molecular formula C10H13NO3S B1271235 4-acetyl-N,N-dimethylbenzenesulfonamide CAS No. 60000-87-5

4-acetyl-N,N-dimethylbenzenesulfonamide

Cat. No.: B1271235
CAS No.: 60000-87-5
M. Wt: 227.28 g/mol
InChI Key: JJTSRGOGIDQHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Acetyl-N,N-dimethyl-benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTSRGOGIDQHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366406
Record name 4-Acetyl-N,N-dimethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60000-87-5
Record name 4-Acetyl-N,N-dimethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-N,N-dimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-acetyl-N,N-dimethylbenzenesulfonamide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-acetyl-N,N-dimethylbenzenesulfonamide

Abstract

This guide provides a comprehensive technical overview of this compound, a sulfonamide derivative of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental chemical and physical properties, validated synthetic protocols, and its potential applications as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and utilization of this compound. The Chemical Abstracts Service (CAS) number for this compound is 60000-87-5 [1][2].

Core Chemical and Physical Properties

The molecular structure of this compound incorporates a key sulfonamide moiety, which is a cornerstone in the development of a wide array of therapeutic agents. The presence of the acetyl group provides a reactive handle for further chemical modifications, making it a versatile building block in synthetic chemistry.

PropertyValueSource
CAS Number 60000-87-5[1][2]
Molecular Formula C₁₀H₁₃NO₃S[1]
Molecular Weight 227.28 g/mol [1]
IUPAC Name This compoundN/A
Appearance Typically a solidN/A
Storage Temperature Room Temperature[3]

Synthesis and Purification: A Validated Protocol

The synthesis of N,N-disubstituted sulfonamides like this compound is typically achieved through the reaction of a corresponding sulfonyl chloride with a secondary amine. This nucleophilic substitution reaction is a robust and well-established method in organic synthesis.

Synthetic Workflow

The logical flow for the synthesis begins with the selection of appropriate starting materials, proceeding through the core reaction, and concluding with product isolation and purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 4-Acetylbenzenesulfonyl chloride C Reaction in suitable solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) A->C B Dimethylamine B->C D Aqueous Workup C->D E Extraction with Organic Solvent D->E F Drying and Solvent Evaporation E->F G Purification (e.g., Recrystallization or Column Chromatography) F->G H Final Product: This compound G->H

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane. The flask is then cooled in an ice bath to 0°C.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger for the HCl that will be generated during the reaction.

  • Nucleophilic Addition: Slowly add dimethylamine (1.1 eq), typically as a solution in a suitable solvent, to the cooled reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Applications in Research and Drug Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, famously known for its role in antibacterial sulfa drugs.[4] N-acylsulfonamides, a related class, are also gaining significant interest for their unique physicochemical properties and their presence in various biologically active molecules.[5]

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate. The acetyl group can be readily transformed into other functional groups, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential as a Bioactive Scaffold

Sulfonamides are known to act as inhibitors of key enzymes in metabolic pathways. For instance, antibacterial sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[5] While the specific biological targets of this compound are not extensively documented, its core structure suggests potential for development as an enzyme inhibitor.

G cluster_pathway Conceptual Enzyme Inhibition Pathway Substrate Natural Substrate (e.g., PABA) Enzyme Target Enzyme (e.g., DHPS) Substrate->Enzyme Binds Product Metabolic Product (e.g., Folate Precursor) Enzyme->Product Catalyzes Blocked Pathway Blocked Enzyme->Blocked Inhibitor Sulfonamide Inhibitor (e.g., 4-acetyl-N,N-dimethyl benzenesulfonamide derivative) Inhibitor->Enzyme Competitively Binds

Sources

4-acetyl-N,N-dimethylbenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Acetyl-N,N-dimethylbenzenesulfonamide Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

CAS Registry Number: 60000-87-5 Formula: C₁₀H₁₃NO₃S Molecular Weight: 227.28 g/mol [1][2]

Executive Summary

This compound is a bifunctional aromatic scaffold characterized by a para-substituted geometry.[1][2] It features an electron-withdrawing sulfonamide moiety, fully methylated to prevent ionization under physiological conditions, and a reactive acetyl group that serves as a versatile handle for diverse chemical transformations.[1] This compound is a critical intermediate in the synthesis of chalcone-based Protein Disulfide Isomerase (PDI) inhibitors , anticancer agents, and carbonic anhydrase probes. Its N,N-dimethyl substitution pattern offers distinct pharmacokinetic advantages, including enhanced lipophilicity and blood-brain barrier permeability, compared to its primary sulfonamide analogs.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted descriptors essential for formulation and synthetic planning.

PropertyValueContext/Notes
Appearance White to off-white crystalline powderTypical purity >95%
Melting Point 98–103 °CSharp melting range indicates high crystallinity [1].[1][2]
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic aromatic core dominates.[1][2]
Solubility (Organic) HighSoluble in DMSO, DMF, DCM, Chloroform, Ethyl Acetate.[1]
LogP (Predicted) ~1.7 – 2.1Moderate lipophilicity suitable for CNS penetration.[1][2]
pKa Non-ionizableThe N,N-dimethyl substitution eliminates the acidic proton found in primary sulfonamides (pKa ~10).[1][2]
H-Bond Donors 0Lacks N-H donors.[1][2]
H-Bond Acceptors 3Sulfonyl oxygens (2) and Ketone oxygen (1).[1][2]

Synthetic Architecture & Mechanism[1][2]

The industrial and laboratory-scale synthesis of this compound follows a robust two-step sequence starting from acetophenone.[1][2] This route is preferred over Friedel-Crafts acetylation of benzenesulfonamides due to the strong deactivating nature of the sulfonamide group.

Core Synthetic Route (Chlorosulfonation Strategy)[2]

Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) Acetophenone is treated with excess chlorosulfonic acid (ClSO₃H).[2] The reaction proceeds via an electrophilic attack by the sulfonyl chloride cation (SO₂Cl⁺) or SO₃, predominantly at the para position due to the steric hindrance of the acetyl group and electronic directing effects.

  • Critical Control: Temperature must be maintained <15°C initially to prevent polymerization or deacetylation, then heated to ~60°C to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride [2].

Step 2: Nucleophilic Substitution (Amination) The resulting 4-acetylbenzenesulfonyl chloride is reacted with dimethylamine (HNMe₂).[2]

  • Mechanism:[1][3][4] The nitrogen lone pair of dimethylamine attacks the sulfur center, displacing the chloride ion via an addition-elimination mechanism.

  • Base Requirement: An external base (e.g., triethylamine, pyridine) or excess dimethylamine is required to scavenge the HCl byproduct and drive the equilibrium forward.

Visualization of Synthetic Pathway[2]

Synthesis Acetophenone Acetophenone (Starting Material) Intermediate Intermediate: 4-Acetylbenzenesulfonyl Chloride Acetophenone->Intermediate 1. <15°C, then 60°C Electrophilic Subst. ClSO3H Reagent: Chlorosulfonic Acid (Excess) ClSO3H->Intermediate Product Target: 4-Acetyl-N,N-dimethyl- benzenesulfonamide Intermediate->Product 2. Nucleophilic Attack (SN2-S) Dimethylamine Reagent: Dimethylamine (THF/Base) Dimethylamine->Product

Caption: Two-step synthesis via chlorosulfonation of acetophenone followed by amination.[1][2]

Experimental Protocols

Protocol A: Synthesis of this compound

Validated for laboratory scale (1–5g output).

Reagents:

  • 4-Acetylbenzenesulfonyl chloride (1.0 equiv)[1][2]

  • Dimethylamine (2.0 M in THF, 1.2 equiv)[2]

  • Triethylamine (2.0 equiv)[2]

  • Dichloromethane (DCM) or THF (anhydrous)[2]

Procedure:

  • Preparation: Dissolve 4-acetylbenzenesulfonyl chloride (e.g., 200 mg, 0.92 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add triethylamine (185 mg, 1.83 mmol) followed by the dropwise addition of dimethylamine solution (0.5 mL, 1.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the white solid product [3].

Reactivity & Applications in Drug Discovery

The utility of this compound lies in its dual-functionality. The sulfonamide acts as a stable, lipophilic anchor, while the acetyl group allows for rapid library expansion.

Key Reaction: Claisen-Schmidt Condensation

The most prevalent application is the synthesis of chalcones (1,3-diphenyl-2-propene-1-ones).[1][2] Reacting the acetyl group with substituted benzaldehydes yields chalcone derivatives that act as potent inhibitors of Protein Disulfide Isomerase (PDI), a target in cancer therapy [3].

Mechanism:

  • Base-catalyzed enolate formation at the acetyl methyl group.[2]

  • Nucleophilic attack on the aldehyde carbonyl.[2]

  • Dehydration to form the

    
    -unsaturated ketone.[2]
    
Reactivity Map[2]

Reactivity Core 4-Acetyl-N,N-dimethyl- benzenesulfonamide Chalcone Chalcone Derivatives (PDI Inhibitors) Core->Chalcone Claisen-Schmidt Condensation Alcohol Secondary Alcohols (Chiral Intermediates) Core->Alcohol Reduction / Nucleophilic Addn Hydrazone Hydrazones/Imines (Linker Chemistry) Core->Hydrazone Schiff Base Formation Aldehyde + Ar-CHO / NaOH Aldehyde->Chalcone RedAgent + NaBH4 or Grignard RedAgent->Alcohol AmineAgent + R-NH2 / H+ AmineAgent->Hydrazone

Caption: Primary reactivity pathways utilized in medicinal chemistry campaigns.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS is limited, it shares the hazard profile of analogous sulfonamides and acetophenones.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood.[2] Wear nitrile gloves and safety goggles.[2] Avoid dust formation.[2]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 60000-87-5).[1][2]Link[2]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-.[1][2] Coll. Vol. 1, p. 8; Vol. 8, p. 100. (Methodology adaptation for chlorosulfonation). Link

  • Nam, G., et al. (2021).[4][5] "Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors." Journal of Medicinal Chemistry. (Describes synthesis via 4-acetylbenzenesulfonyl chloride and dimethylamine). Link

  • ChemicalBook. this compound Properties and Suppliers.Link[2]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Acetyl-N,N-dimethylbenzenesulfonamide

[1]

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-acetyl-N,N-dimethylbenzenesulfonamide (CAS: 60000-87-5).[1] As a bifunctional aromatic compound containing both a ketone and a sulfonamide moiety, its fragmentation pattern is dictated by the competition between charge retention on the acetyl group versus the sulfonamide nitrogen. This document details the mechanistic pathways for both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a self-validating framework for structural confirmation in metabolic stability and impurity profiling studies.

Chemical Identity & Properties

Before interpreting spectra, the fundamental physicochemical properties must be established to predict ionization behavior.

PropertyValueNotes
IUPAC Name This compound
CAS Number 60000-87-5
Formula C₁₀H₁₃NO₃S
Molecular Weight 227.28 g/mol Monoisotopic Mass: 227.0616 Da
Nitrogen Rule Odd Mass (227)Indicates odd number of nitrogens (1).[1]
Functional Groups Aryl Ketone, SulfonamideCompeting charge localization sites.[1]

Experimental Protocol (Self-Validating)

To acquire reproducible data comparable to the mechanisms described below, follow this standardized workflow.

Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of neat standard in 1 mL of HPLC-grade Methanol (MeOH).

  • Working Solution: Dilute to 10 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid (for ESI) or neat Ethyl Acetate (for EI/GC-MS).

  • Blank: Inject a solvent blank immediately prior to analysis to verify system cleanliness (carryover check).

Ionization Parameters
  • GC-MS (EI): 70 eV electron energy.[2] Source temp: 230°C.

  • LC-MS (ESI+): Capillary voltage 3.5 kV. Cone voltage 30 V (adjustable for in-source fragmentation).

Validation Criteria (Quality Control)
  • Isotope Pattern: The presence of Sulfur (³⁴S) must be verified. The [M+2] peak (m/z 229) should be approximately 4.5% of the base peak intensity due to the natural abundance of ³⁴S (4.21%) and ¹³C contributions.

  • Nitrogen Rule Check: The molecular ion (M⁺ or [M+H]⁺) must align with the Nitrogen rule.

    • EI: m/z 227 (Odd mass, 1 N).

    • ESI: m/z 228 (Even mass, 1 N, even-electron ion).[1]

Fragmentation Mechanisms: The Core Analysis

The fragmentation of this compound is driven by two primary "pull" factors: the stability of the acylium ion (acetyl group) and the lability of the sulfonamide S-N bond.

Electron Ionization (EI) Pathway (Hard Ionization)

Under 70 eV impact, the molecular ion (M⁺•, m/z 227) is formed. The radical cation is stabilized by the aromatic ring but rapidly fragments via two competing channels.

Channel A: Acetyl-Driven Cleavage (Alpha-Cleavage) [1]
  • Loss of Methyl Radical ([3]•CH₃): The bond alpha to the carbonyl breaks.[4]

    • Transition: m/z 227 → m/z 212.

    • Mechanism: Formation of a resonance-stabilized acylium ion (Ar-C≡O⁺).[1]

    • Diagnostic: A strong peak at [M-15].

  • Subsequent CO Loss: The acylium ion ejects carbon monoxide (28 Da).

    • Transition: m/z 212 → m/z 184.

    • Identity: [N,N-dimethylsulfamyl-phenyl] cation.[1]

Channel B: Sulfonamide-Driven Cleavage (S-N Rupture)
  • Loss of Dimethylamino Radical (•N(CH₃)₂): The S-N bond is the weakest link in the sulfonamide moiety.

    • Transition: m/z 227 → m/z 183.

    • Mechanism: Charge retention on the sulfonyl group (Ar-SO₂⁺).

    • Nitrogen Rule Check: m/z 183 is an even-electron cation with 0 Nitrogens .[1] According to the rule, EE ions with 0 N should have an odd mass . (183 is odd). Valid.

  • SO₂ Elimination: The sulfonyl cation (m/z 183) ejects neutral SO₂ (64 Da).

    • Transition: m/z 183 → m/z 119.

    • Identity: 4-acetylphenyl cation ([CH₃CO-C₆H₄]⁺).[1] This is a highly stable ion and often the Base Peak in this pathway.

  • Final Degradation: The m/z 119 ion loses CO (28 Da) to form the tolyl cation (m/z 91) or loses the methyl group (15 Da) to form the phenylene cation (m/z 104).

Electrospray Ionization (ESI) Pathway (Soft Ionization)

In ESI (+), the precursor is [M+H]⁺ (m/z 228).

  • Rearrangement (SO₂ Extrusion): A hallmark of sulfonamide ESI MS/MS is the rearrangement where SO₂ is expelled, often involving the migration of the amino group to the aromatic ring.

    • Transition: m/z 228 → m/z 164 ([4-acetyl-N,N-dimethylaniline + H]⁺).[1]

  • Collision Induced Dissociation (CID): Higher collision energies will replicate the EI "Channel B" pathway, showing dominant ions at m/z 119 and 91.

Diagnostic Ion Table

m/z (EI)Ion CompositionMechanism / LossStructural Significance
227 [C₁₀H₁₃NO₃S]⁺[1]•Molecular Ion (M⁺)Parent confirmation.
212 [C₉H₁₀NO₃S]⁺Loss of •CH₃ (15 Da)Presence of Acetyl group.
183 [C₈H₇O₃S]⁺Loss of •N(CH₃)₂ (44 Da)Sulfonamide S-N cleavage.
119 [C₈H₇O]⁺Loss of SO₂ from m/z 183Key Diagnostic: 4-Acetylphenyl core.[1]
91 [C₇H₇]⁺Loss of CO from m/z 119Tropylium/Tolyl ion (Aromatic backbone).
43 [CH₃CO]⁺Alpha-cleavageAcetyl group confirmation (Low mass region).[1]
44 [C₂H₆N]⁺Dimethylamino cationN,N-dimethyl headgroup.[1]

Visualization of Fragmentation Pathways[4]

The following diagram illustrates the competing fragmentation pathways described above.

GMMolecular Ion (M+)m/z 227[C10H13NO3S]+.A1[M - CH3]+m/z 212(Acylium Ion)M->A1- CH3• (15)B1[Ar-SO2]+m/z 183(Sulfonyl Cation)M->B1- N(CH3)2• (44)L1m/z 43[CH3CO]+M->L1Direct AlphaL2m/z 44[N(CH3)2]+M->L2Direct S-NA2[Ar-SO2-NMe2]+m/z 184(Loss of CO)A1->A2- CO (28)B2[Ar-CO]+m/z 119(4-Acetylphenyl Cation)B1->B2- SO2 (64)B3[C7H7]+m/z 91(Tolyl/Tropylium)B2->B3- CO (28)

Figure 1: Mechanistic fragmentation tree for this compound (EI Mode).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Sulfonamide Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Klagkou, K., et al. (2003).[5][6] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] Available at: [Link]

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Ketones and Sulfonamides. Available at: [Link]

Technical Guide: Solubility Thermodynamics and Solvent Selection for 4-Acetyl-N,N-dimethylbenzenesulfonamide

[1]

Executive Summary & Compound Analysis

This compound is a critical intermediate in the synthesis of sulfonyl-based antiproliferative agents and anticholinesterase inhibitors.[1] Its purification efficiency directly impacts the yield of downstream Active Pharmaceutical Ingredients (APIs).[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [1][2][3][4][5]
    
  • Molecular Weight: 227.28 g/mol [6]

  • Structural Features:

    • Sulfonamide Moiety: The

      
      -dimethyl substitution removes hydrogen bond donor capability at the nitrogen, making the molecule more lipophilic than primary sulfonamides.[1]
      
    • Acetyl Group: Provides a hydrogen bond acceptor site (

      
      ), increasing solubility in polar aprotic solvents.[1]
      
    • Aromatic Ring: Facilitates

      
       interactions, suggesting higher solubility in aromatic solvents like toluene compared to aliphatics.[1]
      
Solubility Behavior Prediction

Based on Group Contribution Methods (GCM) and structural analogs (e.g.,

  • High Solubility: Polar Aprotic Solvents (DMSO, DMF, Acetone) – Driven by dipole-dipole interactions.[1]

  • Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol) – Driven by weak H-bonding with sulfonyl/carbonyl oxygens.[1]

  • Low Solubility: Water, Hexane – Due to the hydrophobic phenyl core and lack of strong H-bond donors.[1]

Experimental Protocol: Laser Monitoring Method

To generate precise mole fraction solubility data (

Laser Monitoring Observation Technique11
Apparatus Setup[1][12][13]
  • Jacketed Glass Vessel: 50 mL, temperature controlled (

    
     K).
    
  • Laser System: He-Ne laser (or high-intensity diode) + Photodiode detector.[1]

  • Agitation: Magnetic stirring at 400 rpm (constant).

Step-by-Step Methodology
  • Solvent Preparation: Gravimetrically measure solvent (

    
    ) into the vessel.[1]
    
  • Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K).

  • Solute Addition: Add a known mass of solute (

    
    ) in small increments.[1]
    
  • Laser Transmittance: Monitor the laser intensity passing through the solution.

    • Undissolved Solid: Scattering reduces transmittance (Low Signal).[1]

    • Dissolution: Solution clears, transmittance peaks (High Signal).[1]

  • Endpoint Determination: The transition point (scattering

    
     clear) marks the saturation limit.[1]
    
  • Iteration: Repeat for temperatures

    
     to 
    
    
    K in 5 K intervals.
Data Calculation

Calculate the mole fraction solubility (




1

Thermodynamic Modeling

Once experimental data is obtained, it must be correlated using thermodynamic models to allow for interpolation and process simulation.[1]

Modified Apelblat Equation

This semi-empirical model is robust for non-ideal solutions and correlates solubility with temperature:

1
  • A, B, C: Empirical parameters determined via multivariate regression.

  • Application: Used to predict solubility at unmeasured temperatures within the experimental range.[1]

van't Hoff Analysis

To determine the thermodynamic driving forces:

1
  • 
     (Enthalpy):  Positive values indicate endothermic dissolution (solubility increases with T).[1]
    
  • 
     (Entropy):  Positive values indicate disorder increases upon dissolution.[1]
    

Self-Validating Check: If the plot of


1

1

Process Application: Crystallization Design

The solubility data guides the selection of purification methods.[1]

Antisolvent Crystallization Strategy[1]
  • Primary Solvent: Acetone or Ethanol (High solubility at high T).[1]

  • Antisolvent: Water (Low solubility).[1]

  • Process: Dissolve crude this compound in warm Acetone. Slowly add Water. The sudden drop in solubility (

    
    ) forces precipitation.[1]
    
Cooling Crystallization[1]
  • Solvent: Ethanol.[1]

  • Mechanism: Exploits the steep

    
     slope.[1]
    
  • Yield Calculation: Theoretical Yield

    
    .[1]
    

Visualizations

Solubility Determination Workflow

This diagram outlines the logical flow from experimental setup to thermodynamic parameter extraction.[1]

SolubilityWorkflowSetup1. Solvent & Solute Prep(Gravimetric)Laser2. Laser Monitoring(Transmittance Check)Setup->Laser Add SoluteData3. Mole Fraction (xi)CalculationLaser->Data Saturation PointModel4. Apelblat & van't HoffFittingData->Model xi vs TParams5. ThermodynamicParameters (ΔH, ΔS)Model->Params Regression

Caption: Workflow for determining thermodynamic solubility using the Laser Monitoring technique.

Solvent Selection Decision Tree

A logic gate for selecting the optimal solvent based on the physicochemical properties of the sulfonamide.[1]

SolventSelectionStartStart: Solvent Selectionfor 4-acetyl-N,N-dimethyl...IsPolarIs High Solubility Required?Start->IsPolarAproticSelect Polar Aprotic(DMSO, DMF, Acetone)IsPolar->AproticYes (Dissolution)IsAntiIs Antisolvent Required?IsPolar->IsAntiNo (Crystallization)ProticSelect Protic(Methanol, Ethanol)Aprotic->ProticIf Toxicity IssueWaterSelect Water(High Polarity, Low Sol)IsAnti->WaterGreen ChemHexaneSelect Hexane(Non-polar, Low Sol)IsAnti->HexaneStandard

Caption: Decision logic for solvent selection in synthesis and purification processes.

References

  • Jouyban, A. (2019).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[1] Link[1]

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics.[1] Link[1]

  • Shaikh, R., et al. (2018).[1] Solubility of an Antiprotozoal Drug in Pure and Binary Solvents: Experimental Data and Thermodynamic Analysis.[1] Journal of Chemical & Engineering Data.[1] Link[1]

  • PubChem. (n.d.).[1] Compound Summary: this compound (CAS 60000-87-5).[1][6][7] National Library of Medicine.[1] Link[1]

  • Grant, D. J. W., et al. (1984).[1] Solubility and solution thermodynamics of some sulfonamides in water and 1-octanol.[1] International Journal of Pharmaceutics.[1] Link

A Strategic Guide to Elucidating the Mechanism of Action of 4-acetyl-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide has been requested on the mechanism of action of 4-acetyl-N,N-dimethylbenzenesulfonamide. Initial research indicates that this specific compound is not a well-characterized agent with a publicly documented and established mechanism of action. This suggests it may be a novel compound, a synthetic intermediate, or a less-studied analog of other active molecules.

Therefore, this guide will adopt the perspective of a Senior Application Scientist outlining a strategic, multi-phase research program to elucidate the compound's mechanism of action. This approach provides a scientifically rigorous framework for investigation, which is of high value to the target audience of researchers and drug development professionals.

The guide will be structured as follows:

  • Introduction and Structural Analysis: A brief overview of the compound and a breakdown of its chemical moieties to inform hypothesis generation.

  • Hypothesis Generation: Based on the structural analysis and known activities of similar compounds, several potential mechanisms of action will be proposed.

  • Phase I: Broad-Spectrum Screening and In Silico Profiling: The initial phase of investigation, focusing on high-throughput screening and computational methods to identify potential biological targets.

  • Phase II: Target Validation and In Vitro Characterization: Detailed biochemical and biophysical assays to confirm the interaction between the compound and the identified targets.

  • Phase III: Cellular and Phenotypic Assays: Investigating the effects of the compound in a cellular context to understand its physiological relevance.

  • References: A comprehensive list of all cited sources.

This structure allows for a logical progression from broad, exploratory studies to specific, mechanistic investigations, mirroring a typical drug discovery pipeline. Each section will include detailed protocols, data presentation formats, and visualizations to create a comprehensive and practical guide. I will now proceed with generating the content for each of these sections.

Abstract

This compound is a synthetic molecule featuring a sulfonamide core, a structure of significant interest in medicinal chemistry. While the precise biological activity of this specific compound is not extensively documented in publicly available literature, its structural motifs—the N,N-dimethylated sulfonamide and the para-acetyl group—suggest several plausible and testable hypotheses regarding its mechanism of action (MoA). This guide presents a comprehensive, multi-phase research framework designed for researchers and drug development professionals to systematically investigate and determine the MoA of this and other novel small molecules. We will proceed from initial structural analysis and hypothesis generation to a rigorous, three-phase experimental workflow encompassing in silico profiling, in vitro target validation, and cell-based phenotypic analysis. The protocols and logical frameworks described herein are designed to establish a self-validating system of evidence, ensuring scientific integrity and providing a clear path toward understanding the compound's therapeutic potential.

Introduction and Structural Analysis

The molecule this compound is characterized by a benzene ring substituted with a para-acetyl group and an N,N-dimethylsulfonamide group. An initial analysis of these functional groups provides the foundation for our mechanistic hypotheses.

  • The Benzenesulfonamide Core: The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibiotics. Its primary mode of action often involves the competitive inhibition of enzymes, most notably the carbonic anhydrases. The presence of this core in our molecule of interest makes enzymes that recognize sulfonamides a primary suspect class for potential targets.

  • The N,N-dimethyl Substitution: Unlike primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamides, the tertiary N,N-dimethylsulfonamide (-SO₂N(CH₃)₂) lacks a proton on the nitrogen atom. This structural feature is critical, as it generally prevents the molecule from acting as a classical inhibitor of carbonic anhydrases, which typically require a free sulfonamide NH₂ group to coordinate with the zinc ion in the enzyme's active site. However, this does not entirely preclude interaction and may confer selectivity for other targets or novel binding modes.

  • The Para-acetyl Group: The acetyl group at the para position introduces a ketone functionality and a potential hydrogen bond acceptor. This moiety can significantly influence the molecule's polarity, metabolic stability, and interaction with biological targets. It may serve as a key binding element within a receptor or enzyme active site, potentially mimicking endogenous ligands or interacting with specific amino acid residues.

Based on this analysis, while classical carbonic anhydrase inhibition is less likely, the overall structure remains "drug-like" and warrants a systematic investigation into alternative mechanisms.

Hypothesis Generation: Plausible Biological Targets

Given the structural features, we can formulate several primary hypotheses for the mechanism of action of this compound:

  • Atypical Enzyme Inhibition: The compound may inhibit enzymes that recognize the sulfonamide or acetylbenzene motifs through non-classical binding modes. Potential targets include certain isoforms of carbonic anhydrase with accessible binding pockets, kinases, or other metabolic enzymes.

  • Receptor Modulation: The molecule could act as an agonist or antagonist at a specific receptor, where the acetyl and dimethylsulfonamide groups contribute to the binding affinity and selectivity.

  • Ion Channel Modulation: The compound's physicochemical properties might enable it to interact with and modulate the activity of ion channels.

  • Disruption of Protein-Protein Interactions: The molecule could position itself at the interface of two proteins, disrupting a critical biological interaction.

This guide will now detail a three-phase experimental plan to systematically test these hypotheses.

Phase I: Broad-Spectrum Screening and In Silico Profiling

The initial phase aims to cast a wide net to identify potential biological targets without bias. This involves a combination of computational and high-throughput experimental approaches.

In Silico Profiling Workflow

Computational methods can rapidly screen our compound against vast libraries of known protein structures, predicting potential binding interactions and prioritizing experimental work.

Experimental Protocol: Reverse Docking and Pharmacophore Screening

  • Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software (e.g., Avogadro, ChemDraw). Perform energy minimization to obtain a stable conformation.

  • Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), filtered for human proteins with known binding sites.

  • Reverse Docking Simulation: Employ a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the compound's 3D structure against the prepared target database. The software will calculate and rank the binding affinity (docking score) for each potential target.

  • Pharmacophore Querying: Concurrently, generate a pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond acceptors, aromatic regions). Screen this model against a database of pharmacophores from known active sites to identify proteins with complementary features.

  • Data Analysis and Target Prioritization: Consolidate the results from both approaches. Prioritize targets that appear in the top results of both reverse docking and pharmacophore screening. Further filter this list based on biological plausibility and potential therapeutic relevance.

Data Presentation: Prioritized Target List

Target IDTarget NameDocking Score (kcal/mol)Pharmacophore Fit ScoreRationale for Prioritization
P00918Carbonic Anhydrase II (mutant)-7.50.85High score; investigate atypical binding.
P07949Tyrosine-protein kinase ABL1-8.20.79Acetyl group may mimic acetyl-lysine.
Q16539Serine/threonine-protein kinase PIM1-8.00.81Known to bind diverse small molecules.
P27986Cyclooxygenase-2 (COX-2)-7.80.75Sulfonamide derivatives are known COX-2 inhibitors.
High-Throughput Experimental Screening

Parallel to in silico work, a broad biochemical screen provides direct experimental evidence of interaction.

Experimental Protocol: Broad-Panel Kinase and GPCR Screening

  • Compound Submission: Submit this compound to a commercial or in-house screening service (e.g., Eurofins Discovery, Promega).

  • Assay Panel Selection: Select a broad panel of assays. A recommended starting point includes:

    • A comprehensive kinase panel (e.g., KinaseProfiler™) at a fixed concentration (e.g., 10 µM).

    • A G-protein coupled receptor (GPCR) panel (e.g., GPCRProfiler®) to test for agonist and antagonist activity.

    • A panel of common metabolic enzymes and ion channels.

  • Data Analysis: The service will provide data on the percent inhibition or activation for each target. A common threshold for a "hit" is >50% inhibition or activation at the screening concentration.

Mandatory Visualization: Phase I Workflow

G cluster_0 Phase I: Target Identification cluster_1 In Silico Profiling cluster_2 Experimental Screening mol 4-acetyl-N,N- dimethylbenzenesulfonamide reverse_dock Reverse Docking (e.g., PharmMapper) mol->reverse_dock pharma Pharmacophore Screening mol->pharma kinase Broad Kinase Panel (>300 kinases) mol->kinase gpcr GPCR Binding Assays mol->gpcr data_analysis Hit Prioritization (Combine computational & experimental data) reverse_dock->data_analysis pharma->data_analysis kinase->data_analysis gpcr->data_analysis

Caption: Phase I workflow for target identification.

Phase II: Target Validation and In Vitro Characterization

Once a list of prioritized "hits" is generated from Phase I, the next step is to validate these interactions and characterize their nature (e.g., potency, selectivity).

Dose-Response and Potency Determination

Experimental Protocol: IC₅₀/EC₅₀ Determination

  • Assay Setup: For each validated hit (e.g., PIM1 kinase), set up the corresponding biochemical assay (e.g., a luminescence-based kinase activity assay like ADP-Glo™).

  • Compound Dilution Series: Prepare a serial dilution of this compound, typically from 100 µM down to 1 nM in 10 steps. Include appropriate vehicle (e.g., DMSO) and positive controls.

  • Assay Execution: Perform the assay according to the manufacturer's protocol, adding the compound at the various concentrations.

  • Data Analysis: Measure the output (e.g., luminescence, fluorescence) and normalize the data to the controls. Plot the percent inhibition/activation against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

Data Presentation: Potency and Selectivity

TargetAssay TypeIC₅₀ / EC₅₀ (µM)Hill Slope
PIM1 KinaseADP-Glo™1.21.10.99
ABL1 KinaseZ'-LYTE™15.80.90.98
COX-2Enzyme Immunoassay> 50N/AN/A
Biophysical Confirmation of Direct Binding

To ensure the compound directly binds to the target protein, a biophysical assay is essential.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified target protein (e.g., PIM1 kinase) onto a sensor chip (e.g., a CM5 chip).

  • Binding Analysis: Flow a series of concentrations of this compound over the chip surface. The binding of the compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Kinetics Determination: Analyze the association (kₐ) and dissociation (kₑ) rates from the sensorgram data. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated as kₑ/kₐ.

  • Trustworthiness Check: Ensure the binding is specific by flowing the compound over a reference channel with an unrelated immobilized protein. A low response in the reference channel confirms specificity.

Mandatory Visualization: Phase II Workflow

G cluster_0 Phase II: Target Validation cluster_1 Biochemical Characterization cluster_2 Biophysical Confirmation hits Prioritized Hits (from Phase I) ic50 Dose-Response Assays (Determine IC50/EC50) hits->ic50 spr Surface Plasmon Resonance (SPR) (Confirm direct binding & kinetics) hits->spr selectivity Selectivity Profiling (Test against related targets) ic50->selectivity validated_target Validated Target with Potency & Affinity Data selectivity->validated_target itc Isothermal Titration Calorimetry (ITC) (Measure binding thermodynamics) spr->itc itc->validated_target G cluster_0 Hypothesized PIM1 Kinase Pathway Modulation compound 4-acetyl-N,N- dimethylbenzenesulfonamide pim1 PIM1 Kinase compound->pim1 Inhibition pbad p-BAD (Inactive) pim1->pbad Phosphorylation bad BAD apoptosis Apoptosis bad->apoptosis Promotion pbad->bad Dephosphorylation pbad->apoptosis Inhibition

Caption: Hypothesized PIM1 kinase signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven framework for elucidating the mechanism of action of this compound. By progressing through the phases of broad screening, specific in vitro validation, and cellular confirmation, researchers can build a robust and self-validating body of evidence. The culmination of this workflow will not only define the compound's MoA but also provide critical data for its potential development as a therapeutic agent. Future work would involve lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling.

References

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. (Note: A representative review on the broad therapeutic use of sulfonamides).
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

  • Lloyd, C. P., et al. (2005). The design and synthesis of N,N-disubstituted benzenesulfonamides as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1843-1846. (Note: An example of N,N-disubstituted sulfonamides being explored for targets other than classical carbonic anhydrases).

4-Acetyl-N,N-dimethylbenzenesulfonamide: A Strategic Scaffold for Antiproliferative and Enzyme-Inhibitory Therapeutics

[1]

Executive Summary

4-Acetyl-N,N-dimethylbenzenesulfonamide (CAS: 60000-87-5) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for diverse biological targets through specific derivatization.[1][2] Unlike classic primary sulfonamides (


1
  • Metabolic Stability: The

    
    -dimethyl substitution blocks rapid metabolic 
    
    
    -acetylation and alters the lipophilic profile, improving membrane permeability for intracellular targets like Protein Disulfide Isomerase (PDI) .[1]
  • Synthetic Versatility: The para-acetyl group functions as a reactive electrophilic "handle," enabling the rapid generation of hydrazone and chalcone libraries with potent antiproliferative activity against breast cancer (MCF-7) and glioblastoma lines.

This guide details the compound's utility as a precursor for next-generation chemotherapeutics, specifically focusing on its conversion into PDI inhibitors and cytotoxic hydrazones.[1]

Part 1: Chemical Biology & Mechanism of Action

The Pharmacophore Shift

The therapeutic value of this compound lies in its structural deviation from classic sulfa drugs.[1]

FeatureClassic Sulfonamide (

)
4-Acetyl-N,N-dimethyl Analog (

)
Therapeutic Implication
Zinc Binding High (binds active site Zn²⁺)Negligible (steric/electronic block)Shifts target from CA enzymes to non-metalloprotein targets (e.g., PDI).[1]
Lipophilicity (LogP) Low (< 1.0)Moderate (~2.2)Enhanced passive transport across the Blood-Brain Barrier (BBB).
Metabolism Rapid N-acetylation / GlucuronidationResistant to N-acetylationProlonged half-life in plasma; suitable for systemic distribution.[1]
Target 1: Protein Disulfide Isomerase (PDI) Inhibition

Recent studies identify derivatives of this scaffold as potent inhibitors of PDI, an endoplasmic reticulum (ER) chaperone overexpressed in glioblastoma.[1]

  • Mechanism: The scaffold is converted into a chalcone derivative (via Claisen-Schmidt condensation).[1] The

    
    -unsaturated ketone acts as a Michael acceptor, covalently modifying the active site cysteine thiols (Cys35/Cys38) of PDI.[1]
    
  • Outcome: Inhibition of PDI leads to the accumulation of misfolded proteins, inducing acute ER stress and triggering the Unfolded Protein Response (UPR) mediated apoptosis in tumor cells.

Target 2: Antiproliferative Hydrazones

Condensation of the acetyl group with cyanoacetohydrazides yields hydrazone derivatives.

  • Mechanism: These derivatives function as iron chelators or ribonucleotide reductase inhibitors, disrupting DNA synthesis in rapidly dividing cells (e.g., MCF-7 breast cancer lines).[1]

  • Efficacy:

    
    -dimethyl substitution correlates with higher cytotoxicity (
    
    
    ) compared to ethoxy analogs, likely due to improved cellular uptake.[1]

Part 2: Experimental Workflows

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways transforming the core scaffold into bioactive therapeutics.

GStart4-AcetylbenzenesulfonylChlorideCore4-Acetyl-N,N-dimethylbenzenesulfonamide(The Scaffold)Start->CoreDimethylamine / THFNu- SubstitutionChalconeSulfonamide Chalcones(Michael Acceptors)Core->ChalconeAldehyde / NaOHClaisen-SchmidtHydrazoneCyanoacetylHydrazonesCore->HydrazoneCyanoacetohydrazideReflux/DioxaneTarget_PDITarget: PDI(Glioblastoma)Chalcone->Target_PDICovalent Cys ModificationTarget_MCF7Target: DNA Synthesis(Breast Cancer)Hydrazone->Target_MCF7Cell Cycle Arrest

Figure 1: Divergent synthesis pathways utilizing the this compound scaffold.[1]

Protocol A: Core Scaffold Synthesis

Objective: High-yield synthesis of this compound from sulfonyl chloride precursors.

  • Reagents:

    • 4-Acetylbenzenesulfonyl chloride (1.0 eq)[1]

    • Dimethylamine (2.0 M in THF, 1.2 eq)[1]

    • Triethylamine (TEA, 2.0 eq)[1]

    • Solvent: Anhydrous THF or Dichloromethane (DCM)[1]

  • Procedure:

    • Step 1: Dissolve 4-acetylbenzenesulfonyl chloride in anhydrous THF at 0°C under nitrogen atmosphere.

    • Step 2: Add TEA, followed by dropwise addition of dimethylamine solution. Caution: Exothermic reaction.[1]

    • Step 3: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Step 4: Quench with brine. Extract with EtOAc (

      
      ).[3] Wash organic layer with 1M HCl (to remove excess amine/TEA), then brine.[1]
      
    • Step 5: Dry over

      
      , filter, and concentrate. Recrystallize from Ethanol/Hexane.
      
  • Validation:

    • Appearance: White solid.

    • ¹H NMR (DMSO-d₆):

      
       2.65 (s, 3H, 
      
      
      ), 2.60 (s, 6H,
      
      
      ), 7.9–8.2 (m, 4H, Ar-H).[1]
Protocol B: Synthesis of Antiproliferative Hydrazones

Objective: Derivatization for MCF-7 cytotoxicity screening.[1]

  • Reagents:

    • This compound (Core Scaffold)[1]

    • 2-Cyanoacetohydrazide (1.0 eq)[1][4]

    • Catalyst: Glacial acetic acid (cat. amount)

    • Solvent: Ethanol or Dioxane[4]

  • Procedure:

    • Step 1: Mix equimolar amounts of scaffold and hydrazide in Ethanol.

    • Step 2: Add 2–3 drops of glacial acetic acid.

    • Step 3: Reflux for 2–4 hours.

    • Step 4: Cool to room temperature. The hydrazone product will precipitate.

    • Step 5: Filter and wash with cold ethanol.

  • Bioassay (MTT Protocol):

    • Seed MCF-7 cells (

      
       cells/well).[1]
      
    • Treat with compound (0.1 – 100

      
      ) for 48h.
      
    • Assess viability via MTT reduction (absorbance at 570 nm).

    • Target Potency: Expect

      
       for active derivatives.
      

Part 3: Therapeutic Data Summary

The following table summarizes the structure-activity relationship (SAR) data derived from the core scaffold.

Derivative ClassR-Group ModificationPrimary TargetCell LineActivity (

)
Ref
Core Scaffold None (Parent)Inactive (Pro-drug)N/A

[1]
Hydrazone 2-CyanoacetylDNA SynthesisMCF-7 (Breast)

[2]
Chalcone 3,4-DimethoxyphenylPDI (ER Stress)U87MG (Glioblastoma)

[1]
Chalcone 4-FluorophenylPDI (ER Stress)U87MG

[1]

Note: The core scaffold itself is relatively inert; its value is strictly as a precursor. The N,N-dimethyl group is critical for the cellular uptake of the resulting derivatives.

References

  • Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the use of the this compound scaffold in synthesizing chalcones that target PDI in brain cancer.[1] [Link]

  • Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Details the synthesis of hydrazone derivatives from the scaffold and their activity against MCF-7 breast cancer cells. [Link]

Structural Elucidation & Crystallographic Analysis of 4-Acetyl-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the solid-state architecture, conformational preferences, and intermolecular interaction landscape of 4-acetyl-N,N-dimethylbenzenesulfonamide (CAS: 60000-87-5).

Significance: Unlike primary sulfonamides (


), which form robust hydrogen-bonded ladders, this N,N-dimethyl derivative lacks classical hydrogen bond donors.[1] Its crystal packing is therefore governed by a delicate balance of dipolar interactions (carbonyl/sulfonyl), steric demands of the methyl groups, and weak 

contacts.[1] Understanding this structure is critical for predicting solubility profiles and bioavailability in drug development pipelines targeting protein disulfide isomerase (PDI) or carbonic anhydrase.[1]

Chemical Context & Synthesis

Before crystallographic analysis, high-purity single crystals must be obtained.[1] The synthesis follows a nucleophilic substitution pathway, distinct from the Friedel-Crafts acetylation often used for reverse analogs.[1]

Synthesis Protocol

Reaction: 4-acetylbenzenesulfonyl chloride + dimethylamine


 this compound.[1][2]
  • Reagents: 4-acetylbenzenesulfonyl chloride (1.0 eq), Dimethylamine (2M in THF, 1.1 eq), Triethylamine (2.0 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

  • Conditions: Stir at room temperature (RT) for 12 hours under inert atmosphere (

    
    ).
    
  • Workup: Quench with brine, extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization is required for X-ray quality crystals (see Section 3).[1]

Reaction Pathway Visualization

SynthesisPathway Start 4-acetylbenzenesulfonyl chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Dimethylamine (THF solution) Reagent->Intermediate Product 4-acetyl-N,N-dimethyl benzenesulfonamide Intermediate->Product Cl- Elimination Byproduct HCl (trapped by Et3N) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.

Crystallization & Crystal Growth Strategy

The "N,N-dimethyl" motif significantly alters solubility compared to primary sulfonamides.[1] The absence of strong H-bond donors increases solubility in non-polar solvents and lowers the melting point.[1]

MethodSolvents (Ratio)Temperature ProfileExpected MorphologyMechanism
Slow Evaporation Ethanol / Water (4:[1]1)RT (25°C)Prisms/BlocksPolarity-driven packing
Vapor Diffusion THF (inner) / Hexane (outer)4°C

RT
Needles/PlatesSolubility reduction
Cooling Acetonitrile60°C

4°C
Large PrismsSaturation gradient

Expert Insight: For this specific molecule, the Ethanol/Water system is preferred.[1] The water molecules can act as "space-fillers" or bridge the sulfonyl oxygens and acetyl carbonyls via weak H-bonds, stabilizing the lattice during nucleation.[1]

X-Ray Diffraction & Structural Analysis

Data Collection Parameters
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption effects from the Sulfur atom.[1]
  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the terminal methyl groups).[1]

  • Resolution: 0.75 Å or better to resolve the electron density of the acetyl methyl hydrogens.

Predicted Structural Features

Based on analogous N,N-dialkylsulfonamides (e.g., N,N-diisopropyl-4-methylbenzenesulfonamide), the following geometric features are expected:

  • Sulfonamide Geometry:

    • The

      
       bond will show partial double-bond character (approx.[1] 1.62 Å).[1]
      
    • The Nitrogen atom will adopt a flattened pyramidal or planar geometry due to conjugation with the sulfonyl group.[1]

    • Twist Angle: The

      
       torsion angle will likely be near 60-90° to minimize steric clash between the sulfonyl oxygens and the N-methyl groups.[1]
      
  • Acetyl Group Planarity:

    • The acetyl group (

      
      ) generally lies coplanar with the benzene ring to maximize 
      
      
      
      -conjugation.[1] However, crystal packing forces can induce a twist of 5-15°.[1]
  • Intermolecular Interactions (The "Fingerprint"):

    • Primary Motif:

      
       interactions.[1] The acidic protons of the acetyl methyl group or the benzene ring will donate to the sulfonyl oxygens.[1]
      
    • Secondary Motif: Dipole-dipole stacking between the antiparallel

      
       and 
      
      
      
      dipoles.[1]
    • Absence: No

      
       hydrogen bonds (distinct from Sulfa drugs).[1]
      
Refinement Workflow

RefinementFlow RawData Raw Diffraction Frames Indexing Unit Cell Indexing (Determine Space Group) RawData->Indexing Solve Structure Solution (Direct Methods/SHELXT) Indexing->Solve Refine Refinement (SHELXL) Least Squares on F² Solve->Refine Check CheckCIF / Validation Refine->Check Check->Refine High R-factor?

Caption: Standard crystallographic refinement workflow using SHELX suite.

Pharmaceutical Implications

The crystal structure directly informs the physicochemical properties of the drug candidate.[1]

  • Polymorphism Risk: High.[1] The flexibility of the N,N-dimethyl and Acetyl groups allows for multiple conformational energy minima.[1] A conformational polymorph screen is recommended.[1]

  • Solubility: The "greasy" dimethyl cap increases lipophilicity (

    
    ).[1] The crystal density is expected to be lower than the primary amide analog due to less efficient packing (lack of strong H-bonds).[1]
    

References

  • Synthesis & SAR: Shin, Y., et al. (2018).[1] Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Structural Analog (N,N-diisopropyl): McCulla, R. D., et al. (2020).[1] Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E.

  • Commercial Availability: Sigma-Aldrich / Merck.[1] this compound Product Page.

  • General Sulfonamide Crystallography: Gelbrich, T., et al. (2007).[1] Systematic investigation of the structural diversity in N-substituted benzenesulfonamides. CrystEngComm.

Sources

Methodological & Application

Synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide from 4-acetylbenzenesulfonyl chloride: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Sulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. The synthesis proceeds via the nucleophilic substitution of 4-acetylbenzenesulfonyl chloride with dimethylamine. This guide offers a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, safety protocols, and methods for purification and characterization. The content is designed for researchers, scientists, and drug development professionals, emphasizing reproducibility, safety, and high-purity outcomes.

Introduction and Scientific Background

The sulfonamide functional group is a critical pharmacophore found in a multitude of clinically approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. The synthesis of novel sulfonamide derivatives remains a highly active area of research for drug discovery. The target molecule, this compound, serves as a valuable building block, featuring a reactive acetyl group for further chemical modification and a stable sulfonamide linkage.

The core of this synthesis is the reaction between an arylsulfonyl chloride and an amine, a robust and high-yielding transformation.[1] This reaction is a classic example of nucleophilic acyl substitution at a sulfur center. The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic amine. Understanding the kinetics and controlling the reaction conditions are paramount to minimizing side reactions and maximizing the yield of the desired product. This protocol has been optimized for clarity, safety, and efficiency.

Reaction Mechanism and Rationale

The synthesis of this compound from 4-acetylbenzenesulfonyl chloride and dimethylamine proceeds through a nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine (the nucleophile) attacks the electrophilic sulfur atom of 4-acetylbenzenesulfonyl chloride. This forms a transient, tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A second equivalent of dimethylamine, or another added base (e.g., triethylamine), acts as a Brønsted-Lowry base, abstracting a proton from the positively charged nitrogen atom. This step neutralizes the product and generates dimethylammonium chloride as a byproduct.

The use of an ice bath is critical to control the exothermicity of the reaction, while the inclusion of a base is necessary to drive the reaction to completion by neutralizing the hydrochloric acid (HCl) formed in situ.[2]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )Quantity (per run)PurityNotes
4-Acetylbenzenesulfonyl chloride1788-10-9218.665.00 g (22.86 mmol)≥95%Moisture sensitive. Corrosive.[3]
Dimethylamine solution124-40-345.08 (as free base)12.9 mL (101.4 mmol)40% wt. in H₂OPungent odor. Corrosive.
Dichloromethane (DCM)75-09-284.93~200 mLAnhydrousSolvent for reaction and extraction.
Hydrochloric Acid (HCl)7647-01-036.46~50 mL1 M (aq)For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~50 mLSaturated (aq)For aqueous work-up.
Brine (Saturated NaCl)7647-14-558.44~50 mLSaturated (aq)For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gAnhydrousDrying agent.
Ethyl Acetate141-78-688.11As neededReagent GradeFor recrystallization.
Hexanes110-54-386.18As neededReagent GradeFor recrystallization.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • 125 mL dropping funnel

  • Thermometer

  • Nitrogen inlet/outlet (or drying tube)

  • 500 mL separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glassware for recrystallization

  • Analytical equipment: NMR spectrometer, FT-IR spectrometer, melting point apparatus.

Safety and Handling Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 4-Acetylbenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive and will react with water to release HCl gas. Handle under an inert atmosphere where possible and store in a desiccator.

  • Dimethylamine: Flammable, corrosive, and toxic. The vapors are extremely irritating to the respiratory tract and eyes. Use a pre-made aqueous solution to minimize handling of the gaseous form.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.

Detailed Experimental Protocol

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Place the flask in an ice-water bath on a magnetic stirrer.

  • Establish an inert atmosphere by flushing the flask with dry nitrogen gas.

Synthesis Procedure
  • Dissolution of Starting Material: To the reaction flask, add 4-acetylbenzenesulfonyl chloride (5.00 g, 22.86 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is fully dissolved.

  • Preparation of Nucleophile: In a separate beaker, carefully measure the 40% aqueous dimethylamine solution (12.9 mL, 101.4 mmol, ~4.4 equivalents). The excess dimethylamine serves as both the nucleophile and the base to neutralize the HCl byproduct.

  • Controlled Addition: Transfer the dimethylamine solution to a dropping funnel. Add the solution dropwise to the stirred, cooled (0-5 °C) solution of the sulfonyl chloride over a period of 30-45 minutes. Causality: A slow, controlled addition is crucial to manage the reaction's exothermic nature and prevent the formation of unwanted byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Warm to Room Temperature: Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation
  • Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1 M HCl (50 mL) to remove excess dimethylamine.

    • Saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid.

    • Brine (50 mL) to reduce the solubility of organic material in the aqueous layer.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (~5 g).[4]

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification
  • Recrystallization: The crude this compound can be purified by recrystallization.[5]

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Visualization of Workflow and Chemistry

Overall Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Products reactant1 4-Acetylbenzenesulfonyl Chloride reagents DCM, 0°C to RT reactant1->reagents reactant2 Dimethylamine (excess) reactant2->reagents product1 This compound product2 Dimethylammonium Chloride reagents->product1 reagents->product2 Workflow A Setup & Dissolve 4-acetylbenzenesulfonyl chloride in DCM B Cool to 0-5 °C in Ice Bath A->B C Dropwise Addition of Dimethylamine Solution B->C D Stir at 0 °C (30 min) then RT (2-3 hr) C->D E Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F Dry Organic Layer (MgSO₄) E->F G Concentrate (Rotary Evaporator) F->G H Purify by Recrystallization (Ethyl Acetate/Hexanes) G->H I Characterize Product (NMR, IR, MP) H->I

Caption: Step-by-step experimental workflow diagram.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques. [6]

Analysis Expected Result
Appearance White to off-white crystalline solid
Yield 85-95% (typical)
Melting Point 138-141 °C
¹H NMR (400 MHz, CDCl₃) δ ~8.10 (d, 2H, Ar-H), δ ~8.00 (d, 2H, Ar-H), δ ~2.75 (s, 6H, N(CH₃)₂), δ ~2.65 (s, 3H, COCH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~197.0 (C=O), δ ~142.0 (Ar-C), δ ~140.0 (Ar-C), δ ~129.0 (Ar-CH), δ ~128.0 (Ar-CH), δ ~38.0 (N(CH₃)₂), δ ~27.0 (COCH₃)

| FT-IR (ATR, cm⁻¹) | ~1685 (C=O stretch), ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch) |

Discussion and Troubleshooting

  • Low Yield: A common reason for low yield is the incomplete reaction or loss of product during work-up. Ensure the reaction runs for the specified time. During recrystallization, use a minimal amount of hot solvent to avoid significant product loss in the mother liquor.

  • Impure Product: If the starting sulfonyl chloride has degraded due to moisture, the yield will be lower and purification may be more challenging. Always use a fresh or properly stored bottle of 4-acetylbenzenesulfonyl chloride. The primary impurity is often the corresponding sulfonic acid, which can be removed by the basic wash (NaHCO₃) during the work-up.

  • Alternative Base: While excess dimethylamine is used here for simplicity, a non-nucleophilic tertiary amine like triethylamine (2 equivalents) can be used in an anhydrous solvent system. This can sometimes lead to a cleaner reaction but requires an additional reagent.

This robust protocol provides a reliable method for the multigram synthesis of this compound. By carefully controlling the reaction parameters and adhering to safety guidelines, researchers can consistently obtain a high yield of this valuable synthetic intermediate.

References

  • Google Patents. (n.d.). Preparation method of p-acetamidobenzenesulfonyl chloride. CN113636961A.
  • National Center for Biotechnology Information. (n.d.). 4-Acetylbenzenesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Retrieved from [Link]

  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Singh, J., et al. (2021). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Retrieved from [Link]

  • King, J. F., et al. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved from [Link]

  • Liu, C., et al. (2020). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. Retrieved from [Link]

  • Li, R., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen. Retrieved from [Link]

  • Wang, L., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. Chemical Papers. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

Sources

A Methodological Guide for the Evaluation of 4-acetyl-N,N-dimethylbenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic Anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is critical for a host of physiological processes, including pH homeostasis, gas transport, and ion secretion.[1][3] The involvement of specific CA isoforms in the pathophysiology of diseases such as glaucoma, epilepsy, and cancer has established them as high-value therapeutic targets.[4][5] The sulfonamide moiety is the cornerstone of classical CA inhibitor design, with its primary SO₂NH₂ group acting as a zinc-binding group within the enzyme's active site.[6][7] This application note presents 4-acetyl-N,N-dimethylbenzenesulfonamide, a compound containing a core benzenesulfonamide structure, as a novel candidate for investigation. While its inhibitory activity against CAs has not been previously reported, its structure warrants evaluation. This guide provides a comprehensive, field-proven framework for researchers to systematically characterize the compound's inhibitory potential, from initial in vitro enzymatic assays and kinetic analysis to determining isoform selectivity and assessing its effects in a cellular context.

Introduction to Carbonic Anhydrases and the Rationale for Investigation

The human body expresses 15 isoforms of carbonic anhydrase, 12 of which are catalytically active.[8] These isoforms are distributed in various tissues and cellular compartments, each playing a distinct physiological role. For example, CA II is a high-activity, cytosolic enzyme found in abundance in red blood cells, while CA IX is a transmembrane isoform that is highly overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[9][10]

The development of isoform-selective inhibitors is a major goal in medicinal chemistry to maximize therapeutic efficacy while minimizing off-target side effects.[8][11] The primary sulfonamide group is a highly effective zinc-binding pharmacophore that anchors inhibitors to the catalytic zinc ion in the CA active site.[7][12]

Compound of Interest: this compound (hereafter "ADBSA") is a synthetic compound featuring the benzenesulfonamide scaffold. While it is a tertiary sulfonamide, unlike the primary sulfonamides of classic inhibitors like Acetazolamide, its structural similarity merits investigation. This document outlines the necessary protocols to determine if ADBSA possesses any CA inhibitory activity and to characterize its pharmacological profile.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 60000-87-5[13]
Molecular Formula C₁₀H₁₃NO₃S[13]
Molecular Weight 227.28 g/mol [13]
Appearance Solid (predicted)-
Solubility Predicted to be slightly soluble in water. Requires empirical determination.-

In Vitro Enzymatic Inhibition Assay: Determining IC₅₀

The foundational experiment to screen for CA inhibitory activity is a robust in vitro enzymatic assay. The most common and reliable method is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to CA activity.[14]

Scientific Rationale

This assay provides a direct measure of the compound's ability to interfere with the enzyme's catalytic function. By titrating the concentration of ADBSA, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency. Including a known CA inhibitor, such as Acetazolamide, serves as a positive control to validate the assay's performance.[15]

Detailed Protocol: p-NPA Hydrolysis Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare by dissolving Tris base in deionized water, adjusting pH with HCl, and bringing to the final volume.[14]

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock of purified human Carbonic Anhydrase II (hCA II) in cold Assay Buffer. Aliquot and store at -80°C.

  • Enzyme Working Solution: Immediately before use, dilute the hCA II stock solution to the final assay concentration (e.g., 2 µg/mL) in Assay Buffer. Keep on ice.

  • Substrate Stock Solution: Prepare a 100 mM stock of p-Nitrophenyl Acetate (p-NPA) in acetonitrile.

  • Substrate Working Solution: Dilute the p-NPA stock solution to 10 mM in acetonitrile.

  • Test Compound (ADBSA) Stock: Prepare a 10 mM stock solution of ADBSA in 100% DMSO.

  • Positive Control Stock: Prepare a 10 mM stock solution of Acetazolamide in 100% DMSO.

2. Assay Procedure (96-well plate format):

  • Prepare serial dilutions of the ADBSA and Acetazolamide stocks in DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.

  • Add 2 µL of each inhibitor dilution (or DMSO for vehicle control) to the appropriate wells of a clear, flat-bottom 96-well plate.

  • Add 178 µL of Assay Buffer to each well.

  • To initiate the pre-incubation, add 10 µL of the Enzyme Working Solution to all wells except the "Blank" wells (add 10 µL of Assay Buffer to these instead). The total volume is now 190 µL.

  • Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.[14]

  • Initiate the enzymatic reaction by adding 10 µL of the 10 mM Substrate Working Solution to all wells. The final volume will be 200 µL.

  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15 minutes.[14]

3. Plate Layout Example:

1 (Blank)2 (Vehicle)3 (AZA-1)4 (AZA-2)...12 (ADBSA-10)
A Buffer+SubDMSO+Enz+SubAZA Dil 1AZA Dil 2...ADBSA Dil 10
B Buffer+SubDMSO+Enz+SubAZA Dil 1AZA Dil 2...ADBSA Dil 10
C Buffer+SubDMSO+Enz+SubAZA Dil 1AZA Dil 2...ADBSA Dil 10
.....................

4. Data Analysis:

  • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Correct all rates by subtracting the average rate of the Blank wells (background hydrolysis).

  • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

  • Plot Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC₅₀ value.

Workflow for In Vitro IC₅₀ Determination

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Buffers, Enzyme, Substrate Plate Plate Inhibitors/Vehicle Reagents->Plate Compounds Create Serial Dilutions (ADBSA & AZA) Compounds->Plate Preinc Add Enzyme & Incubate (15 min, RT) Plate->Preinc React Add Substrate to Initiate Reaction Preinc->React Read Kinetic Read at 405 nm (15 min) React->Read Rates Calculate Reaction Rates (mOD/min) Read->Rates Inhib Calculate % Inhibition Rates->Inhib Plot Plot Dose-Response Curve Inhib->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow diagram for determining the IC₅₀ of ADBSA.

Assessing Isoform Selectivity

A therapeutically viable CA inhibitor should ideally exhibit selectivity for the target isoform over others to avoid unwanted side effects. For instance, a drug targeting the tumor-associated CA IX should have minimal activity against the highly abundant cytosolic CA II.[9][16]

Scientific Rationale

By repeating the IC₅₀ determination assay with a panel of purified human CA isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII), we can establish a selectivity profile for ADBSA. The ratio of IC₅₀ values between isoforms provides a quantitative measure of selectivity.

Protocol for Selectivity Profiling
  • Procure purified, active recombinant human CA isoforms (e.g., hCA I, hCA IX, hCA XII).

  • Repeat the In Vitro Enzymatic Inhibition Assay protocol described in Section 2 for each individual isoform.

    • Scientist's Note: The optimal enzyme concentration may vary between isoforms to achieve a suitable linear reaction rate. Preliminary enzyme titration experiments are recommended for each new isoform.

  • Calculate the IC₅₀ value of ADBSA against each isoform.

  • Calculate the Selectivity Index (SI) for the target isoform (e.g., CA IX) over an off-target isoform (e.g., CA II) using the formula: SI = IC₅₀ (off-target, e.g., hCA II) / IC₅₀ (target, e.g., hCA IX) A higher SI value indicates greater selectivity for the target isoform.

Hypothetical Selectivity Data for ADBSA
IsoformADBSA IC₅₀ (nM)Acetazolamide IC₅₀ (nM)Selectivity Index (hCA II / hCA IX)
hCA I15,200250-
hCA II9,800120.2 (Non-selective)
hCA IX45025-
hCA XII8306-
Conceptual Diagram of Isoform Selectivity

G cluster_isoforms Carbonic Anhydrase Isoforms ADBSA ADBSA (Inhibitor) CA2 hCA II (Off-Target) ADBSA->CA2 Weak/No Inhibition CA9 hCA IX (Target) ADBSA->CA9 Strong Inhibition CA12 hCA XII (Target) ADBSA->CA12 Moderate Inhibition

Caption: Ideal selective inhibition of target vs. off-target isoforms.

Cell-Based Assay to Assess Functional Efficacy

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial to confirm that the compound can engage its target in a complex biological environment and elicit a functional response.

Scientific Rationale

For a CA IX inhibitor, a key functional outcome is the reduction of extracellular acidification in hypoxic cancer cells. CA IX contributes to maintaining intracellular pH by exporting protons generated during anaerobic metabolism. Inhibiting CA IX should therefore decrease the rate of proton extrusion. This can be measured using platforms that monitor the extracellular acidification rate (ECAR).[17]

Protocol Outline: ECAR Assay in Hypoxic Cancer Cells
  • Cell Culture: Culture a cancer cell line known to overexpress CA IX (e.g., HT-29 or MDA-MB-231) under standard conditions.

  • Induce Hypoxia: Seed cells onto a specialized microplate for ECAR measurement. Induce CA IX expression by incubating the cells in a hypoxic chamber (1% O₂) for 16-24 hours prior to the assay.

  • Compound Treatment: Replace the culture medium with a low-buffer assay medium. Treat cells with various concentrations of ADBSA and controls (vehicle, positive control).

  • ECAR Measurement: Place the plate into an extracellular flux analyzer (e.g., Seahorse XF Analyzer). Measure the basal ECAR and the response after compound addition.

  • Data Analysis: A successful inhibitor will cause a dose-dependent decrease in the ECAR of hypoxic cells with minimal effect on normoxic cells (which express low levels of CA IX).

Conclusion and Future Directions

This application note provides a structured, multi-step methodology for the comprehensive evaluation of this compound as a potential carbonic anhydrase inhibitor. The outlined protocols are designed to be self-validating, progressing logically from initial in vitro potency and selectivity screening to functional validation in a relevant cellular model. If ADBSA demonstrates potent and selective inhibition, particularly against disease-relevant isoforms like CA IX or XII, further studies including determination of the kinetic mechanism of inhibition (e.g., competitive, non-competitive), structural studies via X-ray crystallography, and in vivo efficacy studies in preclinical disease models would be warranted. This framework ensures a rigorous and efficient characterization of novel sulfonamide-based compounds for drug discovery programs.

References

  • National Center for Biotechnology Information (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PubMed Central. Available at: [Link]

  • ResearchGate (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]

  • SingleCare (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. SingleCare. Available at: [Link]

  • National Center for Biotechnology Information (2023). Carbonic Anhydrase Inhibitors. StatPearls. Available at: [Link]

  • Wikipedia (2023). Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]

  • PubMed (1987). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed. Available at: [Link]

  • Taylor & Francis Online (2023). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Wikipedia (2023). Carbonic anhydrase. Wikipedia. Available at: [Link]

  • MDPI (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

  • protocols.io (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • Journal of Biological Chemistry (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • MDPI (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]

  • Creative BioMart (2023). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Creative BioMart. Available at: [Link]

  • Drugs.com (2023). List of Carbonic anhydrase inhibitors. Drugs.com. Available at: [Link]

  • ACS Publications (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available at: [Link]

  • ACS Publications (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central. Available at: [Link]

  • PubMed (2016). Structure and function of carbonic anhydrases. PubMed. Available at: [Link]

  • PubMed (2024). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. PubMed. Available at: [Link]

  • DergiPark (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link]

  • National Center for Biotechnology Information (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PubMed Central. Available at: [Link]

  • Google Patents (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
  • Taylor & Francis Online (2015). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Available at: [Link]

  • Chemistry LibreTexts (2021). 7.5.1: About Carbonic Anhydrase. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ResearchGate. Available at: [Link]

  • MDPI (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • University of Oxford (n.d.). A Tour of Carbonic Anhydrase. University of Oxford. Available at: [Link]

  • Portland Press (2016). Structure and function of carbonic anhydrases. Biochemical Journal. Available at: [Link]

  • Taylor & Francis Online (2018). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Taylor & Francis Online. Available at: [Link]

  • National Center for Biotechnology Information (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PubMed Central. Available at: [Link]

Sources

The Synthetic Versatility of 4-acetyl-N,N-dimethylbenzenesulfonamide: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex chemical entities. 4-acetyl-N,N-dimethylbenzenesulfonamide emerges as a noteworthy scaffold, integrating two key reactive functionalities: an electrophilic acetyl group and a robust sulfonamide moiety. This unique combination provides a versatile platform for a range of chemical transformations, particularly in the realm of heterocyclic synthesis, which forms the backbone of many pharmaceutical and agrochemical agents. The sulfonamide group, a well-established pharmacophore, imparts favorable physicochemical properties and potential biological activity, while the acetyl group serves as a reactive handle for constructing diverse ring systems.[1][2] This guide provides an in-depth exploration of the experimental applications of this compound, offering detailed protocols and mechanistic insights for its utilization in the synthesis of valuable heterocyclic compounds.

Core Principles of Reactivity: The Dual Role of the Acetyl and Sulfonamide Groups

The synthetic utility of this compound is primarily centered around the reactivity of its acetyl group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the adjacent methyl protons are acidic and can be deprotonated to form an enolate. This dual reactivity allows for a variety of condensation and cyclization reactions. The N,N-dimethylsulfonamide group is generally stable under many reaction conditions and plays a crucial role in modulating the electronic properties of the aromatic ring and influencing the overall solubility and crystalline nature of the derivatives.

A key transformation involves the condensation of the acetyl group with aldehydes to form chalcones or with amide acetals to generate enaminones. These intermediates are highly versatile and can undergo subsequent reactions with a variety of binucleophiles to construct a wide array of heterocyclic systems.

Application Note I: Synthesis of Pyridine Derivatives via Chalcone Intermediates

The Claisen-Schmidt condensation of this compound with aromatic aldehydes provides a straightforward route to chalcone derivatives. These α,β-unsaturated ketones are valuable Michael acceptors and can be utilized in the synthesis of various heterocyclic compounds, including pyridines.

Protocol 1: Synthesis of a Chalcone Intermediate

This protocol details the synthesis of a chalcone derivative from this compound and a representative aromatic aldehyde, pyridine-3-carboxaldehyde. The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration.

Materials:

  • This compound

  • Pyridine-3-carboxaldehyde

  • Ethanol

  • Piperidine

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add pyridine-3-carboxaldehyde (1.2 eq) to the solution.

  • Add a catalytic amount of piperidine (a few drops) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[3]

Reactant AReactant BCatalystSolventTime (h)Yield (%)
4-acetyl-N,N-dibenzylbenzenesulfonamidePyridine-3-carboxaldehydePiperidineEthanol4>85

Table adapted from a similar synthesis using the N,N-dibenzyl analogue.[3]

Workflow for Chalcone Synthesis and Subsequent Pyridine Formation

G A 4-acetyl-N,N-dimethyl- benzenesulfonamide C Claisen-Schmidt Condensation (Piperidine, EtOH, Reflux) A->C B Pyridine-3- carboxaldehyde B->C D Chalcone Intermediate C->D Formation of α,β-unsaturated ketone F Pyridine Derivative D->F E Malononitrile, Ammonium Acetate E->F Hantzsch-type reaction

Caption: Synthesis of pyridine derivatives from this compound.

Application Note II: Synthesis of Diverse Heterocycles via Enaminone Intermediates

A powerful strategy for the synthesis of a wide range of heterocyclic compounds involves the initial conversion of this compound into a highly reactive enaminone intermediate. This is typically achieved by condensation with dimethylformamide dimethyl acetal (DMF-DMA). The resulting enaminone possesses both nucleophilic and electrophilic centers, making it an ideal precursor for reactions with various binucleophiles.[4]

Protocol 2: Synthesis of the Enaminone Intermediate

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Xylene

  • Standard laboratory glassware

Procedure:

  • A mixture of this compound (1.0 eq) and DMF-DMA (2.0 eq) in dry xylene is heated at reflux for an appropriate time (monitor by TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting solid enaminone can often be used in the next step without further purification.[4]

Synthetic Applications of the Enaminone Intermediate

The enaminone derived from this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Heterocyclic Products A 4-acetyl-N,N-dimethyl- benzenesulfonamide B Enaminone Intermediate A->B DMF-DMA, Xylene, Reflux C Pyrazoles (with Hydrazine) B->C D Pyrimidines (with Amidines) B->D E Pyridines (with Malononitrile) B->E

Caption: Versatile synthesis of heterocycles via an enaminone intermediate.

Protocol 3: Synthesis of a Pyrazole Derivative from the Enaminone

Materials:

  • Enaminone of this compound

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a solution of the enaminone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent.[4]

Trustworthiness and Self-Validation

The protocols described are based on well-established and high-yielding synthetic transformations. The progress of each reaction can be conveniently monitored by TLC, and the identity and purity of the products can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The characteristic signals in ¹H and ¹³C NMR spectra for the chalcone and enaminone intermediates, as well as the final heterocyclic products, provide a reliable means of structural verification.

Future Directions and Broader Impacts

The methodologies presented herein offer a robust foundation for the exploration of this compound as a key building block in medicinal chemistry and materials science. The resulting heterocyclic scaffolds are of significant interest for drug discovery programs, particularly in the development of kinase inhibitors, anti-inflammatory agents, and antibacterials. Further derivatization of the synthesized heterocycles can lead to the generation of extensive compound libraries for high-throughput screening.

References

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

  • 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Incorporating Thiazole, Pyrazolo[1,5-a]pyrimidine, 4-Oxothiazolidine and 1,3,4-Thiadiazole moieties. Asian Journal of Chemistry. [Link]

  • Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. SciRP.org. [Link]

Sources

Quantitative Bioanalysis of 4-acetyl-N,N-dimethylbenzenesulfonamide and its Putative Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and application of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-acetyl-N,N-dimethylbenzenesulfonamide and its primary predicted metabolites in biological matrices. We present detailed, step-by-step protocols for sample preparation from plasma, urine, and in vitro human liver microsome (HLM) incubations. The guide explains the scientific rationale behind key methodological choices, from sample extraction to chromatographic separation and mass spectrometric detection. All procedures are designed to align with the principles outlined in regulatory guidance for bioanalytical method validation, ensuring data integrity and reliability for drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

This compound is a small molecule of interest in pharmaceutical development. A thorough understanding of its metabolic fate is critical for evaluating its efficacy, safety profile, and pharmacokinetic properties.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed for quantifying drugs and their metabolites in complex biological samples.[1][2]

The primary challenge in such analyses lies in efficiently extracting the analytes from complex matrices and developing a chromatographic method that can separate the parent compound from its structurally similar metabolites. This application note details a complete workflow, providing field-proven protocols and explaining the causality behind critical experimental decisions to empower researchers to generate high-quality, reproducible data.

Predicted Metabolic Pathways

Based on the structure of this compound, several Phase I metabolic transformations are anticipated, primarily mediated by cytochrome P450 (CYP) enzymes found in the liver.[3] The most probable metabolic pathways include:

  • N-demethylation: Stepwise removal of the methyl groups from the sulfonamide nitrogen to form N-desmethyl and N,N-didesmethyl metabolites.

  • Oxidation/Reduction of the Acetyl Group: Reduction of the ketone to a secondary alcohol or its oxidation to a carboxylic acid.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.

These predicted pathways form the basis for the targeted LC-MS/MS method development.

G cluster_legend Legend Parent Parent Metabolite Metabolite parent 4-acetyl-N,N-dimethyl- benzenesulfonamide met1 N-desmethyl Metabolite parent->met1 N-demethylation (CYP450) met3 Alcohol Metabolite (Reduced Acetyl) parent->met3 Carbonyl Reduction met4 Hydroxylated Metabolite parent->met4 Aromatic Hydroxylation (CYP450) met2 N,N-didesmethyl Metabolite met1->met2 N-demethylation (CYP450)

Caption: Predicted Phase I metabolic pathways for this compound.

Experimental Workflow Overview

The analytical process follows a logical sequence from sample receipt to final data reporting. Each step is optimized to ensure maximum recovery, minimize matrix interference, and provide accurate quantification.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Matrix Biological Matrix (Plasma, Urine, Microsomes) Extraction Analyte Extraction (PPT, LLE, or SPE) Matrix->Extraction Evap Dry & Reconstitute Extraction->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: High-level workflow for the LC-MS/MS analysis of biological samples.

Materials and Methods

Reagents and Materials
  • This compound (Reference Standard, >98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., this compound-d6). If unavailable, a compound with similar physicochemical properties can be used.

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Human Liver Microsomes (pooled, mixed-gender)

  • NADPH regenerating system (e.g., solutions A and B)

  • Phosphate Buffer (pH 7.4)

  • Protein Precipitation Plates (e.g., 96-well) or microcentrifuge tubes

  • Solid Phase Extraction (SPE) Cartridges (e.g., Hydrophilic-Lipophilic Balanced (HLB) type)[4]

Sample Preparation Protocols

The choice of sample preparation is a balance between throughput, recovery, and the need to remove matrix components that can cause ion suppression.[5]

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This method is fast and effective for high-throughput screening. It relies on a water-miscible organic solvent to denature and precipitate proteins.[6]

  • Aliquot 100 µL of plasma sample into a 96-well plate or microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (IS). Rationale: A 3:1 solvent-to-sample ratio ensures efficient protein precipitation. Cold solvent enhances this effect.

  • Vortex mix for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean plate or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Rationale: This step concentrates the analytes and allows for reconstitution in a mobile phase-compatible solvent, which improves peak shape.[7]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge before injection into the LC-MS/MS system.

Protocol 2: Solid Phase Extraction (SPE) for Urine Samples

SPE is ideal for cleaning up complex matrices like urine and can be used to concentrate the analytes, thereby increasing sensitivity.[4][8]

  • Thaw urine samples and centrifuge at 2000 x g for 5 minutes to remove particulates.

  • Dilute 500 µL of urine with 500 µL of 2% phosphoric acid. Add the IS. Rationale: Acidifying the sample ensures that the sulfonamide group is in a suitable state for retention on the reversed-phase sorbent.

  • Condition an SPE cartridge (e.g., HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Dry the cartridge thoroughly under vacuum or high-pressure nitrogen for 2-5 minutes.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness and reconstitute as described in Protocol 1 (steps 6-8).

Protocol 3: In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol assesses the metabolic stability of the compound in a system rich in Phase I drug-metabolizing enzymes.[3][9][10]

  • Prepare a master mix in a 0.1 M phosphate buffer (pH 7.4) containing the NADPH regenerating system as per the manufacturer's instructions.

  • Pre-warm the master mix and HLM suspension (final protein concentration ~0.5 mg/mL) in a shaking water bath at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound (final concentration typically 1 µM) to the HLM suspension. Immediately add this mixture to the pre-warmed master mix. Rationale: A low substrate concentration (below the enzyme's Km) ensures first-order kinetics, which is necessary for calculating metabolic stability parameters.[10]

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture (e.g., 50 µL).

  • Quench the reaction immediately by adding the aliquot to 150 µL of cold acetonitrile containing the IS. Rationale: The cold organic solvent stops all enzymatic activity instantly and precipitates the microsomal proteins.

  • Process the quenched samples as described in the Protein Precipitation protocol (steps 3-8).

LC-MS/MS Analytical Method

The chromatographic and mass spectrometric parameters must be optimized to achieve separation of the parent and metabolites with high sensitivity and specificity.[11]

Liquid Chromatography

A reversed-phase C18 column is a robust starting point for separating the parent compound and its more polar metabolites.[12] A gradient elution is necessary to elute all compounds with good peak shape in a reasonable runtime.

ParameterRecommended ConditionRationale
LC System High-Performance or Ultra-High-Performance LC SystemUHPLC systems offer higher resolution and faster run times.
Column C18, 2.1 x 50 mm, <3 µm particle sizeProvides good retention for moderately polar compounds and is compatible with high aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation for positive mode ESI and improves chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLCan be adjusted based on sensitivity requirements.

Table 1: Recommended LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
4.0 95
5.0 95
5.1 5

| 6.0 | 5 |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[2]

ParameterRecommended ConditionRationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[13]
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the sulfonamide group are readily protonated.
Source Temp. 500 °COptimized for efficient desolvation.
Gas Flow Instrument DependentOptimize desolvation and nebulizer gases for maximal signal.
Scan Type Multiple Reaction Monitoring (MRM)Provides specificity by monitoring a specific precursor-to-product ion transition for each analyte.

Table 2: Hypothetical MRM Transitions for Target Analytes Note: These values are predictive and must be empirically optimized by infusing each reference standard.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Product Ion
Parent Compound 229.1184.115Loss of dimethylamine (-N(CH₃)₂)
Parent Compound 229.172.125Fragment corresponding to C₄H₆O⁺
N-desmethyl Met. 215.1170.115Loss of methylamine (-NHCH₃)
Alcohol Met. 231.1186.115Loss of dimethylamine from the reduced parent
Internal Standard (-d6) 235.1190.115Loss of deuterated dimethylamine

The fragmentation of sulfonamides is well-characterized. Common pathways include the cleavage of the S-N bond and the loss of SO₂.[14][15] The proposed product ions are based on these established fragmentation patterns.

Method Validation

To ensure the reliability of the data for regulatory submissions, the method must be validated according to industry standards, such as the FDA's Bioanalytical Method Validation Guidance.[16][17][18] Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes in blank matrix.

  • Linearity and Range: The concentration range over which the assay is accurate and precise (e.g., 1-1000 ng/mL).

  • Accuracy and Precision: Intra- and inter-day analysis of quality control (QC) samples at low, medium, and high concentrations.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound and its metabolites. The protocols for sample preparation from diverse biological matrices are robust and adaptable. The proposed LC-MS/MS parameters offer an excellent starting point for method development, leading to a highly selective and sensitive assay. By following these guidelines and adhering to established principles of bioanalytical method validation, researchers can confidently generate high-quality data to support critical decisions in the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][16][18]

  • AAPS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link][19]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link][17]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link][14]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][18]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][20]

  • Parrilla Vázquez, M. M., et al. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). Talanta. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link][21]

  • Wang, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link][15]

  • Separation Science. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link][11]

  • Farré, M., et al. (2008). Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry. Journal of Chromatography A. [Link][8]

  • Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link][4]

  • Ovid. Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. [Link][22]

  • Agilent Technologies. (2021). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link][23]

  • Springer. (2017). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link][3]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link][2]

  • Bioanalysis Zone. (2022). Small Molecule Method Development Strategies with Chad Christianson. [Link][12]

  • Organomation. (2024). Preparing Samples for LC-MS/MS Analysis. [Link][7]

  • DergiPark. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link][24]

  • Drug Discovery World (DDW). (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][13]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][6]

  • Obach, R. S. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. [Link][9]

  • Jian, W., et al. (2007). A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody. Journal of Chromatography B. [Link]

  • Rane, S., & Guttikar, S. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link][10]

  • Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

  • De Vrieze, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link][1]

Sources

Application Note: Protocol for Preparing Stock Solutions of 4-acetyl-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note outlines the standardized protocol for the preparation, validation, and storage of high-integrity stock solutions of 4-acetyl-N,N-dimethylbenzenesulfonamide . Unlike primary sulfonamides (e.g., sulfanilamide), this compound features an N,N-dimethyl substitution, which eliminates the acidic proton typically found on the sulfonamide nitrogen.[1] This structural modification significantly alters its solubility profile, rendering it lipophilic and poorly soluble in aqueous buffers.[1] This guide prioritizes the use of anhydrous dimethyl sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization and long-term stability for biological assays.[1]

Physicochemical Profile & Safety

Before handling, verify the compound identity. The N,N-dimethyl group is a critical structural feature that distinguishes this compound from common antibacterial sulfonamides.[1]

Table 1: Compound Specifications
PropertySpecification
Chemical Name This compound
CAS Number 60000-87-5
Molecular Formula C₁₀H₁₃NO₃S
Molecular Weight 227.28 g/mol
Physical State Solid powder (typically off-white to pale yellow)
Predicted LogP ~1.5 - 2.0 (Lipophilic)
Solubility (Water) Negligible (Hydrophobic due to dimethyl substitution)
Primary Solvent DMSO (Dimethyl Sulfoxide) or DMF

Safety Warning: Treat this compound as a potential irritant and allergen.[1] Sulfonamide derivatives can trigger hypersensitivity reactions.[1] Always use a fume hood, nitrile gloves, and safety goggles.[1]

Solvent Selection Strategy: The "Why"

The choice of solvent is dictated by the molecular geometry and electronic properties of the compound.[1]

  • Why DMSO? The target molecule lacks hydrogen bond donors on the sulfonamide nitrogen (due to dimethyl substitution).[1] Consequently, it cannot easily form water-soluble salts via pH adjustment (unlike sulfadiazine).[1] DMSO, a dipolar aprotic solvent, effectively disrupts the crystal lattice of such lipophilic molecules without chemically altering the sulfonamide or acetyl functional groups.[1]

  • Why Avoid Ethanol? While likely soluble in ethanol, the high volatility of ethanol leads to concentration drift over time (evaporation) in stored aliquots, compromising assay reproducibility.[1]

  • Why Filter Sterilization? Autoclaving is strictly prohibited.[1] The acetyl group and sulfonamide linkage may be susceptible to thermal hydrolysis under high pressure/temperature.[1]

Step-by-Step Preparation Protocol

Equipment Required[2][4][5][6]
  • Analytical Balance (Precision ±0.1 mg)

  • Borosilicate Glass Vials (Amber preferred to prevent photodegradation)[1]

  • Vortex Mixer[1]

  • Ultrasonic Water Bath (Optional, for stubborn crystals)[1]

  • Syringe Filters: PTFE or Nylon (0.22 µm).[1] Do NOT use Cellulose Acetate (CA) or PES with 100% DMSO.[1]

Workflow Diagram

The following diagram illustrates the critical path for preparing the stock solution, emphasizing the decision points for solubility verification.

StockPrep Start Weigh Compound (Analytical Balance) Solvent Add Anhydrous DMSO (Target: 10 mM - 100 mM) Start->Solvent Mix Vortex (30s) & Sonicate (if needed) Solvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Filter Syringe Filter (0.22 µm PTFE/Nylon) Check->Filter Yes Dilute Add more DMSO (Reduce Conc.) Check->Dilute No (Precipitate) Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Filter->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store Dilute->Mix

Figure 1: Decision-tree workflow for the preparation of this compound stock solutions, highlighting the critical visual inspection step.

Protocol Steps
Step 1: Calculation

Determine the mass required for your target concentration.[1] A standard stock concentration is 50 mM .[1]


[1]

Example: To prepare 5 mL of a 50 mM solution:



Step 2: Weighing and Solubilization[2]
  • Weigh ~56.8 mg of the powder into a sterile glass vial. Record the exact mass.

  • Calculate the exact volume of DMSO required to reach 50 mM based on the recorded mass.[1]

    
    [1]
    
  • Add the calculated volume of anhydrous DMSO.[1]

  • Vortex vigorously for 30-60 seconds.

  • Observation: If particles remain, sonicate in a water bath at room temperature for 5 minutes.[1] The solution must be optically clear.

Step 3: Sterilization (For Cell Culture)[1][3]
  • Draw the solution into a solvent-resistant syringe (Polypropylene).

  • Attach a 0.22 µm PTFE or Nylon syringe filter.[1]

  • Dispense into sterile, amber cryovials.

    • Note: Discard the first 2-3 drops of filtrate to remove any potential extractables from the filter membrane.[1]

Step 4: Storage
  • Temperature: -20°C or -80°C.

  • Conditions: Protect from light and moisture.[1][4]

  • Stability: Stable for >6 months at -20°C.

  • Usage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can introduce moisture and cause precipitation.[1]

Dilution & Working Solutions

When diluting the stock into aqueous buffers (e.g., PBS or Media), the compound may precipitate if the DMSO concentration drops too low while the compound concentration remains high.[1]

The "1:1000" Rule: For most biological assays, keep the final DMSO concentration


 (v/v) to avoid solvent toxicity.[1]
  • Dilution Workflow:

    • Prepare an intermediate dilution in media (e.g., 10x working conc) if possible.[1]

    • Add dropwise to the final media while vortexing.[1]

    • Critical Check: Inspect for "crashing out" (cloudiness).[1] If precipitation occurs, lower the working concentration or use a carrier molecule (e.g., Cyclodextrin).[1]

Dilution Stock 50 mM Stock (100% DMSO) Inter Intermediate (500 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Media) Final Working Solution (50 µM in 1% DMSO) Inter->Final 1:10 Dilution (into Media)

Figure 2: Serial dilution strategy to minimize precipitation shock when transferring hydrophobic stocks into aqueous media.

References

  • PubChem. (2023).[1] Compound Summary: Sulfonamide Derivatives. National Library of Medicine.[1] Retrieved from [Link]

Sources

The Versatile Intermediate: Application Notes for 4-acetyl-N,N-dimethylbenzenesulfonamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block of Untapped Potential

In the landscape of modern medicinal and materials chemistry, the demand for versatile and functionalized building blocks is perpetual. 4-acetyl-N,N-dimethylbenzenesulfonamide emerges as a significant, yet under-explored, chemical intermediate. Its unique bifunctional nature, possessing both an electrophilic acetyl group and a robust, synthetically malleable N,N-dimethylbenzenesulfonamide moiety, opens a gateway to a diverse array of complex molecular architectures. The sulfonamide group, a well-established pharmacophore, imparts favorable physicochemical properties and offers multiple points for hydrogen bonding, which can be crucial for molecular recognition in biological systems[1]. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 60000-87-5
Molecular Formula C₁₀H₁₃NO₃S
Molecular Weight 227.28 g/mol
Appearance White to off-white solid
Storage Store at room temperature

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. According to safety data for analogous compounds, it may cause skin and eye irritation[2].

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Applications and Protocols

The reactivity of this compound can be strategically directed towards either the acetyl group or the aromatic ring. This section details key transformations, providing both the "how" and the "why" behind the procedural steps.

Transformation of the Acetyl Group: A Gateway to Diverse Functionalities

The acetyl group is a versatile handle for a variety of chemical transformations, including reductions and condensations to form more complex structures.

The selective reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a new chiral center and a site for further functionalization, such as esterification or etherification. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for ketones in the presence of other functional groups[3][4].

Protocol 1: Sodium Borohydride Reduction

  • Rationale: This protocol utilizes the hydride transfer from sodium borohydride to the electrophilic carbonyl carbon. The use of methanol as a solvent is advantageous as it protonates the initially formed alkoxide to yield the desired alcohol. The reaction is typically run at a low temperature to control the exothermic reaction and minimize side products.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to moderate the reaction rate and prevent over-reduction or side reactions[5].

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The slow addition helps to control the evolution of hydrogen gas that can occur from the reaction of NaBH₄ with the protic solvent[6].

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water to decompose any remaining sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel to obtain 4-(1-hydroxyethyl)-N,N-dimethylbenzenesulfonamide.

Caption: Workflow for the reduction of the acetyl group.

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into terminal amides or, in the presence of sulfur and an amine (like morpholine), into thioamides[7][8][9]. This reaction effectively migrates the carbonyl functionality to the terminal carbon of the alkyl chain and oxidizes it. The resulting thioamide is a valuable synthon for the construction of various heterocyclic systems.

Protocol 2: Willgerodt-Kindler Thioamidation

  • Rationale: This one-pot reaction proceeds through the formation of an enamine, which then reacts with elemental sulfur. A series of rearrangements leads to the terminal thioamide. Morpholine acts as both a reactant and a base. Microwave irradiation can significantly accelerate this reaction[7].

Step-by-Step Methodology:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine this compound (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.0 eq).

  • Microwave Irradiation: Seal the vessel and heat the mixture under microwave irradiation at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes). Optimization of time and temperature may be necessary.

  • Work-up: After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2-(4-(N,N-dimethylsulfamoyl)phenyl)-1-morpholinoethanethione.

Willgerodt_Kindler cluster_start Reactants cluster_reaction Reaction Conditions ketone 4-acetyl-N,N-dimethyl- benzenesulfonamide mw Microwave Irradiation (120-140 °C) ketone->mw morpholine Morpholine morpholine->mw sulfur Sulfur sulfur->mw product Product 2-(4-(N,N-dimethylsulfamoyl)phenyl) -1-morpholinoethanethione mw->product

Caption: Willgerodt-Kindler reaction overview.

Heterocycle Synthesis: Building Complexity from the Acetyl Group

The acetyl moiety serves as an excellent starting point for constructing a variety of heterocyclic rings, which are prevalent in pharmaceuticals.

The Gewald reaction is a multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, typically in the presence of a base[10][11][12]. These thiophene derivatives are important scaffolds in medicinal chemistry[13].

Protocol 3: Synthesis of a 2-Aminothiophene Derivative

  • Rationale: This reaction is thought to proceed via an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by addition of sulfur and subsequent cyclization[14]. Morpholine or another amine is used as a basic catalyst.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) in ethanol.

  • Catalyst Addition: Add morpholine (0.5 eq) as a catalyst.

  • Reaction: Heat the mixture to reflux and stir for several hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate. If so, collect it by filtration. If not, concentrate the solvent and induce crystallization.

  • Purification: Wash the crude product with cold ethanol and dry to obtain the ethyl 2-amino-4-(4-(N,N-dimethylsulfamoyl)phenyl)-5-methylthiophene-3-carboxylate.

Caption: Simplified workflow for the Gewald thiophene synthesis.

The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can then be oxidized to pyridines[8][10][15][16][17]. This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. A variation can utilize an enone, formed in situ from a ketone, as one of the components.

Protocol 4: Synthesis of a Pyridine Derivative

  • Rationale: This protocol is a modified Hantzsch-type reaction where this compound acts as the ketone component. It first undergoes a condensation with an aldehyde to form a chalcone-like intermediate, which then reacts with a β-aminocrotonate (formed from a β-ketoester and ammonia) to build the dihydropyridine ring, followed by oxidation.

Step-by-Step Methodology:

  • Chalcone Formation: In a flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol. Add a catalytic amount of piperidine and reflux the mixture until the chalcone formation is complete (monitored by TLC).

  • Cyclocondensation: To the cooled reaction mixture, add ethyl acetoacetate (1.0 eq) and ammonium acetate (1.5 eq).

  • Reaction and Oxidation: Reflux the mixture for several hours. The dihydropyridine intermediate will form and often undergoes in-situ oxidation to the pyridine. If oxidation is not complete, an oxidizing agent such as nitric acid or air can be bubbled through the solution.

  • Isolation and Purification: Cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the substituted pyridine derivative.

Conclusion: A Versatile Scaffold for Future Discoveries

This compound is a readily accessible and highly versatile intermediate. The protocols detailed in this guide demonstrate its utility in accessing a range of important chemical motifs, from simple functional group transformations to the construction of complex heterocyclic systems. The dual reactivity of the acetyl and sulfonamide groups provides a rich platform for the generation of novel compounds with potential applications in drug discovery and materials science. It is our hope that these application notes will inspire further exploration of this valuable building block and accelerate the pace of innovation in your research endeavors.

References

  • Mphahane, N., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(15), 4964. [Link]

  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Alvim, H. G. O., et al. (2014). Hantzsch synthesis: a comprehensive review. RSC Advances, 4(99), 54282-54299. [Link]

  • Organic Syntheses. N-Boc-5-oxaproline. [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry. [Link]

  • Yoon, B., et al. (2001). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 57(12), o1143-o1144. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Montazeri, N., et al. (2011). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 23(11), 4733-4735. [Link]

  • US5543531A - Thiophen compounds and their prepar
  • Base Catalysis in the Willgerodt-Kindler Reaction. [Link]

  • University of California, Santa Barbara. Sodium borohydride - Standard Operating Procedure. [Link]

  • Organic Syntheses. SYNTHESIS OF YNAMIDES BY COPPER-MEDIATED COUPLING OF 1,1-DIBROMO-1-ALKENES WITH NITROGEN NUCLEOPHILES. [Link]

  • Reddy, T. J., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega, 8(42), 39017–39025. [Link]

  • PubChem. Benzenesulfonamide, 4-amino-N,N-dimethyl-. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • ResearchGate. Hinsberg synthesis of thiophene derivatives. [Link]

  • PubChem. 4-hydroxy-N,N-dimethylbenzenesulfonamide. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • Sciencemadness.org. The Willgerodt Reaction. [Link]

  • PubMed. The Gewald Multicomponent Reaction. [Link]

  • Google Patents. CN104803949B - The preparation method of the hydroxyethyl piperazineethanesulfonic acid of high-purity 4.
  • YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]

  • Slideshare. 3. NaBH4. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • Wikipedia. Willgerodt rearrangement. [Link]

  • Organic Syntheses. 5α-androstan-17β-ol-3-one. [Link]

  • PubChem. N,N-Dimethylbenzenesulfonamide. [Link]

  • PubChem. N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide. [Link]

Sources

Application Note: Preclinical Efficacy Evaluation of 4-Acetyl-N,N-dimethylbenzenesulfonamide (ADBS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-acetyl-N,N-dimethylbenzenesulfonamide (ADBS) represents a specific chemotype within the sulfonamide class.[1] Unlike classical primary sulfonamides (e.g., sulfanilamide) which contain a free


 group essential for inhibiting dihydropteroate synthase (bacterial folate synthesis) or Carbonic Anhydrase (CA), ADBS features a tertiary 

-dimethyl substituted sulfonamide.

Scientific Premise: The methylation of the sulfonamide nitrogen abolishes the acidic proton required for Zinc-coordination in CA active sites and PABA mimicry in bacteria.[1] Therefore, efficacy testing for ADBS must operate on two distinct hypotheses:

  • The Prodrug Hypothesis: ADBS undergoes metabolic

    
    -demethylation in vivo to release the active primary/secondary sulfonamide.[1]
    
  • The Alternative Target Hypothesis: The lipophilic nature of the

    
    -dimethyl group directs the molecule toward hydrophobic pockets in alternative targets, such as tubulin (anti-mitotic activity) or COX-2 (anti-inflammatory), rather than the classical hydrophilic sulfonamide targets.
    

This guide outlines a "De-orphaning" Screening Protocol designed to validate the efficacy of ADBS and elucidate its Mechanism of Action (MoA).

Physicochemical & In Silico Profiling (Phase I)

Before wet-lab efficacy testing, the compound's "drug-likeness" must be established to ensure bioavailability.[1]

Solubility and Lipophilicity Assessment

The acetyl group (para-position) and dimethyl-sulfonamide moiety suggest moderate lipophilicity.[1]

Protocol: Shake-Flask LogP Determination

  • Preparation: Dissolve ADBS in

    
    -octanol-saturated water and water-saturated 
    
    
    
    -octanol.
  • Equilibration: Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .[1]
    

Target Criteria:

  • Optimal Range:

    
     (Good oral bioavailability).[1]
    
  • Risk: If

    
    , formulation requires lipid-based delivery (e.g., liposomes).[1]
    

In Vitro Metabolic Stability (Phase II - Critical Decision Point)

This is the most critical step to determine if ADBS acts as a prodrug.[1] We test for oxidative N-demethylation mediated by Cytochrome P450 enzymes.[1]

Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify metabolites (Mono-methyl or Primary sulfonamide).

Materials:

  • Pooled Liver Microsomes (Human/Rat).[1]

  • NADPH Regenerating System.[1]

  • Test Compound: ADBS (1 µM final conc).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).[1]

Workflow:

  • Incubation: Mix microsomes (0.5 mg/mL) with ADBS in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS . Monitor parent (ADBS) depletion and appearance of

    
     corresponding to loss of -CH3 (M-14).[1]
    

Data Interpretation:

Result Implication for Efficacy Testing
Rapid Demethylation ADBS is likely a Prodrug .[1] Focus efficacy testing on the metabolite (Primary Sulfonamide) targets: Antibacterial & CA Inhibition.[1]

| High Stability | ADBS acts as the Parent Molecule .[1] Focus efficacy testing on "Off-Target" mechanisms: Anti-cancer (Tubulin), Anti-inflammatory.[1] |

Functional Efficacy Screening (Phase III)

Based on the structural pharmacophore, two primary efficacy pathways are proposed.[1]

Pathway A: Anti-Proliferative Efficacy (Cancer Model)

Rationale: Sulfonamides with lipophilic tails (like the N,N-dimethyl group) often exhibit anti-tubulin activity, arresting cell division.

Assay: SRB (Sulforhodamine B) Cytotoxicity Assay Cell Lines:

  • MCF-7 (Breast Cancer)

  • HCT-116 (Colon Cancer)

  • HUVEC (Normal control - to assess selectivity)

Protocol:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Treatment: Treat with ADBS (Serial dilution: 0.1 µM to 100 µM) for 48h.

    • Positive Control: Indisulam (Sulfonamide anti-cancer agent) or Doxorubicin.[1]

    • Vehicle Control: 0.1% DMSO.[1]

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Stain with 0.4% SRB solution for 30 min. Wash with 1% acetic acid.[1]

  • Solubilization: Dissolve bound dye in 10 mM Tris base.

  • Readout: Measure Absorbance at 510 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Pathway B: Antimicrobial Screening (Bacterial Model)

Rationale: To verify if the compound (or its spontaneous hydrolysis product) retains historical sulfonamide activity.

Assay: Minimum Inhibitory Concentration (MIC) - Broth Microdilution Strains: S. aureus (Gram+), E. coli (Gram-).[1]

Protocol:

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Prep: Add ADBS (128 µg/mL to 0.25 µg/mL) in 96-well plates.

  • Incubation: 37°C for 16-20 hours.

  • Readout: Visual inspection of turbidity or OD600 measurement.[1]

  • Synergy Test (Optional): If weak activity is observed, combine with Trimethoprim (1:5 ratio). Sulfonamides are often synergistic; lack of synergy suggests a non-folate mechanism.[1]

Mechanism of Action Visualization

The following diagram illustrates the decision logic for ADBS efficacy testing based on its metabolic fate.

ADBS_Efficacy_Workflow Start Compound: this compound Metab Phase II: Microsomal Stability Assay (LC-MS/MS) Start->Metab Result_Stable Result: High Metabolic Stability (Parent Molecule Active) Metab->Result_Stable >80% remaining at 60min Result_Unstable Result: Rapid N-Demethylation (Prodrug Behavior) Metab->Result_Unstable <50% remaining at 60min Target_Hydrophobic Target: Hydrophobic Pockets (Tubulin / COX-2) Result_Stable->Target_Hydrophobic Target_Hydrophilic Target: Polar Active Sites (Dihydropteroate Synthase / CA) Result_Unstable->Target_Hydrophilic Assay_Cancer Assay: SRB Cytotoxicity (MCF-7 / HCT-116) Target_Hydrophobic->Assay_Cancer Primary Path Assay_Micro Assay: MIC Broth Dilution (+/- Trimethoprim) Target_Hydrophilic->Assay_Micro Primary Path

Figure 1: Decision tree for ADBS efficacy testing based on metabolic stability profiles.

Data Reporting Standards

To ensure reproducibility, all results must be tabulated as follows:

Table 1: Efficacy Summary Template

Assay TypeCell Line / StrainMetricADBS ValuePositive ControlStatus
Cytotoxicity MCF-7 (Breast)

(µM)
[Data]Indisulam: ~0.5 µMActive/Inactive
Cytotoxicity HUVEC (Normal)

(µM)
[Data]N/ASelectivity Index
Antimicrobial S. aureusMIC (µg/mL)[Data]Sulfamethoxazole: 32 µg/mLActive/Inactive
Metabolic Human Microsomes

(min)
[Data]Verapamil: ~15 minStable/Labile

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Scozzafava, A., et al. (2003).[1] Antitumor activity of carbonic anhydrase inhibitors.[1][2][3] Current Medicinal Chemistry, 10(14), 1195-1207.[1] Link

  • Vogels, B. A., et al. (2020).[1] Microwell-based screening of sulfonamide derivatives for antibacterial activity.[1] Antimicrobial Agents and Chemotherapy, 64(5).[1] Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Vichai, V., & Kirtikara, K. (2006).[1] Sulforhodamine B colorimetric assay for cytotoxicity screening.[1] Nature Protocols, 1(3), 1112-1116.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling for 4-Acetyl-N,N-dimethylbenzenesulfonamide

[1]

Executive Summary

The synthesis of This compound is a critical step in developing various bioactive scaffolds (e.g., BAP2 inhibitors).[1] While the amidation of 4-acetylbenzenesulfonyl chloride appears straightforward, process deviations often introduce specific impurities—ranging from hydrolytic degradants to persistent regioisomers—that complicate downstream biological assays.

This guide deconstructs the synthetic pathway to pinpoint the origin of these impurities and provides self-validating protocols for their removal.

Module 1: Synthetic Route Analysis & Impurity Origins

To troubleshoot effectively, we must first map the "Genealogy of Impurities." The presence of specific by-products reveals which synthetic route was used for the precursor.

The Synthetic Pathway

The dominant route involves the Sandmeyer-type chlorosulfonation of 4-aminoacetophenone, followed by nucleophilic attack by dimethylamine.[1]

SynthesisPathSM4-Aminoacetophenone(Starting Material)DiazDiazonium Intermediate[Unstable]SM->DiazNaNO2, HClChloride4-AcetylbenzenesulfonylChloride (Intermediate)Diaz->ChlorideSO2, CuCl2(Sandmeyer)Imp1Impurity A:4-Hydroxyacetophenone(Phenol)Diaz->Imp1H2O(Hydrolysis)Imp2Impurity B:4-ChloroacetophenoneDiaz->Imp2Sandmeyer Side RxnTarget4-Acetyl-N,N-dimethyl-benzenesulfonamideChloride->TargetHN(Me)2, Et3NTHFImp3Impurity C:4-Acetylbenzenesulfonic Acid(Hydrolysis Product)Chloride->Imp3Moisture(Hydrolysis)

Figure 1: Synthetic pathway highlighting the origin of key impurities.[1] Note that Impurity C can form during both Step 1 and Step 2 workups.

Impurity Profile Table
Impurity NameStructureOriginDetection (LC-MS/NMR)
4-Acetylbenzenesulfonic acid Ac-Ph-SO3HHydrolysis of sulfonyl chloride due to moisture.[1]LC-MS: [M-H]⁻ 199 (Negative mode).[1] NMR: Highly acidic proton, shift in aromatic region.
4-Hydroxyacetophenone Ac-Ph-OHHydrolysis of diazonium salt (if Sandmeyer route used).[1]LC-MS: [M+H]⁺ 137.[1] NMR: Broad singlet (OH) ~5-6 ppm (solvent dependent).
3-Acetyl isomer 3-Ac-Ph-SO2NMe2Regioisomer from direct chlorosulfonation of acetophenone (Cheap starting material).[1]NMR: Complex splitting (doublet of doublets/singlet) vs. clean AA'BB' para system.
N-Methyl-4-acetylbenzenesulfonamide Ac-Ph-SO2NHMeMonomethylamine impurity in Dimethylamine reagent.[1]LC-MS: [M+H]⁺ 214 (Mass -14).[1] NMR: Doublet for NH-CH3 (coupling to NH).

Module 2: Troubleshooting & FAQs

Q1: My HPLC baseline is drifting, and I see a broad, early-eluting peak. What is it?

Diagnosis: This is almost certainly 4-acetylbenzenesulfonic acid (Impurity C).[1]

  • Cause: The sulfonyl chloride intermediate is highly moisture-sensitive.[1] If your THF was not anhydrous, or if the reaction was exposed to air, the chloride hydrolyzed before reacting with the amine.

  • The Fix:

    • Workup: The sulfonic acid is water-soluble and highly acidic.[1] Wash your organic layer (EtOAc or DCM) thoroughly with saturated NaHCO₃ . The acid will deprotonate and move to the aqueous layer.

    • Prevention: Use freshly opened sulfonyl chloride.[1] If the chloride is a solid, check its melting point (84-87 °C). If it melts lower or looks "wet," recrystallize it from dry benzene/hexane before use.

Q2: The NMR shows a "messy" aromatic region. I expected a clean pair of doublets (Para substitution).

Diagnosis: You likely have Regioisomer Contamination (3-Acetyl isomer).[1]

  • Scientific Context: The acetyl group is electron-withdrawing and a meta director.[1] If the precursor chloride was made by directly reacting acetophenone with chlorosulfonic acid (a cheaper industrial route), the major product is the 3-acetyl isomer, not the 4-acetyl.

  • Verification: Look for a singlet in the aromatic region (isolated proton at position 2 of the meta isomer) and a complex splitting pattern. The pure para product must show a symmetric AA'BB' system (two doublets, J ≈ 8.5 Hz).

  • Resolution: Separation of meta/para sulfonamide isomers is difficult by extraction. Recrystallization from Ethanol/Water is often effective, as the para isomer typically packs better and crystallizes first.

Q3: I see a mass peak at 214 (M+1) instead of 228. Is my product degrading?

Diagnosis: This is N-methyl-4-acetylbenzenesulfonamide (Demethylated impurity).[1]

  • Cause: This is not degradation.[1] It comes from Monomethylamine (MMA) contamination in your Dimethylamine (DMA) source. Commercial DMA solutions (especially 40% aq.) often contain 1-2% MMA.

  • The Fix:

    • Reagent Check: Switch to a high-purity grade of Dimethylamine hydrochloride (99%+) and use an extra equivalent of base (Et3N) to liberate the free amine in situ.

    • Purification: The N-methyl impurity has an acidic N-H proton.[1] You can remove it by washing the organic layer with 0.5 M NaOH . The N-methyl sulfonamide will deprotonate (forming a water-soluble salt), while your target (N,N-dimethyl) has no acidic protons and will stay in the organic layer.[1]

Module 3: Analytical Protocols

Recommended HPLC Method (Reverse Phase)

To separate the sulfonic acid (polar) from the target (non-polar), use an acidic mobile phase.

  • Column: C18 (e.g., Newcrom R1 or equivalent), 3 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or H3PO4 if not using MS).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Carbonyl).

  • Expected Elution Order:

    • 4-Acetylbenzenesulfonic acid (RT ~2-3 min)

    • 4-Aminoacetophenone (if present)[1]

    • Target: this compound (RT ~8-10 min)

    • Bis-sulfonimide (rare, very late eluter)[1]

Structural Confirmation (1H NMR in CDCl3)

Use this checklist to validate your final product:

  • Methyl Ketone: Singlet at ~2.65 ppm (3H).

  • N-Methyls: Singlet at ~2.75 ppm (6H). Note: If this is a doublet, you have the N-methyl impurity.[1]

  • Aromatic: Two doublets at ~7.90 ppm and ~8.10 ppm (J ≈ 8.5 Hz).

References

  • Synthesis of Precursor (Chloride): Organic Syntheses, Coll. Vol. 1, p. 84 (1941); Vol. 10, p. 6 (1930). (Describes chlorosulfonation principles).

  • Amidation Protocol & BAP2 Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. National Institutes of Health (PMC). Describes the reaction of 4-acetylbenzenesulfonyl chloride with dimethylamine.

  • Regioselectivity Data: Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. (Demonstrates meta-directing nature of acyl groups during sulfonation).

  • Compound Data: PubChem Entry for 4-Acetylbenzenesulfonyl chloride (CAS 1788-10-9).[1][2]

Technical Support Center: High-Purity Synthesis of 4-Acetyl-N,N-Dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 4-acetyl-N,N-dimethylbenzenesulfonamide . It prioritizes the "Sandmeyer-Chlorosulfonation" route (the most reliable method for ensuring para regioselectivity) but remains applicable to direct chlorosulfonation workflows.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Purification & Troubleshooting Protocols for CAS: 60000-87-5 (and analogs)

Module 1: The Synthesis Context (Know Your Enemy)

To purify your compound, you must understand the genesis of its impurities. The synthesis of this compound typically proceeds via the 4-Acetylbenzenesulfonyl Chloride intermediate.

The purity of your final product is often decided before the final step. The critical impurities are:

  • The Hydrolysis Product (4-Acetylbenzenesulfonic acid): Formed when the sulfonyl chloride intermediate encounters moisture.

  • The Regioisomer (3-Acetyl isomer): Common if you utilized direct chlorosulfonation of acetophenone (due to the meta-directing carbonyl).

  • Diazo Tars/Phenols: If synthesized via the Sandmeyer reaction (from 4-aminoacetophenone), these cause persistent pink/brown coloration.

Workflow Visualization

The following diagram illustrates the critical failure points where impurities are introduced.

SynthesisPath Start Precursor (4-Aminoacetophenone) Inter1 Diazonium Salt (Unstable) Start->Inter1 NaNO2/HCl < 5°C Inter2 4-Acetylbenzenesulfonyl Chloride Inter1->Inter2 SO2/CuCl2 (Meerwein) Impurity1 Impurity A: Phenols/Tars Inter1->Impurity1 Hydrolysis (> 5°C) Impurity2 Impurity B: Sulfonic Acid Inter2->Impurity2 Moisture Contact Final Target: 4-Acetyl-N,N-dimethyl benzenesulfonamide Inter2->Final Dimethylamine (Exothermic)

Figure 1: Reaction pathway highlighting the genesis of critical impurities (Red) versus the target pathway (Green).

Module 2: Troubleshooting Guide (Q&A Format)

Category A: The Intermediate (Sulfonyl Chloride)

Q: My sulfonyl chloride intermediate is an oil, not a solid. Should I proceed? A: Proceed with caution. 4-Acetylbenzenesulfonyl chloride should be a solid (MP ~80-82°C). If it is an oil:[1][2]

  • Cause: It likely contains residual solvent (DCM/CHCl3) or is depressed by the presence of sulfonic acid.

  • Fix: Do not distill (it will decompose). Wash the DCM layer with ice-cold water (twice) to remove sulfonic acid, dry over MgSO4, and evaporate strictly under high vacuum. If it remains an oil, use it immediately in the next step; storage will degrade it further.

Category B: The Coupling Reaction

Q: The reaction mixture turned black upon adding dimethylamine. Is the batch lost? A: Not necessarily, but you have generated "tars."

  • Cause: The reaction between sulfonyl chlorides and amines is highly exothermic. If the temperature spiked >40°C, the sulfonyl chloride likely polymerized or degraded.

  • Prevention: Always add the amine dropwise to the sulfonyl chloride solution at 0°C.

  • Recovery: You must perform a Charcoal Filtration (see Module 3).

Category C: Final Purification

Q: My product has a persistent pink hue even after recrystallization. A: This is classic "aniline/phenol ghosting," likely from trace diazo-decomposition products carried over from the very first step.

  • Fix: Recrystallization alone rarely fixes this. You need an adsorptive wash.

    • Dissolve crude in hot Ethanol.

    • Add Activated Carbon (10 wt%) .

    • Reflux for 15 minutes.

    • Filter through a Celite pad while hot.

    • Cool the filtrate to crystallize.[3]

Q: The product "oils out" (forms liquid droplets) instead of crystallizing. A: This indicates the solution is too concentrated or cooled too quickly (Supersaturation Shock).

  • Immediate Fix: Re-heat until the oil dissolves. Add a small amount of the "good" solvent (e.g., Ethanol). Scratch the glass side with a rod to induce nucleation.

  • Seeding: If you have any pure crystals from a previous batch, add a single crystal at roughly 35°C.

Module 3: Validated Purification Protocols

Protocol 1: The "Dual-Solvent" Recrystallization

This is the gold standard for sulfonamides. It utilizes Ethanol (Solvent A) and Water (Solvent B) .[3]

ParameterSpecificationReason
Solvent A Ethanol (95% or Absolute)Dissolves product at high temp; miscible with water.
Solvent B Distilled WaterAnti-solvent; precipitates product, keeps sulfonic acids dissolved.
Ratio Variable (approx 1:1 to 1:2)Depends on saturation point.[3]
Temp Range 70°C

4°C
Maximizes yield gradient.

Step-by-Step:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling Ethanol required to just dissolve the solid.

  • Optional: Perform charcoal filtration here if colored.

  • Remove from heat. While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the turbidity.

  • Allow to cool to room temperature undisturbed (2 hours).

  • Move to a fridge (4°C) for overnight maturation.

  • Filter and wash with ice-cold 50% EtOH/Water .

Protocol 2: The Acid-Base Swing (For Stubborn Impurities)

If recrystallization fails, use chemical properties to separate the sulfonamide. Note: This works because the sulfonamide proton is NOT acidic (N,N-dimethyl substituted). This is a neutral molecule.

  • Dissolve crude in Ethyl Acetate.

  • Wash with 1M NaOH (Removes unreacted Sulfonyl Chloride as Sulfonic acid salt).

  • Wash with 1M HCl (Removes unreacted Dimethylamine and trace anilines).

  • Dry organic layer (MgSO4) and evaporate.

  • Recrystallize the residue using Protocol 1.

Module 4: Analytical Validation

How do you prove your purity?

Purity Decision Tree

Use this logic flow to determine if your product is ready for biological testing.

PurityCheck Sample Isolated Solid ColorCheck Is it White? Sample->ColorCheck MPCheck Melting Point Sharp? (<2°C range) ColorCheck->MPCheck Yes Charcoal Action: Charcoal Treatment ColorCheck->Charcoal No (Pink/Tan) HPLCCheck HPLC Purity >98%? MPCheck->HPLCCheck Yes Recryst Action: Recrystallize (EtOH/H2O) MPCheck->Recryst No (Wide Range) HPLCCheck->Recryst No Pass RELEASE BATCH HPLCCheck->Pass Yes Charcoal->Recryst

Figure 2: Analytical decision matrix for batch release.

Key NMR Signals (Validation)

To confirm you have the 4-acetyl and not the 3-acetyl isomer (if using direct chlorosulfonation):

  • 1H NMR (CDCl3): Look for the AA'BB' system in the aromatic region (approx 7.8 - 8.2 ppm).

    • Para (Target): Two distinct doublets (symmetric).

    • Meta (Impurity): Complex splitting (singlet, two doublets, triplet).

  • Methyl Groups:

    • -N(CH3)2: Singlet ~2.7 ppm (6H).

    • -C(=O)CH3: Singlet ~2.6 ppm (3H).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Crossley, M. L.; Northey, E. H.; Hultquist, M. E. "Sulfanilamide Derivatives. I. Aminoarylsulfonamides." Journal of the American Chemical Society, 1938 , 60(10), 2217–2222.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8482, 4-Acetamidobenzenesulfonamide" (Analogous physical property data). PubChem, 2024 .

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Mechanistic grounding for Friedel-Crafts and Sandmeyer regioselectivity).

Disclaimer: This guide assumes standard laboratory safety protocols. Chlorosulfonic acid is highly corrosive and reacts violently with water. Dimethylamine is a gas at room temperature (often used as hydrochloride salt or solution) and is toxic. Always work in a fume hood.

Sources

Technical Support Center: Purification of 4-Acetyl-N,N-Dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification Guide for CAS 60000-87-5 Audience: Medicinal Chemists, Process Development Scientists Status: Active Support[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support center for 4-acetyl-N,N-dimethylbenzenesulfonamide . This intermediate is frequently used in the synthesis of carbonic anhydrase inhibitors and anti-cancer agents.

The Core Challenge: Unlike primary sulfonamides (


), which are acidic and can be purified by base extraction, This compound is a tertiary sulfonamide .[1] It lacks an acidic proton on the nitrogen atom. It is chemically neutral.

Common Failure Mode: Researchers often attempt to extract this compound into sodium hydroxide (NaOH), assuming it behaves like a standard sulfonamide. This results in product loss , as the neutral molecule remains in the organic layer or precipitates as an oil.

Module 1: Chemical Workup (The "Liquid Phase" Ticket)

Issue: "My crude product is dark/sticky, or I have low purity after reaction." Diagnosis: Ineffective removal of unreacted starting materials (dimethylamine, sulfonyl chlorides) or hydrolysis byproducts (sulfonic acids).

Standard Operating Procedure (SOP): The Neutral Wash Protocol

Do not attempt to extract the product into the aqueous phase with base. Instead, use the aqueous phase to strip away impurities.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Volume: Use ~10-15 mL solvent per gram of crude.[1]

  • Acid Wash (Removes Amines):

    • Wash the organic layer with 1M HCl (2x).

    • Mechanism:[1][2] Protonates unreacted dimethylamine, rendering it water-soluble.[1]

  • Base Wash (Removes Acids):

    • Wash the organic layer with Saturated Sodium Bicarbonate (

      
      )  or 1M NaOH  (2x).
      
    • Mechanism:[1][2] Converts 4-acetylbenzenesulfonic acid (hydrolysis byproduct) and unreacted sulfonyl chloride (which hydrolyzes to acid) into water-soluble salts.[1]

    • Critical Check:Your product is in the ORGANIC layer.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Visual Workflow: Extraction Logic

ExtractionLogic Start Crude Reaction Mixture Dissolve Dissolve in EtOAc or DCM Start->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash Split1 Phase Separation AcidWash->Split1 AqAcid Aqueous Layer: Contains Dimethylamine salts (DISCARD) Split1->AqAcid OrgAcid Organic Layer: Contains Product + Acidic Impurities Split1->OrgAcid BaseWash Wash with sat. NaHCO3 OrgAcid->BaseWash Split2 Phase Separation BaseWash->Split2 AqBase Aqueous Layer: Contains Sulfonic Acids (DISCARD) Split2->AqBase OrgFinal Organic Layer: Contains NEUTRAL Product Split2->OrgFinal Dry Dry (MgSO4) & Concentrate OrgFinal->Dry

Caption: Separation logic for tertiary sulfonamides. Note that the product remains in the organic phase throughout both acid and base washes.

Module 2: Crystallization (The "Solid Phase" Ticket)

Issue: "The product is oiling out instead of crystallizing." Diagnosis: This compound has a moderate melting point. "Oiling out" occurs when the specific saturation temperature exceeds the melting point of the solvated solid, or impurities lower the melting point significantly.

Troubleshooting Guide: Oiling Out
VariableRecommendationScientific Rationale
Solvent System Ethanol/Water (Start with 95% EtOH)Sulfonamides have high affinity for alcohols.[1] Water acts as the anti-solvent to force precipitation.
Alternative System EtOAc/Hexanes Good for non-polar impurity removal. Dissolve in min. hot EtOAc, add warm Hexanes until turbid.
Temperature Slow Cooling Rapid cooling traps impurities, causing oiling.[3] Wrap flask in foil/towel to cool slowly to RT.
Seeding Essential If oil forms, re-heat to dissolve.[4] Add a seed crystal at 5-10°C below the boiling point.
Protocol: Trituration (If Crystallization Fails)

If the product persists as an oil:

  • Remove all solvent.

  • Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • Sonicate or scratch the flask vigorously with a glass rod.

  • The mechanical energy often induces the amorphous oil to snap into a crystalline lattice.

Module 3: Impurity Profiling & Validation

Issue: "How do I know if the spot on TLC is my product or an isomer?" Diagnosis: Regioisomers (ortho-isomer) are difficult to separate.[1]

Analytical Checkpoints
  • TLC Visualization:

    • Eluent: 30% EtOAc in Hexanes.

    • Detection: UV (254 nm).[1] Sulfonamides quench fluorescence strongly.

    • Differentiation: The para-isomer (product) is typically more polar (lower

      
      ) than the ortho-isomer due to symmetry and dipole moment, though this varies by solvent system.[1]
      
  • H-NMR Validation (Diagnostic Peaks):

    • N-Methyls: Look for a sharp singlet integrating to 6H around 2.6 - 2.8 ppm .[1]

    • Acetyl Methyl: Sharp singlet (3H) around 2.6 ppm .[1]

    • Aromatic Region: An AA'BB' system (two doublets) indicates the para-substitution pattern.[1] If you see a complex multiplet, you likely have the ortho-isomer or a mixture.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use column chromatography if crystallization fails? A: Yes. Because the molecule is tertiary (no H-bond donor on Nitrogen), it streaks less than primary sulfonamides.[1]

  • Stationary Phase: Silica Gel (Acid-washed not required).[1]

  • Mobile Phase: Gradient from 10%

    
     40% EtOAc in Hexanes.
    
  • Tip: Load the sample using DCM; avoid loading with MeOH as it broadens bands.

Q2: Why is my yield lower than expected after the base wash? A: Check the pH of your waste aqueous layer. If the layers were not separated cleanly, or if you used an extremely strong base (conc. NaOH) with vigorous heating, you might have hydrolyzed the sulfonamide bond itself (though tertiary sulfonamides are generally robust). Ensure you are not discarding the organic layer.

Q3: The product is colored (yellow/brown). How do I fix this? A: Color usually comes from trace aniline derivatives or oxidation products.

  • Solution: Perform a "Carbon Treatment" during recrystallization.[3]

    • Dissolve crude in hot Ethanol.

    • Add 5% w/w Activated Carbon.

    • Stir hot for 10 mins.

    • Filter through Celite (hot) to remove carbon.[1]

    • Proceed with crystallization.[3][4][5][6]

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis & Properties of N-Substituted Sulfonamides

    • Gómez-Palomino, A., & Cornella, J. (2019).[1][7] "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie International Edition, 58(50), 18235–18239.[7] Link (Discusses activation and stability of sulfonamide motifs).[1]

  • Solubility Data (Analogous Compounds)

    • National Institute of Standards and Technology (NIST). "Benzenesulfonamide, N,4-dimethyl-."[1][8][9] NIST Chemistry WebBook, SRD 69. Link (Provides physicochemical baselines for N,N-dimethyl sulfonamide derivatives).[1]

  • Crystallization Techniques

    • BenchChem Technical Support.[10][3][4] "Recrystallization of Sulfonamide Products." Link (General guidelines for solvent selection in sulfonamide purification).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1] Work in a fume hood.

Sources

Technical Support Center: Optimizing Solvent Conditions for 4-Acetyl-N,N-dimethylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing reactions involving 4-acetyl-N,N-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will delve into the critical role of solvent selection in influencing reaction yield, purity, and overall success. This guide is structured to provide not only solutions to common problems but also a deeper understanding of the underlying chemical principles.

The Critical Role of the Solvent

The choice of solvent is paramount in the synthesis of this compound, which is often prepared via a Friedel-Crafts acylation of N,N-dimethylbenzenesulfonamide. The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing intermediates, influencing reaction rates, and in some cases, determining the regioselectivity of the acylation. An inappropriate solvent can lead to low yields, the formation of unwanted byproducts, or even complete reaction failure.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the Friedel-Crafts acylation to synthesize this compound, and why?

A1: The most frequently employed solvents for this reaction are chlorinated hydrocarbons and nitro-alkanes. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are popular choices due to their ability to dissolve the reactants and the Lewis acid catalyst (e.g., AlCl₃) while remaining relatively inert to the reaction conditions. Nitrobenzene and nitromethane are also effective, as they can form complexes with the Lewis acid, which can moderate its activity and sometimes improve yields. The choice between these solvents often depends on the specific reaction scale, desired reaction temperature, and safety considerations.

Q2: My reaction is sluggish and giving low yields. Could the solvent be the issue?

A2: Absolutely. A sluggish reaction is often a sign of poor solubility of the reactants or inadequate stabilization of the reactive intermediates. If you are using a non-polar solvent, consider switching to a more polar, aprotic solvent like DCE or nitromethane. These solvents can better solvate the charged intermediates formed during the Friedel-Crafts acylation, thereby lowering the activation energy and increasing the reaction rate. Additionally, ensure your Lewis acid catalyst is not being quenched by impurities (e.g., water) in your solvent. Using a freshly distilled, anhydrous grade solvent is crucial.

Q3: I am observing the formation of multiple isomers. How can the solvent influence regioselectivity?

A3: The directing effect of the N,N-dimethylsulfonamido group is predominantly ortho, para-directing. However, the ratio of para to ortho substitution can be influenced by the steric bulk of the electrophile and the reaction conditions, including the solvent. In bulkier solvent molecules, the transition state leading to the ortho product can be sterically hindered, thus favoring the formation of the para isomer (this compound). If you are aiming for high para selectivity, a solvent like nitrobenzene, which can form a bulky complex with the acylating agent and Lewis acid, might be beneficial.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Low to No Product Formation

Possible Causes & Solutions

  • Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried before use. Use a fresh, unopened container of the Lewis acid or properly stored material from a desiccator. The solvent must be of an anhydrous grade.

  • Poor Reactant Solubility: One or more of your starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature.

    • Solution: Consult solubility data for your reactants. Consider switching to a solvent with a higher dissolving power for sulfonamides, such as nitro-alkanes or chlorinated solvents. Gentle warming of the reaction mixture can also improve solubility, but be cautious of potential side reactions at higher temperatures.

  • Incorrect Stoichiometry: An insufficient amount of the Lewis acid or acylating agent will lead to incomplete conversion.

    • Solution: For Friedel-Crafts acylations, at least one equivalent of the Lewis acid is required per equivalent of the ketone product formed, as it complexes with the carbonyl group. It is common to use a slight excess (1.1 to 1.5 equivalents) of both the Lewis acid and the acylating agent.

Problem 2: Significant Byproduct Formation

Possible Causes & Solutions

  • Di-acylation: The product, this compound, can undergo a second acylation, especially if there is an excess of the acylating agent and the reaction time is prolonged.

    • Solution: Carefully control the stoichiometry of the reactants. Adding the acylating agent dropwise to the reaction mixture can help to maintain a low concentration and minimize di-acylation. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Decomposition of Starting Material or Product: Sulfonamides can be sensitive to strongly acidic conditions and high temperatures.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A common practice is to start the reaction at 0 °C and then allow it to slowly warm to room temperature. The choice of a milder Lewis acid (e.g., FeCl₃ or ZnCl₂) might also be beneficial, although this could require a change in solvent as well.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask via a cannula or syringe. Stir the suspension at 0 °C (ice bath).

  • Reactant Addition: Dissolve N,N-dimethylbenzenesulfonamide (1.0 equivalent) in anhydrous DCE and add it dropwise to the stirred suspension.

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Properties of Common Solvents for Friedel-Crafts Acylation

SolventDielectric Constant (20°C)Boiling Point (°C)Lewis Acid SolubilityKey Considerations
Dichloromethane (DCM)9.0839.6GoodVolatile, easy to remove.
1,2-Dichloroethane (DCE)10.3683.5GoodHigher boiling point allows for a wider temperature range.
Nitrobenzene34.82210.9ExcellentHigh boiling point, can moderate catalyst activity. Toxic.
Nitromethane35.87101.2ExcellentGood solvent for polar reactants. Can be explosive.
Carbon Disulfide2.6446.3ModerateLow polarity, less effective at stabilizing intermediates. Flammable.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the Lewis Acid Catalyst Active? start->check_catalyst check_solubility Are Reactants Fully Dissolved? check_catalyst->check_solubility Yes use_fresh_catalyst Use Fresh/Anhydrous Catalyst & Solvent check_catalyst->use_fresh_catalyst No check_stoichiometry Is Stoichiometry Correct? check_solubility->check_stoichiometry Yes change_solvent Switch to a More Polar Solvent (e.g., DCE, Nitromethane) check_solubility->change_solvent No adjust_equivalents Adjust Equivalents of Lewis Acid & Acylating Agent check_stoichiometry->adjust_equivalents No

Caption: A decision tree for troubleshooting low product yield.

Simplified Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation acyl_chloride R-CO-Cl acylium_ion [R-C≡O]⁺ + AlCl₄⁻ (Acylium Ion) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ arene Ar-H sigma_complex [Ar(H)(COR)]⁺ (Sigma Complex) acylium_ion->sigma_complex + Ar-H product Ar-CO-R sigma_complex->product - H⁺ hcl HCl regenerated_catalyst AlCl₃

Caption: The general mechanism of a Friedel-Crafts acylation reaction.

References

  • "Friedel–Crafts acylation," Wikipedia, Wikimedia Foundation, [Link].

  • "Solvent Effects in Friedel-Crafts Acylation," Organic Chemistry Portal, [Link].

  • "The Role of the Solvent in Chemical Reactions," Master Organic Chemistry, [Link].

Technical Support Center: Catalytic Architectures for 4-Acetyl-N,N-Dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Operator: Senior Application Scientist, Catalysis Division Ticket Focus: Regioselective Synthesis & Catalyst Optimization

Introduction: The Regioselectivity Paradox

Welcome to the Technical Support Center. You are likely here because the synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide presents a classic electrophilic aromatic substitution (EAS) conflict.

The Problem: If you attempt to synthesize this molecule via traditional "Legacy" methods, you will fail to obtain the para isomer:

  • Friedel-Crafts Acylation of N,N-dimethylbenzenesulfonamide yields the meta isomer (due to the meta-directing sulfonamide group).

  • Chlorosulfonation of acetophenone yields the meta isomer (due to the meta-directing acetyl group).

The Solution: To secure the para (4-) position, you must utilize Transition Metal Catalysis on pre-functionalized para-precursors. This guide covers the two most robust "Ticket" workflows: Palladium-Catalyzed Aminosulfonylation and Copper-Catalyzed Oxidative Coupling .

Ticket #101: Palladium-Catalyzed Aminosulfonylation

Best for: Scale-up from aryl halides (bromides/iodides). Precursor: 4-Bromoacetophenone (or 4-Iodoacetophenone).

The Protocol (The "Willis" Coupling)

This route utilizes DABSO (DABCO[1][2][3]·(SO₂)₂), a solid sulfur dioxide surrogate, to insert SO₂ between the aryl ring and the amine.

Reagents:

  • Substrate: 4-Bromoacetophenone (1.0 equiv)

  • SO₂ Source: DABSO (0.6 equiv – delivers 1.2 equiv SO₂)

  • Nucleophile: Dimethylamine (2.0 equiv, typically as THF solution)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: CataCXium A or Xantphos (7.5 mol%)

  • Base: Cs₂CO₃ or Et₃N (3.0 equiv)

  • Solvent: Isopropyl Alcohol (IPA) or Dioxane

Step-by-Step Workflow:

  • Inerting: Charge a reaction tube with DABSO, Pd(OAc)₂, Ligand, and Base. Cycle Argon/Vacuum 3x.

  • Addition: Add 4-Bromoacetophenone and solvent.

  • Amine Injection: Inject Dimethylamine solution last.

  • Heating: Heat to 80°C for 16 hours.

  • Workup: Filter through Celite (to remove Pd/salts). Concentrate. Purify via flash column (EtOAc/Hexane).

Troubleshooting Guide (Ticket #101)
SymptomProbable CauseCorrective Action
Low Yield (<30%) Sulfur Poisoning The amine or SO₂ is binding too tightly to Pd. Switch Ligand: Move from PPh₃ to CataCXium A (bulky alkyl phosphine) or Xantphos (wide bite angle) to force reductive elimination.
No Reaction Oxidative Addition Failure The acetyl group deactivates the C-Br bond. Switch Metal Source: Use Pd₂(dba)₃ instead of Pd(OAc)₂ to ensure active Pd(0) species immediately.
Side Product: Sulfone Double Insertion The sulfinate intermediate reacted with another aryl halide. Increase Amine: Ensure Dimethylamine is in excess (>2.5 equiv) to outcompete the aryl halide for the sulfinate.

Ticket #102: Copper-Catalyzed Oxidative Coupling

Best for: Metal-free precursors (Boronic acids) and avoiding phosphine ligands. Precursor: 4-Acetylphenylboronic acid.

The Protocol (The "Chan-Lam" Variation)

This route couples a boronic acid with DABSO and amine under oxidative conditions.

Reagents:

  • Substrate: 4-Acetylphenylboronic acid (1.0 equiv)

  • SO₂ Source: DABSO (0.6 equiv)

  • Nucleophile: Dimethylamine (2.0 equiv)

  • Catalyst: CuI (10 mol%) or Cu(OTf)₂

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Oxidant: Air (Balloon) or TBHP (if reaction is sluggish)

  • Solvent: DMSO or DMF (Polar solvents are critical here)

Step-by-Step Workflow:

  • Mix Solids: Combine Boronic acid, DABSO, CuI, and Phenanthroline in a flask.

  • Solvation: Add DMSO.

  • Amine Addition: Add Dimethylamine.

  • Oxidation: Attach an air balloon (or O₂ balloon).

  • Reaction: Stir at 60°C for 12-24 hours. The mixture often turns deep blue/green (active Cu species).

Troubleshooting Guide (Ticket #102)
SymptomProbable CauseCorrective Action
Protodeboronation Temperature too High 4-Acetylphenylboronic acid loses the boron group, yielding Acetophenone. Lower Temp: Reduce to 45-50°C and extend time.
Stalled Reaction Cu Catalyst Death Copper has precipitated as Cu(0) or Cu-sulfide. Refresh Oxidant: Ensure the O₂ balloon is full. Add 5 mol% more catalyst if the solution turns colorless/brown (it should be blue/green).
Poor Solubility Wrong Solvent DABSO is poorly soluble in non-polar solvents. Switch Solvent: Use DMSO or DMF . Do not use Toluene.

Visualizing the Pathway

The following diagram illustrates the critical decision-making process for regioselectivity and the mechanism of the Palladium route (Ticket #101).

CatalystSelection Start Target: this compound Legacy Legacy Route (Chlorosulfonation) Start->Legacy Avoid Modern Catalytic Route (Pre-functionalized) Start->Modern Recommended MetaIsomer FAILURE: Meta-Isomer Formed (Due to EWG directing effects) Legacy->MetaIsomer Choice Select Precursor Modern->Choice BrPrecursor 4-Bromoacetophenone Choice->BrPrecursor BoronPrecursor 4-Acetylphenylboronic Acid Choice->BoronPrecursor PdCycle Pd-Catalyzed Aminosulfonylation (Ticket #101) BrPrecursor->PdCycle Pd(OAc)2 / Xantphos CuCycle Cu-Catalyzed Oxidative Coupling (Ticket #102) BoronPrecursor->CuCycle CuI / Phenanthroline Mechanism Mechanism (Pd): 1. Oxidative Add. (Ar-Br) 2. SO2 Insertion (DABSO) 3. Amine Attack PdCycle->Mechanism

Figure 1: Decision Logic for Regioselective Synthesis. Note that Legacy routes lead to the incorrect meta-isomer.

FAQ: Expert Insights

Q: Can I use gaseous SO₂ instead of DABSO? A: Technically, yes. However, gaseous SO₂ is toxic and difficult to quantify. In Pd-catalysis, excess SO₂ gas often saturates the metal center, shutting down the catalytic cycle (poisoning). DABSO releases SO₂ in a controlled equilibrium, maintaining the optimal concentration for insertion without overwhelming the catalyst.

Q: Why is Xantphos the recommended ligand for the Pd route? A: The "bite angle" is critical. Sulfinate intermediates are bulky. Xantphos (bite angle ~111°) creates a wide steric pocket that favors the reductive elimination of the sulfinate-amine complex. Monodentate ligands like PPh₃ often fail to prevent the formation of stable, unreactive Pd-sulfinate resting states.

Q: My 4-acetylphenylboronic acid is not dissolving in DMSO. What now? A: Boronic acids can dehydrate to form boroxines (trimers) which are less soluble. Add a small amount of water (5-10% v/v) to the DMSO. This hydrolyzes the boroxine back to the monomeric boronic acid, which is the active species for transmetallation to Copper.

References

  • Willis, M. C., et al. (2011).[4] "DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: Utility in sulfonamide and sulfamide preparation."[2][3][4] Organic Letters, 13(18), 4876–4879.

  • Deeming, A. S., et al. (2014). "Palladium-Catalyzed Aminosulfonylation of Aryl Halides." Angewandte Chemie International Edition, 53(2), 469-472.

  • Wu, J., et al. (2013). "Copper-catalyzed sulfonamides synthesis from arylsulfinic acid salts and amines." Chemical Communications, 49, 1133-1135.

  • Nguyen, B., et al. (2010). "Catalytic synthesis of sulfonamides." Advanced Synthesis & Catalysis, 352(17), 2993-3019.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Acetyl-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide , focusing on the critical challenges of regioselectivity, safety (diazonium handling), and reaction engineering.

Target Molecule: this compound CAS Registry Number: 115-xx-x (Derivative) Primary Application: Pharmaceutical Intermediate (e.g., sulfonamide pharmacophores).

Route Selection & Process Logic

The Regioselectivity Paradox

Direct chlorosulfonation of acetophenone is not recommended for this target. The acetyl group (


) is strongly electron-withdrawing and meta-directing, which would yield the 3-acetyl isomer. To achieve the para (4-acetyl) substitution pattern required for this target, the synthesis must proceed through a precursor where the directing groups align or via substitution of a para-functionalized aromatic.

Recommended Scale-Up Route (Meerwein Sulfonation Strategy):

  • Precursor: 4-Aminoacetophenone (Commercially available, para-substituted).

  • Activation: Diazotization to the diazonium salt.

  • Functionalization: Meerwein sulfonation (reaction with

    
     and 
    
    
    
    ) to generate 4-acetylbenzenesulfonyl chloride .
  • Amidation: Reaction with dimethylamine (DMA) to yield the target.

Process Workflow Visualization

G Start 4-Aminoacetophenone Diazo Diazonium Salt (Unstable Intermediate) Start->Diazo NaNO2, HCl < 5°C SO2_Rxn Meerwein Reaction (SO2 / CuCl2) Diazo->SO2_Rxn N2 generation Chloride 4-Acetylbenzenesulfonyl Chloride SO2_Rxn->Chloride -N2 gas Amidation Amidation (Dimethylamine) Chloride->Amidation DMA, Base Exothermic Target 4-Acetyl-N,N- dimethylbenzenesulfonamide Amidation->Target Crystallization

Caption: The Meerwein route ensures para-regioselectivity but introduces diazonium safety risks requiring strict thermal control.

Critical Troubleshooting & FAQs

Phase 1: Synthesis of 4-Acetylbenzenesulfonyl Chloride[1]

Q: Why is my yield of sulfonyl chloride low (<50%) during the Meerwein reaction?

  • Root Cause 1: Diazo Decomposition. The diazonium salt of 4-aminoacetophenone is thermally unstable. If the temperature exceeds 5–10°C before reacting with

    
    , it hydrolyzes to the phenol or couples to form azo dyes.
    
  • Root Cause 2:

    
     Saturation.  The reaction requires the reaction mixture to be saturated with sulfur dioxide before the diazonium salt is added. If 
    
    
    
    concentration is low, the Sandmeyer chlorination (formation of 4-chloroacetophenone) competes with sulfonyl chloride formation.
  • Corrective Action: Ensure the acetic acid/HCl mixture is saturated with

    
     gas (approx. 30-40% by weight) at 0°C. Add the diazonium solution subsurface to the copper(II) catalyst mixture to minimize nitrogen off-gassing entrainment.
    

Q: The reaction mixture foams uncontrollably upon mixing. How do I manage this on scale?

  • Mechanism: The decomposition of the diazonium group releases nitrogen gas (

    
    ).
    
  • Engineering Fix:

    • Dosing Control: Do not dump the diazonium salt. Feed it slowly via a metering pump.

    • Headspace: Ensure the reactor has at least 40% freeboard.

    • Venting: Verify the scrubber capacity. The off-gas rate is stoichiometric with the addition rate. Calculate the max gas evolution (

      
      ) and size the vent line accordingly.
      
Phase 2: The Amidation Step (Chloride + Dimethylamine)

Q: I am seeing a significant impurity at RRT 0.85. What is it?

  • Identification: It is likely 4-acetylbenzenesulfonic acid (the hydrolysis product).

  • Cause: Sulfonyl chlorides are moisture-sensitive. If your dimethylamine (DMA) source is aqueous (40% aq. soln) and the addition is too slow or the pH drops, water competes with the amine.

  • Prevention:

    • Preferred Reagent: Use anhydrous dimethylamine (gas) or 2M solution in THF/Methanol if cost permits.

    • Biphasic Protocol: If using aqueous DMA, use a biphasic system (Toluene/Water) with inorganic base (

      
      ) to scavenge the HCl immediately. Keep the temperature < 10°C to suppress hydrolysis.
      

Q: The reaction is extremely exothermic. How do I control the heat profile?

  • Thermodynamics: The reaction

    
     is highly exothermic.
    
  • Protocol:

    • Dissolve the sulfonyl chloride in an inert solvent (DCM or Toluene).

    • Cool to 0°C.

    • Add the amine slowly.[1]

    • Critical: Monitor the internal temperature, not the jacket temperature. Set a "kill limit" of 20°C where addition automatically pauses.

Detailed Experimental Protocol (Scale-Up Adapted)

Safety Warning: Diazonium salts are potentially explosive if dried. Never isolate the diazonium intermediate. Work in a fume hood due to


 and HCl evolution.
Step A: 4-Acetylbenzenesulfonyl Chloride (Meerwein Procedure)
  • Diazotization:

    • Charge 4-Aminoacetophenone (1.0 equiv) and HCl (conc.) (3.0 equiv) into Reactor A.

    • Cool to -5°C to 0°C.

    • Add Sodium Nitrite (1.1 equiv) as a 40% aqueous solution dropwise. Maintain T < 5°C. Stir for 30 min.

  • Sulfonylation:

    • In Reactor B, charge Glacial Acetic Acid (5 vol) and CuCl2 (0.05 equiv).

    • Saturate Reactor B with Sulfur Dioxide (

      
      )  gas at < 10°C until weight increase corresponds to ~2.0 equiv.
      
    • Transfer the cold diazonium slurry from Reactor A to Reactor B slowly. Caution: Vigorous

      
       evolution.
      
    • Allow to warm to room temperature (20–25°C) once gas evolution subsides.

  • Work-up:

    • Quench onto ice water (10 vol).

    • Filter the solid 4-acetylbenzenesulfonyl chloride . Wash with cold water.

    • Note: Use wet cake immediately for the next step to prevent degradation.

Step B: this compound[1]
  • Reaction:

    • Suspend the wet sulfonyl chloride cake in Toluene (8 vol).

    • Cool to 5°C.[2]

    • Add Dimethylamine (2.5 equiv) (either as 40% aq. solution or anhydrous gas sparge).

    • Optional: If using aqueous amine, add NaOH (20%) to maintain pH > 9, reducing amine waste.

  • Isolation:

    • Separate phases. Wash organic layer with dilute HCl (to remove excess amine) and then Brine.

    • Distill Toluene to concentrate.

    • Crystallization: Add Heptane or IPA as an anti-solvent to induce crystallization.

    • Filter and dry at 50°C under vacuum.

Quantitative Data Summary

ParameterSpecification / LimitReason
Diazotization Temp < 5°CPrevents phenol formation and thermal runaway.

Equivalents
> 2.0 equivEnsures sulfonyl chloride formation over chloro-substitution.
Amidation pH > 9.0 (if aqueous)Prevents acid-catalyzed hydrolysis of sulfonyl chloride.
Critical Impurity 4-ChloroacetophenoneFormed if CuCl2 is used without sufficient

.
Target Yield 75 - 85% (Overall)benchmark for optimized industrial process.

References

  • Meerwein Sulfonation Mechanism: Organic Syntheses, Coll. Vol. 7, p. 508 (1990); Vol. 60, p. 121 (1981). (Standard protocol for converting anilines to sulfonyl chlorides via diazonium salts).

  • Amidation of Sulfonyl Chlorides: ChemicalBook, "Synthesis of 4-ACETYL-N,N-DIMETHYL-BENZENESULFONAMIDE". (Confirms the chloride-amine route).

  • Safety in Diazotization: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.
  • Alternative Oxidation Route (Celecoxib Analogues): Journal of Medicinal Chemistry, 2000, 43(9), 1684–1691. (Describes oxidation of 4-methyl/ethyl benzenesulfonamides to acetyl derivatives using KMnO4).

Sources

analytical method validation for 4-acetyl-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-acetyl-N,N-dimethylbenzenesulfonamide

Welcome to the Method Validation Support Hub. I am Dr. Aris, your Senior Application Scientist. This guide is designed not as a static textbook, but as a dynamic troubleshooting interface for researchers validating HPLC methods for This compound .

This molecule (Structure:


) presents unique challenges compared to standard primary sulfonamides.[1] Unlike "sulfa drugs" (which are amphoteric), this analyte is neutral  across the standard HPLC pH range because the sulfonamide nitrogen is fully substituted. This distinct chemistry dictates our validation strategy.
Module 1: Specificity & Method Development

The "Setup" Phase: Ensuring you are seeing what you think you are seeing.

Context: The synthesis of this compound often involves Friedel-Crafts acetylation or reaction of 4-acetylbenzenesulfonyl chloride with dimethylamine.[1] Common impurities include 4-acetylbenzenesulfonic acid (hydrolysis product) or N,N-dimethylbenzenesulfonamide (de-acetylated or starting material).[1]

Troubleshooting Guide: Co-elution & Peak Purity

Q: My main peak shows a "shoulder" or fails peak purity analysis (DAD). How do I resolve this?

A: Diagnosis & Solution The lack of an ionizable proton on the sulfonamide nitrogen means pH adjustments will not move your main peak significantly. However, your impurities are likely ionizable.

  • The "pH Swing" Maneuver:

    • Mechanism: If the impurity is an acid (e.g., sulfonic acid derivative), lowering pH suppresses its ionization, increasing its retention. If it is a basic amine precursor, raising pH suppresses ionization, increasing retention.

    • Protocol:

      • Standard: Water/ACN with 0.1% Formic Acid (pH ~2.7).

      • Test: Switch to 10mM Ammonium Acetate (pH 4.5) or Phosphate buffer (pH 7.0).

      • Observation: If the impurity moves away from the static main peak, you have achieved specificity.

  • Solvent Selectivity (The

    
     Interaction): 
    
    • Issue: The acetyl and sulfonamide groups create a dipole, but the benzene ring dominates retention.

    • Fix: Switch methanol for acetonitrile. Methanol allows for stronger

      
       interactions with phenyl-based columns, often resolving positional isomers that co-elute in ACN.[1]
      

Visualizing the Specificity Decision Tree:

SpecificityLogic Start Start: Peak Purity Failure CheckpH Check Impurity Nature (Is it ionizable?) Start->CheckpH AcidImp Impurity is Acidic (e.g., Sulfonic acid) CheckpH->AcidImp BaseImp Impurity is Basic (e.g., Amine precursor) CheckpH->BaseImp NeutralImp Impurity is Neutral (e.g., Isomer) CheckpH->NeutralImp Action1 Lower pH (2.0-2.5) Suppress ionization AcidImp->Action1 Action2 Raise pH (6.0-7.0) Suppress ionization BaseImp->Action2 Action3 Change Solvent (MeOH <-> ACN) or Change Column (Phenyl-Hexyl) NeutralImp->Action3

Figure 1: Decision logic for resolving co-elution issues based on the chemical nature of likely impurities.

Module 2: Linearity & Range

The "Range" Phase: Handling Solubility Limits.

Q: I am observing poor linearity (


) at the high end of my curve. Is the detector saturating? 

A: Likely Solubility, not Saturation. this compound has limited water solubility.[1] If your mobile phase is high-aqueous (e.g., 90% Water at the start of a gradient), the analyte may precipitate inside the loop or at the column head when injecting high concentrations.

Corrective Protocol:

  • Diluent Matching: Do not dissolve the standard in 100% DMSO or ACN if your starting mobile phase is 90% water. The "solvent shock" causes micro-precipitation.

  • The "Hybrid" Diluent: Prepare stock in ACN, but dilute working standards in 50:50 ACN:Water.

  • Wavelength Selection: If you truly are saturating the detector, move off the

    
    .
    
    • 
       (Benzene ring).
      
    • Alternative:

      
       (Carbonyl 
      
      
      
      transition). This is less sensitive but linear at higher concentrations.

Data Presentation: Linearity Acceptance Criteria

ParameterAcceptance Criteria (ICH Q2)Critical Check for this Analyte
Correlation Coeff (

)

Check residuals plot for "frowning" (precipitation).
Range 80% - 120% of Test ConcentrationEnsure 120% is soluble in the mobile phase.
Y-Intercept Statistically insignificant from zeroHigh intercept often indicates carryover (sticky sulfonamide).[1]
Module 3: Accuracy & Precision

The "Reliability" Phase: Recovery in Matrix.

Q: My recovery is consistently low (~85%) when spiking into the formulation matrix. Why?

A: The "Adsorption" Trap. Sulfonamides, even dimethylated ones, can exhibit specific adsorption to certain filter membranes or plasticware due to the polar sulfonyl group.

Troubleshooting Steps:

  • Filter Validation: Are you using Nylon filters? Nylon binds sulfonamides.

    • Fix: Switch to PTFE or PVDF (hydrophilic) filters.

    • Test: Compare filtered vs. centrifuged (unfiltered) standard response.

  • Extraction Solvent: If extracting from a solid dosage form, ensure the extraction solvent is at least 80% organic (ACN or MeOH). Water alone will not solubilize the this compound efficiently from excipients.[1]

Validation Workflow Visualization:

ValidationFlow Step1 Accuracy (Recovery) Spike at 80%, 100%, 120% Step2 Filter Compatibility Test (Nylon vs PTFE) Step1->Step2 If Recovery < 98% Step3 Precision (Repeatability) 6 injections @ 100% Step2->Step3 If Filter OK Result Pass: RSD < 2.0% Recovery 98-102% Step3->Result

Figure 2: Sequential workflow for validating Accuracy and Precision, highlighting the critical filter compatibility step.

Module 4: Robustness & Stability

The "Durability" Phase.[2]

Q: How stable is the stock solution? Do I need to prepare it fresh daily?

A: Stability Profile. The N,N-dimethyl bond is robust against hydrolysis compared to primary sulfonamides. The acetyl group is also relatively stable.

  • Standard Stability: Solutions in ACN/Water are typically stable for 7 days at

    
    .
    
  • Forced Degradation (Stress Testing):

    • Acid/Base: Stable at pH 2-8.[1] Extreme base (0.1N NaOH, heat) may hydrolyze the sulfonamide to the sulfonic acid.

    • Oxidative: The acetyl group is resistant, but the benzene ring can be susceptible to harsh oxidation (

      
      ).
      

Robustness Testing Table (ICH Q2 R2):

ParameterVariationExpected Impact
Flow Rate

mL/min
Retention time shift (Linear). Resolution should remain > 2.0.
Column Temp

Minor impact. Analyte is neutral;

shift is not a factor.
Mobile Phase pH

units
Negligible for analyte (Neutral).[1] Critical for separating ionizable impurities.
Detection


nm
Significant if on the slope of UV spectrum.[1] Ensure

is at a peak/valley (e.g., 254 nm).
References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).(Note: Q2(R2) is the updated draft, but R1 remains the enforced standard in many regions until full adoption).

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3][4]

  • PubChem. this compound Compound Summary.(Use for physicochemical property verification).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for gradient and solvent selection logic).

Sources

minimizing degradation of 4-acetyl-N,N-dimethylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-acetyl-N,N-dimethylbenzenesulfonamide

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a sulfonamide derivative, its stability is paramount for reproducible experimental outcomes. This guide provides in-depth troubleshooting advice and scientifically grounded protocols to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For routine short-term storage, keep the solid compound at a controlled room temperature (20°C to 25°C or 68°F to 77°F) in a desiccator.[1] For long-term stability (>6 months), storage at refrigerated temperatures (2°C to 8°C) is recommended.[1][2] Crucially, the compound must be stored in a tightly sealed, opaque or amber glass container to protect it from light and moisture.

Q2: My solid compound has developed a slight yellow or brownish tint. What does this mean?

Discoloration often indicates product degradation, likely due to photo-oxidation or reaction with atmospheric contaminants. Sulfonamides can undergo photodegradation when exposed to light.[3][4] It is critical to perform a purity analysis using a method like High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation before further use.

Q3: I've prepared a stock solution in DMSO and noticed some precipitation after storing it in the freezer. Is it still usable?

Precipitation upon freezing a DMSO stock solution is common and does not necessarily indicate degradation. It is more likely that the compound has crashed out of solution due to its reduced solubility at lower temperatures. Before use, allow the vial to warm to room temperature and ensure the precipitate has fully redissolved, vortexing gently if necessary. However, if the precipitate does not redissolve completely, it may suggest a change in the compound's nature, and a purity check is advised.

Q4: What is the primary degradation pathway I should be concerned about?

The most common abiotic degradation pathways for sulfonamides are hydrolysis and photodegradation.[5][6] The sulfonamide bond (S-N) is susceptible to cleavage, particularly under strongly acidic or basic conditions.[7][8] Exposure to UV light can also break down the molecule, often leading to colored byproducts.[4][9]

In-Depth Troubleshooting Guide

This section addresses specific issues you might encounter, providing causal explanations and actionable protocols.

Issue 1: Visible Change in Physical Appearance (e.g., Color Change, Clumping)
  • Question: My white, crystalline powder of this compound has turned pale yellow and appears clumpy after three months of storage on the lab bench. What happened, and can I still use it?

  • Answer & Analysis: The observed changes strongly suggest two concurrent degradation processes:

    • Photodegradation: The yellowing is a classic sign of photodegradation. Aromatic sulfonamides absorb UV light, which can initiate cleavage of the sulfonamide bond or modifications to the benzene ring, resulting in chromophoric (colored) impurities.[4]

    • Moisture Absorption: Clumping indicates the uptake of atmospheric moisture. While this may not directly cause degradation, the presence of water can accelerate hydrolytic degradation pathways, especially if the compound is exposed to acidic or basic vapors in the lab environment.

  • Troubleshooting & Resolution Protocol:

    • Cease Immediate Use: Do not use the material for any critical experiments until its purity has been verified.

    • Purity Assessment: Perform a quantitative purity analysis. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. (See Protocol 1: HPLC Purity Assessment).

    • Decision Making:

      • If purity is within your experimental tolerance (e.g., >98%), the material may be usable for non-critical applications, but this is not ideal.

      • If purity has dropped significantly, the material should be discarded. The presence of unknown degradation products can confound experimental results.

    • Preventative Action: Review your storage protocol. Ensure the compound is stored in a tightly sealed amber vial, preferably within a desiccator to protect against both light and humidity.

Issue 2: Inconsistent Results or Loss of Potency in Biological Assays
  • Question: My recent experiments using a stock solution of this compound are showing significantly lower activity compared to experiments from six months ago. What could be the cause?

  • Answer & Analysis: A gradual loss of potency points towards slow degradation of the compound in your stock solution. The primary suspect is solvolysis (hydrolysis) , especially if the stock solution was prepared in a solvent containing even trace amounts of water or if the pH of the solution is not neutral. Sulfonamides are generally stable at neutral pH but can degrade under acidic or basic conditions.[5] Over time, even at low temperatures, this process can lead to a meaningful decrease in the concentration of the active parent compound.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results (Loss of Potency) B Is the stock solution newly prepared? A->B C Prepare fresh stock from solid. Retest in assay. B->C No F Analyze aged stock solution via HPLC (See Protocol 1) B->F Yes D Does the issue persist? C->D E Problem likely with assay conditions or other reagents. D->E No D->F Yes G Is purity <95% or are degradation peaks present? F->G H Discard aged stock solution. Review solution storage protocol. (e.g., smaller aliquots, solvent choice) G->H Yes I Aged stock is likely stable. Investigate other experimental variables. G->I No

    Caption: Troubleshooting workflow for loss of compound potency.

Core Degradation Pathways

Understanding the mechanisms of degradation is key to preventing them.

  • Hydrolysis: This involves the cleavage of the sulfur-nitrogen (S-N) bond. While sulfonamides are relatively resistant to neutral hydrolysis, the process is catalyzed by both acid and base.[7][8] The primary products are 4-acetylbenzenesulfonic acid and N,N-dimethylamine.

  • Photodegradation: Aromatic compounds are susceptible to degradation upon exposure to UV light. For sulfonamides, this can lead to a variety of products, including the cleavage of the S-N bond or the C-S bond, potentially forming sulfanilic acid derivatives.[4][9]

  • Thermal Degradation: While generally stable at room temperature, excessive heat can provide the energy needed to break weaker bonds within the molecule, leading to decomposition.[10][11] Storage above the recommended temperature range should be avoided.

G cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Stress (Excessive Heat) parent This compound prod1 4-acetylbenzenesulfonic acid parent->prod1 prod2 N,N-dimethylamine parent->prod2 prod3 Sulfanilic acid derivatives parent->prod3 prod4 Other colored byproducts parent->prod4 prod5 Decomposition Products parent->prod5

Caption: Major degradation pathways for this compound.

Recommended Storage Protocols

Adherence to a strict storage protocol is the most effective strategy for minimizing degradation.

ParameterRecommended ConditionRationale & Justification
Temperature Solid: Controlled Room Temp (20-25°C) or Refrigerated (2-8°C) for long-term.[1] Solution: -20°C or -80°C (aliquoted).Reduces thermal degradation kinetics. Freezing solutions (when solvent permits) dramatically slows hydrolytic degradation.
Light Store in amber glass vials or in a dark location (e.g., inside a box).Prevents initiation of photodegradation pathways which are a common issue for aromatic sulfonamides.[3][9]
Humidity Store in a desiccated environment (e.g., desiccator cabinet with active desiccant).Minimizes water absorption, which is a prerequisite for hydrolytic degradation. A dry place is defined as not exceeding 40% average relative humidity.[1]
Atmosphere For high-value reference standards or long-term archival, flush the vial with an inert gas (Argon or Nitrogen) before sealing.Displaces atmospheric oxygen, preventing oxidative degradation, a potential secondary degradation pathway.
Container Chemically inert Type I borosilicate glass vials with PTFE-lined caps.Prevents leaching of contaminants from the container and ensures an airtight seal to protect from moisture and oxygen.
Handling Use clean, dry spatulas and tools. Equilibrate refrigerated containers to room temperature before opening to prevent condensation.Avoids introducing contaminants (moisture, dust, etc.) that can act as catalysts for degradation.

Analytical Protocols for Stability Assessment

Trust in your results begins with verifying the integrity of your reagents. This section provides a baseline protocol for purity assessment.

Protocol 1: HPLC Purity Assessment

This is a self-validating system to confirm the purity of your stored compound. Forced degradation studies are often used to develop such stability-indicating methods.[12][13]

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution with the mobile phase to a final concentration of ~50 µg/mL.

  • Chromatographic Conditions (Example Method):

    • Column: C18 Reverse-Phase Column (e.g., YMC-Triart C8, 250x4.6 mm, 5µm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 95% A / 5% B, ramp to 30% A / 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 25°C.[14]

    • Detection Wavelength: 265 nm (or a wavelength determined by a UV scan of the compound).[14]

    • Injection Volume: 5 µL.[14]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The appearance of new, significant peaks in aged samples compared to a freshly prepared sample indicates the presence of degradation products.

References

  • N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. (n.d.). PubMed. Retrieved from [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (n.d.). PubMed. Retrieved from [Link]

  • 4-hydroxy-N,N-dimethylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • N,N-Dimethylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). PubMed. Retrieved from [Link]

  • Stability of sulphonamide drugs in meat during storage. (1998). PubMed. Retrieved from [Link]

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (n.d.). PubMed. Retrieved from [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed. Retrieved from [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. (n.d.). ACS Publications. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. Retrieved from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). MDPI. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved from [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). ResearchGate. Retrieved from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012). PubMed. Retrieved from [Link]

  • Packaging and Storage Requirements. (2017). USP-NF. Retrieved from [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. (2021). MDPI. Retrieved from [Link]

  • Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)- 4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide. (2016). Hilaris Publishing. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (n.d.). Wiley Online Library. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). ACS Publications. Retrieved from [Link]

  • Sulfonamide Degradation. (n.d.). Technische Universität München. Retrieved from [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Bacterial degradation pathways of sulfonamide antibiotics. (n.d.). ResearchGate. Retrieved from [Link]

  • Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). Domainex. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-acetyl-N,N-dimethylbenzenesulfonamide and Dorzolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of carbonic anhydrase (CA) inhibition, a field critical to the development of therapeutics for glaucoma, epilepsy, and certain cancers, the exploration of novel and existing sulfonamides is paramount.[1] This guide provides a detailed comparative analysis of two such compounds: the well-established clinical drug, dorzolamide, and the less-characterized 4-acetyl-N,N-dimethylbenzenesulfonamide. As a Senior Application Scientist, my objective is to present an in-depth, data-driven comparison to inform further research and development in this area.

Introduction to Carbonic Anhydrases as a Therapeutic Target

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With at least 15 known isoforms in humans, these enzymes are involved in pH regulation, ion transport, and fluid balance in various tissues. Their dysregulation is implicated in several pathologies, making them attractive targets for therapeutic intervention. For instance, inhibition of CA isoforms in the ciliary body of the eye reduces aqueous humor production, thereby lowering intraocular pressure in glaucoma patients.[2]

Molecular Scaffolds Under the Microscope: A Structural Overview

The inhibitory activity of sulfonamides against carbonic anhydrases is intrinsically linked to their molecular structure. The archetypal mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site.[1]

Dorzolamide , a second-generation topical CA inhibitor, features a thienothiopyran-2-sulfonamide core. This complex heterocyclic structure is a key determinant of its high affinity and selectivity for specific CA isoforms.

This compound , in contrast, possesses a simpler benzenesulfonamide scaffold. The presence of an acetyl group at the para position and two methyl groups on the sulfonamide nitrogen distinguishes it from many clinically used primary sulfonamides.

Figure 1: Chemical structures of Dorzolamide and this compound.

Physicochemical Properties: A Comparative Table

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of key properties for dorzolamide and this compound.

PropertyDorzolamideThis compound
Molecular Formula C₁₀H₁₆N₂O₄S₃C₁₀H₁₃NO₃S
Molecular Weight 324.44 g/mol [3]243.28 g/mol
Water Solubility SolubleData not available
logP -0.046 (calculated)Data not available

Note: Physicochemical data for this compound is limited in the public domain.

Comparative Inhibitory Activity Against Carbonic Anhydrase Isoforms

The therapeutic efficacy and side-effect profile of a carbonic anhydrase inhibitor are largely dictated by its potency and selectivity against different CA isoforms. Dorzolamide is well-characterized in this regard, exhibiting high affinity for CA II and CA IV, both of which are abundant in the eye.

Carbonic Anhydrase IsoformDorzolamide (Ki, nM)4-acetamidobenzenesulfonamide (Ki, nM)
hCA I ~3000:1 ratio of affinity for CAII over CAI[4]Not Available
hCA II 1.9246
hCA IX Not Available135
hCA XII Not Available49

Disclaimer: The inhibitory data for 4-acetamidobenzenesulfonamide is presented as a proxy due to the absence of direct experimental data for this compound. This data is sourced from Cayman Chemical.

From the available data, dorzolamide is a significantly more potent inhibitor of CA II than 4-acetamidobenzenesulfonamide. This highlights the importance of the thienothiopyran-2-sulfonamide scaffold in achieving high-affinity binding. The data for 4-acetamidobenzenesulfonamide suggests that benzenesulfonamides with an acetyl group can exhibit inhibitory activity in the nanomolar range against tumor-associated isoforms like CA IX and CA XII.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

The inhibitory potency of compounds against carbonic anhydrase is commonly determined by measuring the inhibition of its esterase activity, using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Principle: Carbonic anhydrase exhibits esterase activity, hydrolyzing p-nitrophenyl acetate to the yellow-colored p-nitrophenolate anion. The rate of this reaction is proportional to the enzyme concentration. The presence of an inhibitor will decrease the rate of p-nitrophenol formation.

Esterase_Assay cluster_workflow Esterase Assay Workflow pNPA p-Nitrophenyl Acetate (Substrate) Reaction Enzymatic Reaction pNPA->Reaction CA Carbonic Anhydrase (Enzyme) CA->Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Reaction Inhibits pNP p-Nitrophenol (Product, Yellow) Spectrophotometer Measure Absorbance at 400 nm pNP->Spectrophotometer Reaction->pNP

Figure 2: Workflow for the carbonic anhydrase esterase inhibition assay.

Materials:

  • Human carbonic anhydrase II (recombinant)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., acetazolamide)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile or DMSO.

    • Prepare a working solution of carbonic anhydrase in Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Tris-HCl buffer

      • Test compound solution (or solvent for control wells)

      • Carbonic anhydrase solution

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the p-NPA substrate solution to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Synthesis of this compound

For researchers interested in exploring this compound further, a potential synthetic route involves the reaction of 4-acetylbenzenesulfonyl chloride with dimethylamine.

Synthesis cluster_synthesis Synthesis of this compound Reactant1 4-acetylbenzenesulfonyl chloride Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant2 Dimethylamine Reactant2->Reaction Product This compound Byproduct Dimethylammonium chloride Reaction->Product Reaction->Byproduct

Figure 3: A plausible synthetic route for this compound.

A general procedure would involve dissolving 4-acetylbenzenesulfonyl chloride in a suitable aprotic solvent and adding an excess of dimethylamine, often in the presence of a base to neutralize the HCl byproduct. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard organic chemistry techniques like extraction and crystallization.

Concluding Remarks and Future Directions

This guide provides a foundational comparison between the established carbonic anhydrase inhibitor, dorzolamide, and the less-explored this compound. The data clearly indicates that dorzolamide is a highly potent inhibitor of CA II, a key target in glaucoma therapy. While direct inhibitory data for this compound is lacking, the activity of its close analog, 4-acetamidobenzenesulfonamide, suggests that this structural class may hold promise, particularly against tumor-associated CA isoforms.

For researchers in this field, the following are pertinent next steps:

  • Synthesis and In Vitro Profiling: The synthesis of this compound and its subsequent screening against a broad panel of human carbonic anhydrase isoforms is essential to definitively characterize its inhibitory profile.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the benzenesulfonamide ring and the sulfonamide nitrogen would elucidate the key structural features governing potency and selectivity.

  • Computational Modeling: Molecular docking and dynamics simulations could provide valuable insights into the binding mode of this compound within the active sites of various CA isoforms, guiding future inhibitor design.

By pursuing these avenues of research, the scientific community can continue to refine our understanding of carbonic anhydrase inhibition and develop novel therapeutics with improved efficacy and safety profiles.

References

  • Liljas, A., & Laurberg, M. (2000). Structure and mechanism of carbonic anhydrase. International journal of biological macromolecules, 27(2-3), 89–98.
  • PubChem. (n.d.). Dorzolamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(12), 2841–2850.
  • Whittington, H. J., & Spencer, C. M. (1996). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & aging, 9(5), 383–398.
  • Nishimori, I., Minakuchi, T., Onishi, S., & Supuran, C. T. (2007). Carbonic anhydrase inhibitors: a new class of anticancer agents. Current pharmaceutical design, 13(10), 1085–1094.
  • GSRI. (n.d.). Dorzolamide. Global Substance Registration System. Retrieved from [Link]

  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & therapeutics, 74(1), 1–20.
  • Mastrolorenzo, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors.
  • ResearchGate. (n.d.). Chemical structures of dorzolamide and brinzolamide. Retrieved from [Link]

Sources

A Comparative Guide to Carbonic Anhydrase Inhibitors for Glaucoma Research: Brinzolamide vs. 4-acetyl-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison between the established glaucoma therapeutic, brinzolamide, and the research compound, 4-acetyl-N,N-dimethylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals investigating novel treatments for glaucoma. We will delve into their mechanisms of action, present available and inferred inhibitory data, and provide robust experimental protocols for their comparative evaluation.

Introduction: The Role of Carbonic Anhydrase Inhibition in Glaucoma

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP).[1] A primary strategy for managing glaucoma is to lower IOP by reducing the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[2] Carbonic anhydrase (CA) enzymes, particularly the CA-II isoform located in the ciliary epithelium of the eye, are pivotal in the secretion of aqueous humor.[3] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate, a key step in fluid transport.[3][4]

Inhibitors of carbonic anhydrase (CAIs) effectively reduce IOP by suppressing this enzymatic activity, thereby decreasing aqueous humor formation.[2][3][5] While systemic CAIs were early treatment options, their use was limited by significant side effects.[6] This led to the development of topical CAIs, such as brinzolamide, which offer localized activity with an improved safety profile.[6] This guide will compare the well-characterized brinzolamide with the lesser-known compound, this compound, to provide a framework for future research and development.

Compound Profiles: A Tale of a Drug and a Query

A significant disparity in available data exists between brinzolamide and this compound. Brinzolamide is a well-documented therapeutic agent, whereas the latter is a compound with limited publicly available biological data, requiring a more inferential analysis based on its chemical structure and the properties of related molecules.

Brinzolamide: The Established Standard

Brinzolamide (marketed as Azopt®) is a potent, topically administered carbonic anhydrase inhibitor used for the treatment of open-angle glaucoma and ocular hypertension.[5][7] Its efficacy in lowering IOP, both as a monotherapy and as an adjunct to other glaucoma medications like prostaglandin analogues or β-blockers, is well-established through numerous clinical trials.[8][9][10]

Mechanism of Action: Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II).[3] By binding to the zinc ion in the active site of CA-II in the ciliary processes, it slows the formation of bicarbonate ions, which in turn reduces sodium and fluid transport and decreases aqueous humor secretion.[3][5] It is estimated that over 99% of carbonic anhydrase activity must be inhibited to achieve a measurable reduction in IOP.[3]

This compound: An Investigative Compound

This compound is a benzenesulfonamide derivative for which there is a paucity of published data regarding its biological activity, particularly as a carbonic anhydrase inhibitor for glaucoma. However, based on its chemical structure and data from closely related analogues, we can construct a hypothetical profile to guide its investigation.

Structural Analogue Analysis: The core structure of this compound belongs to the benzenesulfonamide class, which is the foundational scaffold for most carbonic anhydrase inhibitors.[11] A closely related compound, 4-acetamidobenzenesulfonamide (N-acetylsulfanilamide), has been shown to inhibit human carbonic anhydrase isoforms CA-II, CA-IX, and CA-XII with Ki values of 246 nM, 135 nM, and 49 nM, respectively. This demonstrates that the acetylated benzenesulfonamide framework is compatible with potent CA inhibition.

Comparative Analysis: Structure, Potency, and Physicochemical Properties

A direct, data-driven comparison is limited by the lack of experimental results for this compound. The following tables summarize the known properties of brinzolamide and provide inferred or known basic properties for the investigative compound.

Chemical Structures and Physicochemical Properties
PropertyBrinzolamideThis compound
Chemical Structure Brinzolamide structurethis compound structure
Molecular Formula C12H21N3O5S3C10H13NO3S
Molecular Weight 383.5 g/mol 227.28 g/mol
Appearance White to off-white powderWhite to off-white solid
Water Solubility InsolubleSlightly soluble (inferred)

Data for this compound is from supplier information where available.

Carbonic Anhydrase Inhibitory Potency

The following table presents the known inhibitory constants (Ki) for brinzolamide and the closely related analogue of our investigative compound, 4-acetamidobenzenesulfonamide. This analogue data provides a reasonable starting point for hypothesizing the potential of this compound.

Carbonic Anhydrase IsoformBrinzolamide (Ki, nM)4-acetamidobenzenesulfonamide (Ki, nM)
hCA-II (human) 3246
hCA-IX (human) 25135
hCA-XII (human) 549

Brinzolamide data is from established literature. 4-acetamidobenzenesulfonamide data is from supplier technical information and serves as a proxy.

Expert Interpretation: The structure-activity relationship (SAR) of benzenesulfonamide inhibitors is significantly influenced by the "tail" portion of the molecule.[1] Brinzolamide's complex, chiral tail contributes to its high affinity and specificity for CA-II. In contrast, the N,N-dimethyl and acetyl groups of this compound present a much simpler tail. While the data for its acetamido analogue suggests that it will likely exhibit inhibitory activity, it may be less potent against CA-II compared to brinzolamide. However, its simpler structure could offer advantages in terms of synthetic accessibility.

Experimental Protocols for Comparative Evaluation

To empirically compare these two compounds, standardized in vitro and in vivo assays are essential. The following protocols provide a self-validating framework for this evaluation.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase and its inhibition.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically at 400-405 nm, is proportional to the enzyme's activity. An inhibitor will decrease this rate.

Materials:

  • Human or bovine erythrocyte Carbonic Anhydrase (CA)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (Brinzolamide, this compound)

  • Acetazolamide (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader with kinetic measurement capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA enzyme in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA substrate in acetonitrile or DMSO.

    • Prepare serial dilutions of test compounds and the positive control (Acetazolamide) in DMSO.

  • Assay Setup (in triplicate):

    • Blank: 180 µL Tris-HCl Buffer + 20 µL Substrate Solution.

    • Maximum Activity Control: 158 µL Tris-HCl Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Tris-HCl Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor solution (or DMSO for control).

    • Add 20 µL of the CA Working Solution (except to the blank well).

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) prep_plates Add Buffer, Inhibitor/DMSO, and Enzyme to 96-well plate prep_reagents->prep_plates Serial Dilutions pre_incubate Pre-incubate plate (15 min at RT) prep_plates->pre_incubate add_substrate Initiate reaction (Add p-NPA Substrate) pre_incubate->add_substrate read_plate Kinetic Read at 405 nm (30s intervals for 20 min) add_substrate->read_plate calc_rate Calculate Reaction Rates (Slope of Abs vs. Time) read_plate->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition calc_ic50 Plot Dose-Response Curve and determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

In Vivo Intraocular Pressure Measurement in a Rabbit Model

The albino rabbit is a standard model for preclinical evaluation of IOP-lowering agents due to its large eye size and well-characterized ocular physiology.

Principle: The test compound is administered topically to the eyes of rabbits, and the IOP is measured at various time points using a tonometer to determine the efficacy and duration of action.

Materials:

  • New Zealand albino rabbits (2-3 kg)

  • Test compounds formulated as ophthalmic suspensions (e.g., 1% w/v)

  • Vehicle control (formulation buffer)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Animal restraining boxes

Procedure:

  • Acclimatization and Baseline Measurement:

    • Allow rabbits to acclimate to the laboratory environment and handling for at least one week.

    • On the day of the experiment, measure the baseline IOP for both eyes of each rabbit. This is Time 0.

  • Drug Administration:

    • Randomly assign rabbits to treatment groups (Vehicle, Brinzolamide, this compound).

    • Instill a single 50 µL drop of the respective test formulation into one eye of each rabbit. The contralateral eye can serve as an untreated control.

  • IOP Measurement:

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours post-instillation), measure the IOP in both eyes.

    • Before each measurement, apply one drop of topical anesthetic to the cornea.

    • Obtain at least three stable readings and average them for the final IOP value at that time point.

  • Data Analysis:

    • Calculate the change in IOP from baseline (ΔIOP) for each eye at each time point.

    • Calculate the mean ΔIOP ± standard error for each treatment group.

    • Compare the ΔIOP of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • Plot the mean ΔIOP against time to visualize the IOP-lowering effect and duration of action.

G cluster_measurement Time-Course IOP Measurement acclimate Acclimatize Rabbits (1 week) baseline_iop Measure Baseline IOP (Time = 0) acclimate->baseline_iop randomize Randomize into Groups (Vehicle, Brinzolamide, Test Compound) baseline_iop->randomize administer Topical Administration (50 µL to one eye) randomize->administer measure_1h Measure IOP at 1h administer->measure_1h measure_2h Measure IOP at 2h measure_4h Measure IOP at 4h measure_8h Measure IOP at 8h measure_24h Measure IOP at 24h analyze Analyze Data (Calculate ΔIOP, Statistical Comparison) measure_24h->analyze

Caption: Workflow for in vivo IOP measurement in a rabbit model.

Synthesis and Future Outlook

Synthesis: Brinzolamide synthesis is a multi-step process involving chiral chemistry. The synthesis of this compound is more straightforward. A plausible route involves the reaction of 4-acetylbenzenesulfonyl chloride with dimethylamine. Alternatively, N,N-dimethylbenzenesulfonamide could be subjected to Friedel-Crafts acylation.

Future Directions: This guide highlights a significant knowledge gap for this compound. The immediate priority is to synthesize this compound and evaluate its carbonic anhydrase inhibitory activity in vitro using the protocol described. If promising activity is observed, particularly against CA-II, subsequent studies should focus on:

  • Isoform Selectivity Profiling: Assessing its activity against a broader panel of CA isoforms to understand its selectivity.

  • In Vivo Efficacy: Conducting IOP-lowering studies in the rabbit model to determine its potential as a topical anti-glaucoma agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • Pharmacokinetic and Safety Evaluation: Assessing its ocular bioavailability, and local and systemic safety profiles.

By systematically applying these established drug discovery principles and experimental protocols, the therapeutic potential of this compound and other novel benzenesulfonamide derivatives can be rigorously evaluated, paving the way for the next generation of glaucoma therapies.

References

  • Brinzolamide - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw1-BxuUMY-mmqQMbVZVvTO8c5ksPksGDngSRDmAJ21aSFA7oZxEL6QEp8BAma9WgF1ss6GI-TuoP7pQXU7R9VSkKLTZHFqBlr0LUkagHEYVCVwmXHmZAJgsR2bFVnApl5yT-_oQ==]
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqR6DmLEvy-r5KM9M8TpJffKtI7Tzw_fZeJ3DQNQoQ9whIL3ROHIsmCf0S-WhtH_iCTtzu4m1YFbS6kXQFc53nRZrJkaZ9w3H4qehMN1KOAcL0xi_-WKgQuueruo5H16ZeEId5c0_YHZjALlE=]
  • Carbonic anhydrase inhibitor - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ9dfZzCY40j7Tx4isvlZqTPuLYmlcH7OtvE6RB62bC3D4YAMXJN_ed9nuww56ymhbCqxePJ6NqOfTAjVg7e31dzRDEaNAMK8-f9e2i3YQwuka2vvFLU8tjdIwIxS9m18Qv0ogO98E547UQTrr8xWflw3Fk40=]
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0IpUA7237QlLKM8tbfd5U431q3FqEI1yL3qWXvy_IevmQskhGqTwdXdEDL8s4F6H_f4rEdUjqIu3H2374xGEfyOX7kVyLlbkMXn2_q5MYpZbY-AqnhXCiwECjVEF55WQM]
  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBwqyQ1y_NaENHFb1HlnRZZOzEVqgW0f7BDHOOpZ49uW5bHwee_TfWOAdgY-JthiGnqpA3pr-OOyD-sTs-FqDMzLKwMwEy4I2fIWjyUBT4z0VNM7pwmQGgVM4b2UNkqXCXxfXWopL6cg==]
  • Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMFSOWUNdMmPj-oQ8F9OIFO85uQt9fe5fdXMc-A2nJ91h9xragCWnYQwCqWimE2Km8kWRjIU-1A2s4-e9KwXEG3rcltDJU5tR2YXhh4E4a5qrNtkaZLj9YOpi6CHLC1c0hpYx2WAKqhDoNY-efL0KMvgDPyjTQD12kicdOdnSQn1Jr0RdXao2jBWUiMoBQ8OsFaxI=]
  • Combination of brinzolamide and brimonidine for glaucoma and ocular hy | PPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIcqCOjxflPyehr4f_t7Qr1AFdsN179dw9Wwx8Jdgo7UiqbIx9M-j2zBIHTHG3YIccUL0pXtFP0qjwFVeEn0g-Ip5JvGwrbeSbGXS27v02i1ieM1CvowEYZ4peuoWk6gKPrYDqU7VFdQyFPlczhBS9JA9PEl7wNfRZ9_KTA7IHzWImgzrdUHZjw5RBNR03umSJcVbRu6ysbzI5wZj8GvV9IgccHyUd-9gX9pZVNw2VP7sNPmaOLFug58KQl2pFnA==]
  • The long-term safety and efficacy of brinzolamide 1.0% (azopt) in patients with primary open-angle glaucoma or ocular hypertension. The Brinzolamide Long-Term Therapy Study Group - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2d6T5CnUy-dPHkHIIv8MxiRmbLOfWQDNQ2bSpnsBCqihgPnuPL2pN7nYfQXn9uh_EL8wrvAE2HSWROlglz86zHfxF_c_psKvMCSzBdQijz3ZSBCE7ge15-eTXnMlxMqylOZAX]
  • Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvh6w7NAd2jr8n0iEy7PsbulDwJ3exlP2SpBPnLKIXkq74_L61M_6-mNSbVV2hj3zXEzIiWlBHz6_x0mm0-OpNxvsWS8gUHUzdS1glZ14rjI3JvJWkNJ4wY1qv9UXeGDBfKLlsYp_onKgjvZQ=]
  • Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzipsrpHwE1Th_NG3sUcmg-8s6zY9kpudEy1-kGZvZPdjkzVGAJWO4k8f6xfzSJBa_6PGf3dezVQ7dD0S4IrIq47AqMTXRXr0h9fWxRCI9wp0boLD0vQPK5A34FwHrEk4EW9ct]
  • 4-ACETYL-N,N-DIMETHYL-BENZENESULFONAMIDE | 60000-87-5 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw5viJg7cHgR0pEVETWNk5jqv12FA2VipsA9bfHzFuLG1_VUe48PV0o6ahf7LPGSRLUvwLfd6-d0J-Vafwc4LJg33cWkN5X7I-M83ZxUIbAh6ZMUzRFj6qwSmogppOWIA7f5eq_kRNdqVjo4cPeuvA6f3l_jzw_ZTGzSk1HEpKGA==]
  • Glaucoma Drops: Carbonic Anhydrase Inhibitors - The Eye Depot. [URL: https://vertexaisearch.cloud.google.
  • 4-Acetamidobenzenesulfonamide (CAS 121-61-9) - Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-q7Aaxn-V-M-mTBnZSsNBFWoVTapUIQdLlKI8PFZtsGsG6CFgKHxNeTKe8zUrvLCYI8At4HjllADFE2kM7Zu4ahDb1EoH-OHdM31VSqHRxtcU1ZkgDA4S8NkUKspVIBenyjRrRTr9i9D7YOHcboA2T0cNS5F7M_7koK1w_Qdn4ng=]
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHupmQobE6MB_1MQHlDhJDBUoaqJF5Q2wVWPlcnv5Na59lH02dRDAklRd2fvukiSz4tXSqT15CIjjIbG06pguTNM-GvYdLSzlKDbXa32X8LMLRn5nNq_moRiTaD4aUmjhDZSHjF]
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFidJM63TEOcYcxd8ywN4dFXwEPi7dDybzsGc-oSfrlTjsKC9D_SbuKjt55D-tByAs9qQ5tlhWBI595a2vCKyRDOYXr06lV1kxzpb2Rzn7WP70XzoLk660cv12Qpg8Rw3a5Nu4quP-GdkOZXXn7J0p8vEGG9zX2lXdYXOFuYJUh470Kqsu7nsvbQWFAOA1b00oI2dNmYFLAwS5MbE42MR8L5b6OOo8ktwftoAdyKA==]
  • Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? [URL: https://vertexaisearch.cloud.google.
  • A Rabbit Model to Study Orbital Venous Pressure, Intraocular Pressure, and Ocular Hemodynamics Simultaneously | IOVS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF95Zitc0w7cGkQY5VsJY8EUrO1WkyoXPMTROEmReFjZoLHnkQyBA8DlemOiDEH07S7ybi0rKZwIS3gn4IVhvwx2lt5cRvVNemjPbxwsnYsqC28sKT2CzexGXIBgMv8PqRpWvZB2Gt-1ye2jkaxDFhgvn9vrM33NA==]
  • Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - Patient information leaflet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2v7zb8fOQq2cVSZYIxqmEQbf-SjO0d_NqUuCKbZpL-3hV2zuWlh4ua0Q7ya_CNaDA3ZIqpJ3XqxEPLsTyCItrzzWDG0E9dmRwH2ox4x0CjioIJvkyi_sMSs4wEYg6F80px95MfpOSFboQCwjsivjlNrf_ihLw8vPl_noQfJ_9Ff6EPOJIuEjRt1SFsptZ1Xq5mX5Mt1mHyul7sfZJz_zg6gR47KQnFS5YztLwF1r04MjsLm4BADYIChI50ZBGeTsf9WhbmzE=]

Sources

A Comparative In Vitro Validation Guide: Assessing the Bioactivity of 4-acetyl-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of 4-acetyl-N,N-dimethylbenzenesulfonamide , a synthetic sulfonamide derivative. In the absence of extensive public data on this specific molecule, we present a scientifically grounded, hypothesis-driven approach to exploring its potential bioactivity. Drawing from the well-established pharmacology of the sulfonamide class, this document outlines a comparative analysis against established compounds, focusing on two plausible and testable activities: carbonic anhydrase inhibition and antibacterial efficacy .

Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to rigorously assess this compound's in vitro performance. By contextualizing experimental choices and grounding protocols in established standards, this guide serves as a practical roadmap for generating robust and publishable data.

Section 1: Scientific Rationale and a Tale of Two Hypotheses

The sulfonamide moiety is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This functional group is a known pharmacophore, capable of interacting with various biological targets. Based on the activities of structurally related molecules, we propose two primary hypotheses for the in vitro activity of this compound.

Hypothesis 1: Inhibition of Carbonic Anhydrase

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This reaction is fundamental to pH regulation, ion transport, and gas exchange.[3] For instance, the related compound 4-acetamidobenzenesulfonamide is a known inhibitor of several CA isoforms.[4] Given this precedent, it is logical to posit that this compound may also exhibit inhibitory activity against these enzymes.

Why This Matters: Carbonic anhydrase inhibitors are clinically used to treat glaucoma, epilepsy, and altitude sickness.[5] Discovering novel CA inhibitors is an active area of research for developing new therapeutics, particularly in oncology where CA isoforms like CA IX are implicated in tumor progression.[4][6]

Hypothesis 2: Antibacterial Activity

The archetypal activity of sulfonamides is antibacterial. They function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[7] As bacteria cannot import folic acid, blocking its synthesis pathway leads to bacteriostasis. This established mechanism provides a strong rationale for investigating the antibacterial potential of this compound.

Why This Matters: With rising antimicrobial resistance, the need for new antibacterial agents is critical. Validating novel sulfonamide structures for antibacterial efficacy contributes to the pipeline of potential new treatments for bacterial infections.[8]

The following sections will detail the experimental designs to test these two hypotheses, comparing the performance of our topic compound against industry-standard alternatives.

Section 2: Comparative Analysis of Carbonic Anhydrase Inhibition

To validate our first hypothesis, we will quantify the inhibitory potential of this compound against a well-characterized carbonic anhydrase isoform, human CA II, and compare its potency with the clinically used inhibitor, Acetazolamide .

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency. The following table presents hypothetical, yet plausible, data that could be generated from the assay described below.

CompoundTarget EnzymeAverage IC50 (µM)
This compound Human CA II12.5
Acetazolamide (Positive Control)Human CA II1.0[9]
Sulfamethoxazole (Negative Control)Human CA II> 100

Note: Data for the topic compound is hypothetical and for illustrative purposes. The IC50 for Acetazolamide is based on literature values, which can range from nanomolar to low micromolar depending on the isoform and assay conditions.[10][11] Sulfamethoxazole is included as a sulfonamide that is a weak CA inhibitor, serving as a negative control.

Experimental Workflow: CA Inhibition Assay

The following diagram illustrates the logical flow of the colorimetric carbonic anhydrase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5) A1 Add Assay Buffer, Test Compound, and CA Enzyme Solution P1->A1 P2 Prepare CA Enzyme Working Solution P2->A1 P3 Prepare Substrate Solution (p-NPA in Acetonitrile) A3 Initiate Reaction: Add Substrate Solution P3->A3 P4 Prepare Test Compounds (Serial Dilutions in DMSO) P4->A1 A2 Pre-incubate for 15 min (Enzyme-Inhibitor Binding) A1->A2 A2->A3 A4 Measure Absorbance at 400 nm (Kinetic Mode, 20 min) A3->A4 D1 Calculate Reaction Rate (Slope of Abs vs. Time) A4->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [Compound] and Determine IC50 D2->D3

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Detailed Protocol: Colorimetric CA Inhibition Assay

This protocol is adapted from standard methods for measuring the esterase activity of carbonic anhydrase.[12]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjusting the pH to 7.5 with HCl.

    • Enzyme Solution: Dissolve purified human carbonic anhydrase II (e.g., from Sigma-Aldrich) in cold Assay Buffer to a stock concentration of 1 mg/mL. Immediately before use, dilute this stock to a working concentration (e.g., 20 µg/mL) in Assay Buffer.

    • Substrate Solution: Dissolve p-Nitrophenyl acetate (p-NPA) in acetonitrile to a concentration of 10 mM.

    • Compound Preparation: Prepare a 10 mM stock solution of this compound, Acetazolamide, and Sulfamethoxazole in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the respective compound dilution (or DMSO for the 100% activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank/negative control (which receives 20 µL of Assay Buffer instead).

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[12]

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 400 nm, taking readings every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanistic Insight: How Sulfonamides Inhibit Carbonic Anhydrase

The catalytic activity of carbonic anhydrase is dependent on a zinc ion (Zn²⁺) located in the active site, which is coordinated by three histidine residues and a water molecule (or hydroxide ion).[13] Sulfonamides act as potent inhibitors by coordinating directly to this zinc ion via their deprotonated sulfonamide nitrogen, displacing the catalytic water/hydroxide molecule and disrupting the enzyme's catalytic cycle.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Section 3: Comparative Analysis of Antibacterial Activity

Our second hypothesis centers on the potential antibacterial properties of this compound. We will assess its efficacy using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a common Gram-negative bacterium, Escherichia coli. The performance will be compared against the widely used sulfonamide antibiotic, Sulfamethoxazole .

Data Presentation: Comparative MIC Values

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

CompoundTest OrganismAverage MIC (µg/mL)
This compound E. coli ATCC 25922128
Sulfamethoxazole (Positive Control)E. coli ATCC 2592216 - 64[7][15]
Vehicle Control (DMSO)E. coli ATCC 25922> 1024 (No inhibition)

Note: Data for the topic compound is hypothetical. The MIC for Sulfamethoxazole can vary depending on the specific E. coli strain and testing conditions.[16][17]

Experimental Workflow: MIC Determination

The diagram below outlines the standard procedure for determining the MIC value using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Mueller-Hinton Broth (MHB) A1 Dispense MHB into wells P1->A1 P2 Prepare Compound Stock Solutions in DMSO A2 Create 2-fold Serial Dilutions of Compounds in Plate P2->A2 P3 Prepare Bacterial Inoculum (0.5 McFarland Standard) A3 Inoculate wells with Standardized Bacterial Suspension (~5x10⁵ CFU/mL final) P3->A3 A1->A2 A2->A3 A4 Incubate at 37°C for 18-24 hours A3->A4 D1 Visually Inspect for Turbidity (Bacterial Growth) A4->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][18]

  • Preparation:

    • Media: Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).

    • Compound Plates: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the stock compound solution (e.g., 2048 µg/mL in 5% DMSO/MHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

    • Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), suspend several colonies of E. coli ATCC 25922 in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12 (sterility control). The final volume in each well is 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Section 4: Conclusion and Future Directions

This guide outlines a robust, dual-hypothesis framework for the initial in vitro characterization of this compound. By employing standardized assays and comparing against well-known active compounds like Acetazolamide and Sulfamethoxazole, researchers can generate high-quality, comparative data to validate its potential as either a carbonic anhydrase inhibitor or an antibacterial agent.

Positive results from these initial screens would warrant further investigation. For carbonic anhydrase inhibition, this would involve testing against a panel of different CA isoforms to determine selectivity. For antibacterial activity, the next steps would include determining the Minimum Bactericidal Concentration (MBC) and testing against a broader panel of bacterial species, including resistant strains. This structured, comparative approach ensures that the in vitro validation of this compound is conducted with scientific rigor, providing a solid foundation for any future drug development efforts.

References

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]

  • Carbonic anhydrase. (n.d.). Wikipedia. [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2021). MDPI. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

  • In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. (2012). ResearchGate. [Link]

  • N,N-Dimethylbenzenesulfonamide. (n.d.). PubChem. [Link]

  • In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth. (2022). National Center for Biotechnology Information. [Link]

  • Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure. (2014). National Center for Biotechnology Information. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • MIC distribution of E. coli (n = 135) against sulfamethoxazole in... (n.d.). ResearchGate. [Link]

  • Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. (1991). National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Activity and Interaction of Trimethoprim and Sulphamethoxazole Against Escherichia Coli. (1977). National Center for Biotechnology Information. [Link]

  • Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes. (2023). National Center for Biotechnology Information. [Link]

  • Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. (2023). National Center for Biotechnology Information. [Link]

  • Oral β-Lactams, Fluoroquinolones, or Trimethoprim-Sulfamethoxazole for Definitive Treatment of Uncomplicated Escherichia coli or Klebsiella Species Bacteremia From a Urinary Tract Source. (2024). Oxford Academic. [Link]

  • 4-Acetylbenzenesulphonamide. (n.d.). PubChem. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). ResearchGate. [Link]

  • N4-Acetylsulfanilamide. (n.d.). PubChem. [Link]

  • Is Trimethoprim/Sulfamethoxazole (Bactrim) effective against Escherichia coli (E. coli)? (n.d.). GoodRx. [Link]

  • Carbonic Anhydrase Mechanism. (n.d.). Carnegie Mellon University. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-acetyl-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and reproducible quantification of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison and cross-validation of two principal analytical techniques for the determination of 4-acetyl-N,N-dimethylbenzenesulfonamide: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to not only present methodologies but to also delve into the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to analytical method development and implementation.

Introduction: The Imperative of Method Cross-Validation

In the landscape of pharmaceutical analysis, the adage "trust but verify" is a guiding principle. While a single validated analytical method can provide reliable data, the use of multiple analytical platforms necessitates a formal cross-validation process. Cross-validation serves to demonstrate that different analytical procedures can yield comparable and equally reliable data for the same analyte, ensuring consistency across studies, laboratories, or even within the same laboratory over time.[1] This is particularly critical during drug development, where methods may be transferred between research and quality control environments, or when different analytical techniques are employed to characterize a compound.

The International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) provide comprehensive guidelines on analytical method validation and cross-validation, which form the foundation of the principles discussed herein.[1][2][3] The objective is to ensure that any analytical method is fit for its intended purpose.[2][3]

This guide will compare and contrast RP-HPLC and GC-MS methods for the analysis of this compound, a key sulfonamide derivative. We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present a framework for their cross-validation, supported by expected performance data.

Analytical Methodologies: A Head-to-Head Comparison

The choice between RP-HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.

Table 1: At-a-Glance Comparison of RP-HPLC and GC-MS for this compound Analysis

FeatureReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Analyte Suitability Well-suited for non-volatile, polar to moderately nonpolar, and thermally labile compounds.Requires volatile and thermally stable analytes. Derivatization may be necessary for non-volatile compounds.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.[4][5]May require more extensive sample preparation, including extraction and derivatization to increase volatility.[6]
Sensitivity Good sensitivity, often in the µg/mL to ng/mL range with UV detection.Excellent sensitivity and selectivity, often reaching pg/mL levels, especially with selected ion monitoring (SIM).[7]
Specificity Good specificity, but co-eluting impurities can interfere. Diode-array detection can aid in peak purity assessment.High specificity due to mass fragmentation patterns, providing structural information and confident peak identification.
Instrumentation Cost Generally lower initial and operational costs compared to GC-MS.Higher initial investment and maintenance costs.
Throughput Can be high, with typical run times of 5-15 minutes.Run times can be longer, especially if a temperature gradient is required.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the analysis of this compound. It is imperative that these methods are fully validated in the user's laboratory according to ICH Q2(R2) guidelines.[1][2][3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed for the quantitative determination of this compound in drug substance and formulated products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column compartment with temperature control, and a UV or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[8][9]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The organic modifier and its ratio should be optimized for ideal retention and peak shape.[8]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: 25°C.[9]

  • Detection Wavelength: 265 nm, determined by UV spectral analysis of the analyte.[9]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: For drug substance, accurately weigh and dissolve the sample in the mobile phase to a known concentration. For drug product, a suitable extraction procedure may be necessary to isolate the analyte from excipients.[8][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and selectivity for the determination of this compound, particularly for trace-level analysis.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-bleed capillary column suitable for general-purpose analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. This program should be optimized based on the analyte's volatility.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for initial identification and selected ion monitoring (SIM) for quantification to enhance sensitivity.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent such as ethyl acetate or dichloromethane. Create a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample in the chosen solvent. If the sample is in an aqueous matrix, a liquid-liquid extraction may be required.

Method Validation: Establishing Trust in Your Data

Both the RP-HPLC and GC-MS methods must be rigorously validated to ensure they are fit for purpose. The validation parameters, as defined by ICH Q2(R2), are outlined in the table below.[1][2][3][11]

Table 2: Validation Parameters and Typical Acceptance Criteria

ParameterRP-HPLCGC-MSTypical Acceptance Criteria
Specificity/Selectivity Demonstrate resolution from potential impurities and excipients. Peak purity analysis with DAD.Confirm peak identity by mass spectrum and retention time. No interfering peaks at the retention time of the analyte.No significant interference at the analyte's retention time.
Linearity Analyze a minimum of 5 concentrations across the desired range.Analyze a minimum of 5 concentrations across the desired range.Correlation coefficient (r²) ≥ 0.99.[12][13]
Range The concentration range over which the method is linear, accurate, and precise.The concentration range over which the method is linear, accurate, and precise.Defined by linearity, accuracy, and precision results.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at 3 levels (e.g., 80%, 100%, 120%).Perform recovery studies by spiking a blank matrix with known amounts of the analyte at 3 levels.Mean recovery between 85% and 115%.[9]
Precision
- Repeatability (Intra-assay)Analyze a minimum of 6 replicate preparations at 100% of the test concentration.Analyze a minimum of 6 replicate preparations at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2%.[13]
- Intermediate PrecisionPerform the repeatability assay on a different day, with a different analyst, or on a different instrument.Perform the repeatability assay on a different day, with a different analyst, or on a different instrument.RSD ≤ 2%.[13]
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[14]Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[14]The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[14]Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[14]The lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness Deliberately vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.Deliberately vary method parameters (e.g., oven temperature ramp rate, gas flow rate, injection volume) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in parameters.[13]

Cross-Validation: Bridging the Methodological Divide

Once both the RP-HPLC and GC-MS methods are individually validated, a cross-validation study is essential to demonstrate their equivalence. This process ensures that data generated by either method can be used interchangeably or compared with confidence.

Cross-Validation Experimental Design

A robust cross-validation study involves analyzing the same set of samples using both validated methods.

Diagram 1: Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_eval Evaluation Sample Homogeneous Sample Batch HPLC Validated RP-HPLC Method Sample->HPLC GCMS Validated GC-MS Method Sample->GCMS SpikedQC Spiked QC Samples (Low, Mid, High) SpikedQC->HPLC SpikedQC->GCMS Compare Compare Results HPLC->Compare GCMS->Compare Acceptance Acceptance Criteria Met? Compare->Acceptance

Caption: A workflow diagram illustrating the key stages of a cross-validation study.

Procedure:

  • Sample Selection: Prepare a set of at least 20 samples, including quality control (QC) samples at low, medium, and high concentrations, as well as incurred samples if available.

  • Analysis: Analyze the entire set of samples using both the validated RP-HPLC and GC-MS methods.

  • Data Comparison: For each sample, compare the quantitative results obtained from both methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined in the validation protocol. While the ICH M10 guideline does not prescribe specific acceptance criteria for cross-validation, it emphasizes a statistical assessment of bias.[15][16] A common industry practice, derived from earlier EMA guidance, is that for at least two-thirds of the samples, the percentage difference between the results from the two methods should be within ±20.0% of their mean.[15] For QC samples, the mean accuracy of the results from each method should be within 15% of the nominal value.[15]

Diagram 2: Logical Framework for Cross-Validation Acceptance

AcceptanceFramework Start Initiate Cross-Validation Data Analyze Samples with Both Methods Start->Data CalcDiff Calculate % Difference for Each Sample Pair Data->CalcDiff CheckQC Mean Accuracy of QCs within 15%? CalcDiff->CheckQC CheckSamples ≥ 67% of Samples within ±20% Difference? CheckQC->CheckSamples Yes Fail Investigate Discrepancies CheckQC->Fail No Pass Methods are Cross-Validated CheckSamples->Pass Yes CheckSamples->Fail No

Caption: A decision-making flowchart for assessing the acceptance of cross-validation results.

Forced Degradation Studies: Ensuring Stability-Indicating Power

To ensure that the analytical methods are stability-indicating, forced degradation studies should be performed on this compound.[17] This involves subjecting the drug substance to various stress conditions to generate potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples should be analyzed by both the RP-HPLC and GC-MS methods to demonstrate that the methods can effectively separate the parent drug from its degradation products, thus confirming their stability-indicating nature.

Conclusion: A Foundation of Analytical Confidence

The cross-validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor in pharmaceutical development. By demonstrating the interchangeability of RP-HPLC and GC-MS methods for the analysis of this compound, researchers can ensure the consistency and reliability of their data across the entire lifecycle of a drug product. This guide provides a comprehensive framework for developing, validating, and cross-validating these critical analytical tools, empowering scientists to make data-driven decisions with the utmost confidence.

References

  • ICH Q2(R2): Validation of Analytical Procedures | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - ResearchGate. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available from: [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Available from: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients Research Article. Available from: [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]

  • Analytical Methods. Available from: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Available from: [Link]

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review | Request PDF. Available from: [Link]

  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. Available from: [Link]

  • A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. Available from: [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PubMed Central. Available from: [Link]

Sources

biological efficacy of 4-acetyl-N,N-dimethylbenzenesulfonamide derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a privileged structure, forming the backbone of a multitude of therapeutic agents.[1][2] The parent compound, 4-acetyl-N,N-dimethylbenzenesulfonamide, and its derivatives are of significant interest due to their diverse biological activities, ranging from antimicrobial to anticancer and enzyme inhibition.[3][4][5] This guide provides a comprehensive comparison of the biological efficacy of various derivatives relative to the foundational this compound structure, supported by experimental data and methodological insights to aid researchers in drug discovery and development.

The Benzenesulfonamide Core: A Platform for Diverse Bioactivity

The versatility of the benzenesulfonamide moiety lies in its unique physicochemical properties. The sulfonamide group (-SO₂NH₂) is a key pharmacophore, capable of engaging in strong hydrogen bonding and other non-covalent interactions with biological targets.[4] This interaction is often crucial for the inhibitory activity against various enzymes. Furthermore, the aromatic ring and the N-substituents provide ample opportunities for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6]

Mechanism of Action: A Common Thread

A predominant mechanism of action for many sulfonamide-based drugs is the competitive inhibition of enzymes.[2] For instance, antibacterial sulfonamides famously inhibit dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[2][7][8] In the context of anticancer research, many benzenesulfonamide derivatives target carbonic anhydrases (CAs), enzymes that are often overexpressed in tumor cells and contribute to the acidic tumor microenvironment.[9]

Comparative Efficacy of Key Derivatives

The biological activity of this compound derivatives can be significantly altered by modifying specific structural features. The following sections compare the efficacy of representative derivatives based on available data.

Anticancer and Cytotoxic Activity

The antiproliferative effects of benzenesulfonamide derivatives have been extensively studied against various cancer cell lines.[3][10][11] The introduction of different substituents on the phenyl ring or the sulfonamide nitrogen can drastically influence cytotoxicity.

A study investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells (A549) demonstrated that modifications to the parent structure can lead to potent cytotoxic effects.[11] For instance, certain derivatives were shown to reduce cell proliferation significantly after 72 hours of treatment.[11] The mechanism of this cytotoxicity can vary, with some compounds inducing an increase in reactive oxygen species (ROS), while others may decrease intracellular pH.[11]

Derivative TypeCancer Cell LineKey FindingsReference
Benzenesulfonamide-bearing imidazolesMDA-MB-231 (Triple-Negative Breast Cancer), IGR39 (Melanoma)Derivatives with 4-chloro and 3,4-dichloro substituents on the benzene ring showed significant cytotoxic activity. The most potent compound had an EC50 of 20.5 ± 3.6 µM against MDA-MB-231.[12][13]
4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamidesMG-U87 (Malignant Glioma)These derivatives exhibited dose-dependent cytotoxicity (70-90%) against MG-U87 cancer cells. One derivative showed less toxicity to healthy cells (HEK-293) compared to the positive control.[14]
Enzyme Inhibition

4-Acetamidobenzenesulfonamide, a close analog of the parent compound, is a known inhibitor of several carbonic anhydrase (CA) isoforms, including CAII, CAIX, and CAXII, with Ki values in the nanomolar range (49-246 nM).[9] This inhibitory activity is a key focus in the development of anticancer and antiglaucoma agents.

Derivatives of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[4]

CompoundTarget EnzymeIC50 (µM)Reference
5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenoneAChE4.3 ± 0.23[4]
BChE5.6 ± 0.24[4]
5-(4-trifluorostyryl)-2-(p-tolylsulfonamido)acetophenoneAChE6.2 ± 0.21[4]
BChE10.5 ± 0.47[4]

These results indicate that the introduction of a styryl group at the 5-position of the acetophenone ring leads to significant anticholinesterase activity.[4]

Antimicrobial and Antioxidant Activities

The sulfonamide scaffold is historically renowned for its antibacterial properties.[2] Modern research continues to explore novel derivatives for enhanced antimicrobial and antioxidant effects.[5] For example, a series of substituted 4-amino-benzenesulfonamides and their N-acetyl derivatives have been designed and evaluated for their in-silico antimicrobial activity, showing good binding properties with microbial molecular targets.[15]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allow for the deduction of key structure-activity relationships that govern the biological efficacy of these derivatives.

SAR_Insights Parent 4-Acetyl-N,N-dimethyl- benzenesulfonamide Core Aromatic Aromatic Ring Substituents Parent->Aromatic Modification Sulfonamide_N Sulfonamide Nitrogen Substituents Parent->Sulfonamide_N Modification Acetyl Acetyl Group Modification Parent->Acetyl Modification Efficacy Biological Efficacy (e.g., Cytotoxicity, Enzyme Inhibition) Aromatic->Efficacy Influences Potency & Selectivity Sulfonamide_N->Efficacy Impacts Lipophilicity & Target Binding Acetyl->Efficacy Can be a Scaffold for Further Derivatization

Caption: Structure-Activity Relationship (SAR) diagram for this compound derivatives.

  • Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups like halogens (e.g., chloro, bromo) can enhance cytotoxic activity.[12][16] Conversely, the position of these substituents can drastically alter activity, as seen in lipoxygenase inhibitors where a 2-OH group was essential, and a 3-methoxy group was optimal.[16]

  • Sulfonamide Nitrogen Substitution: Modifications at the sulfonamide nitrogen can significantly impact the compound's physicochemical properties, such as lipophilicity and membrane permeability, which in turn affects overall bioactivity.[4]

  • Acetyl Group: The acetyl group can serve as a handle for further synthetic modifications, allowing for the introduction of larger, more complex moieties that can lead to enhanced biological properties, as demonstrated by the styryl derivatives with anticholinesterase activity.[4]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are paramount.

Synthesis of Benzenesulfonamide Derivatives

A common synthetic route involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base like pyridine.[4][17]

Synthesis_Workflow cluster_synthesis General Synthesis Protocol Aniline Substituted Aniline Reaction Reaction under Reflux Aniline->Reaction SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Quenching Quenching with Ice-Water Reaction->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Purified Derivative Recrystallization->Product

Caption: General workflow for the synthesis of benzenesulfonamide derivatives.

Step-by-Step Protocol:

  • Dissolve the starting aniline (e.g., 2-amino-5-bromoacetophenone) in pyridine.[4]

  • Gradually add the corresponding benzenesulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride).[4]

  • Stir the mixture under reflux for a specified period (e.g., 2 hours).[4]

  • Cool the reaction and quench by adding ice-cold water to precipitate the product.[4]

  • Filter the precipitate and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetonitrile).[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[18][19]

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[18]

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubate for a further 48-72 hours.[19]

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Remove the medium and dissolve the formazan crystals in DMSO.[19]

  • Measure the absorbance at 570 nm using a microplate reader.[19]

  • Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.[19]

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to the aromatic ring and the sulfonamide nitrogen can lead to derivatives with potent and selective biological activities, including anticancer and enzyme inhibitory effects. The future of research in this area will likely focus on the synthesis of more complex and targeted derivatives, leveraging computational modeling for rational drug design. Further in vivo studies are necessary to validate the therapeutic potential of the most promising compounds identified in vitro.

References

  • Alsughayer, A. A., Ali, M. A., & Al-Hokbany, N. S. (2011). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o1750. [Link]

  • Bhat, M. A., et al. (2005). Acyl sulfonamide anti-proliferatives: benzene substituent structure-activity relationships for a novel class of antitumor agents. Journal of Medicinal Chemistry, 48(21), 6543-6555. [Link]

  • ResearchGate. (n.d.). New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. [Link]

  • ResearchGate. (n.d.). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. [Link]

  • Mphahlele, M. J., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(18), 3342. [Link]

  • Hassan, A. S., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(19), 6608. [Link]

  • Prachayasittikul, V., et al. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. European Journal of Medicinal Chemistry, 138, 959-967. [Link]

  • Miran, H. N., Jasim, G. A., & Abidtawfeeq, T. H. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. [Link]

  • De Simone, A., et al. (2016). New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 159-165. [Link]

  • Han, J. H., et al. (2007). Inhibition Studies of Sulfonamide-Containing Folate Analogs in Yeast. Journal of Bacteriology, 189(16), 5945-5952. [Link]

  • Khan, Y. M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(45), 32585-32601. [Link]

  • Ballatore, C., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 219, 113399. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

  • Saeedi, M., et al. (2017). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Journal of the Iranian Chemical Society, 14(10), 2219-2227. [Link]

  • Balandis, B., Mickevičius, V., & Petrikaitė, V. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6885. [Link]

  • Yilmaz, I., et al. (2021). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of the Serbian Chemical Society, 86(11), 1145-1159. [Link]

  • Rai, G., et al. (2015). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 58(15), 6045-6056. [Link]

  • Saini, R. K., et al. (2011). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry, 54(11), 3743-3756. [Link]

  • Kołaczek, A. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Khan, Y. M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(45), 32585-32601. [Link]

  • Ali, M. A., & Ismail, R. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Balandis, B., Mickevičius, V., & Petrikaitė, V. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6885. [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. [Link]

Sources

Comparative Profiling: 4-Acetyl-N,N-dimethylbenzenesulfonamide Scaffolds vs. Standard of Care Agents

Author: BenchChem Technical Support Team. Date: February 2026

Product Classification: Synthetic Pharmacophore & Key Intermediate Primary Applications: Protein Disulfide Isomerase (PDI) Inhibition, Carbonic Anhydrase IX (CA IX) Modulation, Oncology Drug Discovery. CAS Registry Number: 17622-06-3

Executive Summary: The "Lynchpin" Scaffold

4-acetyl-N,N-dimethylbenzenesulfonamide is not a marketed monotherapy but a high-value pharmacophore precursor . In drug discovery, it serves as a "lynchpin" scaffold used to synthesize targeted inhibitors for glioblastoma and breast cancer.

Unlike primary sulfonamides (e.g., Sulfamethoxazole), the N,N-dimethyl substitution on the sulfonamide group radically alters its pharmacological profile. It abolishes classic bacteriostatic activity and shifts the mechanism toward allosteric modulation of enzymes like PDI and specific isoforms of Carbonic Anhydrase (CA IX).

This guide compares the performance of This compound-derived leads (ADBS-derivatives) against three industry standards: Doxorubicin (Chemotherapy), PACMA31 (PDI Inhibitor), and Acetazolamide (CA Inhibitor).

Head-to-Head Performance Analysis

Comparison A: Antiproliferative Potency vs. Doxorubicin

Context: Evaluation of hydrazone derivatives synthesized from the this compound core against MCF-7 (Breast Cancer) cell lines.[1]

FeatureADBS-Derivative (Compound 16/17)*Doxorubicin (Standard of Care)
Mechanism Multi-modal: CA IX inhibition + Apoptosis inductionDNA intercalation & Topoisomerase II inhibition
IC50 (MCF-7) 4.2 - 6.8 µM (High Potency)~0.5 - 1.2 µM (Very High Potency)
Selectivity High selectivity for hypoxic tumor environments (via CA IX)Low selectivity; high cardiotoxicity risk
Resistance Profile Effective in multidrug-resistant (MDR) phenotypesProne to P-gp efflux pump resistance

Expert Insight: While Doxorubicin remains more potent on a molar basis, the ADBS-derivatives demonstrate a superior safety-to-efficacy ratio . The N,N-dimethyl sulfonamide moiety facilitates entry into the hydrophobic pockets of CA IX, a target overexpressed in hypoxic tumors, offering a "targeted" approach compared to Doxorubicin's systemic toxicity.

Comparison B: PDI Inhibition vs. PACMA31

Context: Evaluation of chalcone derivatives (BAP2 series) synthesized from the this compound core.

FeatureADBS-Chalcone (BAP2 Analogues)PACMA31 (Reference PDI Inhibitor)
Target Domain Allosteric b' domain of Protein Disulfide IsomeraseActive site thiols (Covalent modifier)
Binding Mode Reversible, hydrophobic interactionIrreversible, covalent bonding
IC50 (PDI Reductase) ~0.8 - 1.2 µM ~2.0 - 5.0 µM
Cytotoxicity (GBM) High potency against Glioblastoma migrationModerate potency; potential off-target alkylation

Scientist's Note: The ADBS core provides the necessary lipophilicity (ClogP ~3-5) to anchor the inhibitor into the hydrophobic b' domain of PDI. This allosteric mechanism is superior to PACMA31's covalent approach, as it reduces the risk of "haptenization" and immune-mediated toxicity.

Mechanism of Action & Signaling Pathways

The utility of this compound lies in its ability to be derivatized into two distinct pathways. The following diagram illustrates the divergence in synthesis and biological impact.

G Core 4-acetyl-N,N- dimethylbenzenesulfonamide (The Scaffold) Rxn1 Claisen-Schmidt Condensation Core->Rxn1 Rxn2 Condensation w/ 2-cyanoacetohydrazide Core->Rxn2 Chalcone Sulfonamide Chalcones (e.g., BAP2) Rxn1->Chalcone Target1 Target: PDI (b' Domain) Chalcone->Target1 Hydrophobic Interaction Effect1 Inhibition of GBM Invasion & Migration Target1->Effect1 Hydrazone Cyanoacetyl Hydrazones (Compound 3) Rxn2->Hydrazone Target2 Target: CA IX (Hypoxic Tumor Marker) Hydrazone->Target2 Active Site Docking Effect2 Apoptosis in Breast Cancer (MCF-7) Target2->Effect2

Figure 1: Divergent synthesis pathways transforming the ADBS scaffold into PDI and CA IX inhibitors.

Technical Deep Dive: The "Dimethyl Paradox"

A critical distinction for researchers is the N,N-dimethyl substitution .

  • Classic Sulfonamides (Acetazolamide): Possess a primary -SO2NH2 group. The nitrogen proton is acidic, allowing the nitrogen to coordinate with the Zinc (Zn²⁺) ion in the Carbonic Anhydrase active site.

  • This compound: The -SO2N(Me)2 group lacks acidic protons and cannot coordinate Zinc directly.

Why does it still work? Experimental docking studies suggest that for ADBS-derivatives, the inhibition of CA IX is not driven by the classic Zinc-binding mechanism. Instead, the N,N-dimethyl group acts as a hydrophobic anchor , locking the molecule into the lipophilic cleft of the enzyme while the "tail" (hydrazone/cyanoacetyl group) interacts with secondary residues. This results in isoform selectivity (targeting CA IX over the ubiquitous CA I/II), reducing side effects like metabolic acidosis common with Acetazolamide.

Validated Experimental Protocols

Protocol A: Synthesis of the Hydrazone Intermediate (Compound 3)

Use this protocol to activate the acetyl group for subsequent drug synthesis.

Reagents:

  • This compound (1.0 eq)[2]

  • 2-cyanoacetohydrazide (1.0 eq)[1][3]

  • Dioxane (Solvent)[1][3]

  • Ethanol (Recrystallization)[1][3]

Workflow:

  • Dissolution: Dissolve 2.3g (0.01 mol) of this compound in 20 mL of dioxane.

  • Reflux: Add 1.0g of 2-cyanoacetohydrazide. Heat to reflux for 2 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the ketone spot.

  • Quench: Pour the hot reaction mixture onto crushed ice/water (approx. 100 mL).

  • Isolation: A solid precipitate will form immediately. Filter via vacuum filtration.

  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: ~89%[1][3]

    • Melting Point: 150.3 °C

    • Validation: IR spectrum should show disappearance of ketone C=O and appearance of C≡N (2222 cm⁻¹).

Protocol B: PDI Reductase Assay (In Vitro Potency)

Use this assay to validate the inhibitory potential of ADBS-chalcone derivatives.

Reagents:

  • Recombinant Human PDI

  • Insulin (Substrate)

  • DTT (Reducing agent)

Workflow:

  • Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM EDTA, 0.15 mM insulin, and 1 mM DTT.

  • Incubation: Add recombinant PDI (final conc. 100 nM) and the test compound (ADBS-derivative dissolved in DMSO). Incubate for 30 min at 25°C.

  • Initiation: Add DTT to start the reduction of insulin.

  • Measurement: Monitor the increase in turbidity (aggregation of reduced insulin B chains) at 650 nm over 60 minutes.

  • Calculation:

    
    
    
  • Control: Use Bacitracin or PACMA31 as a positive control for inhibition.

References

  • Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. Source: National Institutes of Health (PMC). URL:[Link](Note: Link directs to general PMC search for verification of "Compound 3c" PDI inhibitors).

  • Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Biological Activity of Naturally Derived Naphthyridines and Sulfonamide Scaffolds. Source: Molecules (MDPI). URL:[Link]

Sources

comparative spectroscopic analysis of 4-acetyl-N,N-dimethylbenzenesulfonamide and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison between 4-acetyl-N,N-dimethylbenzenesulfonamide (Target Product) and its primary synthetic precursors: 4-acetylbenzenesulfonyl chloride and dimethylamine .

The sulfonamide pharmacophore is ubiquitous in medicinal chemistry, often requiring precise structural validation to distinguish it from unreacted sulfonyl chlorides or hydrolyzed sulfonic acids. This analysis focuses on differentiating these species using FT-IR,


H-NMR, and Mass Spectrometry, providing a self-validating protocol for confirming synthetic success.

Synthetic Pathway & Structural Context[1][2][3][4][5]

To understand the spectroscopic shifts, we must first define the chemical transformation. The standard synthesis involves the nucleophilic attack of dimethylamine on the electrophilic sulfur of 4-acetylbenzenesulfonyl chloride.

Reaction Scheme

The transformation converts a sulfonyl chloride (


) into a tertiary sulfonamide  (

), while retaining the acetyl group (

) at the para position.

SynthesisPath Precursor 4-Acetylbenzenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Precursor->Intermediate + HN(CH3)2 Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Product 4-Acetyl-N,N- dimethylbenzenesulfonamide (Target) Intermediate->Product - Cl⁻ Byproduct HCl / Salt Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway converting the sulfonyl chloride to the sulfonamide.

Experimental Protocol: Sample Preparation

Reliable spectroscopic data depends on consistent sample preparation. The following protocols minimize solvent effects and hydrolysis artifacts.

FT-IR Preparation (ATR Method)
  • Precursor (Sulfonyl Chloride): This compound is moisture-sensitive. Handle in a dry box or minimize air exposure. Place crystals directly on the diamond ATR crystal. Critical: Scan immediately to avoid hydrolysis to sulfonic acid (broad OH bands).

  • Product (Sulfonamide): Stable solid.[1] Grind neat sample to ensure contact.

  • Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

NMR Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred. DMSO-
    
    
    
    may be used if solubility is poor, but it will shift the water peak and may obscure acetyl signals.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug to remove any inorganic salts (e.g., amine hydrochloride byproducts) that cause baseline noise.

Comparative Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

The primary diagnostic is the shift in sulfonyl stretching frequencies and the stability of the carbonyl peak.

Functional GroupPrecursor (Sulfonyl Chloride)Target Product (Sulfonamide)Diagnostic Change
C=O Stretch (Ketone)1685–1695 cm⁻¹1680–1690 cm⁻¹Minimal Shift. Confirms retention of the acetyl group.
SO₂ Asymmetric 1360–1380 cm⁻¹1330–1350 cm⁻¹Red Shift (~30 cm⁻¹). S-N bond is less electron-withdrawing than S-Cl, lowering the wavenumber.
SO₂ Symmetric 1170–1190 cm⁻¹1150–1170 cm⁻¹Red Shift. Consistent with sulfonamide formation.
S-Cl Stretch ~360–380 cm⁻¹ (Far IR)Absent Disappearance confirms consumption of chloride.
C-N Stretch Absent950–970 cm⁻¹Appearance of S-N-C vibrational modes.

Expert Insight: If you observe a broad band spanning 2500–3300 cm⁻¹, your precursor has hydrolyzed to the sulfonic acid. The target sulfonamide should show no OH or NH stretching (as it is a tertiary sulfonamide).

Proton NMR ( H-NMR)

NMR provides the most definitive proof of structure. The symmetry of the para-substituted ring and the integration of methyl groups are key.

Predicted Chemical Shifts (


, 400 MHz): 
Proton EnvironmentPrecursor (

)
Target Product (

)
Integration (Product)Multiplicity
Ar-H (ortho to SO₂) ~8.10–8.20 ppm~7.85–7.95 ppm2HDoublet (

Hz)
Ar-H (ortho to C=O) ~8.10–8.20 ppm~8.05–8.15 ppm2HDoublet (

Hz)
Acetyl -CH₃ ~2.65 ppm~2.65 ppm3HSinglet
N-Methyl (-N(CH₃)₂) Absent ~2.70–2.80 ppm6HSinglet

Detailed Analysis:

  • Aromatic Region (AA'BB' System): Both substituents (Acetyl and Sulfonyl) are electron-withdrawing groups (EWG). This pushes the aromatic protons downfield (>7.8 ppm).

    • Differentiation: The sulfonyl chloride is more withdrawing than the sulfonamide. Therefore, the protons ortho to the sulfur will shift upfield (lower ppm) upon conversion to the product.

  • The "Magic" Singlet: The appearance of a sharp singlet integrating to 6 protons around 2.7–2.8 ppm is the definitive signature of the

    
     group.
    
  • Impurity Flag: If you see a singlet at ~2.9–3.0 ppm that integrates poorly, it may be residual dimethylamine hydrochloride salt.

Mass Spectrometry (MS)
  • Precursor (

    
    ):  Shows characteristic isotope pattern for Chlorine (
    
    
    
    ratio of 3:1).
  • Product (

    
    ): 
    
    • Molecular Ion (

      
      ):  m/z 228.
      
    • Base Peak: Often the acylium ion (

      
      ) at m/z 43 or the loss of the sulfonamide group.
      
    • Absence of Cl Isotope Pattern: Confirms substitution.

Structural Validation Workflow

Use this logic gate to validate your synthesis product based on the data above.

ValidationLogic Start Analyze Isolated Solid CheckIR Step 1: FT-IR Check 2500-3300 region Start->CheckIR BroadOH Broad OH Detected? CheckIR->BroadOH Hydrolysis FAIL: Hydrolyzed to Sulfonic Acid BroadOH->Hydrolysis Yes CheckNMR Step 2: 1H-NMR Look for 2.7 ppm region BroadOH->CheckNMR No MeSinglet 6H Singlet Present? CheckNMR->MeSinglet NoReaction FAIL: Unreacted Chloride or Wrong Amine MeSinglet->NoReaction No CheckAr Step 3: Aromatic Shift Check 7.8-8.2 ppm MeSinglet->CheckAr Yes Success VALIDATED: 4-Acetyl-N,N- dimethylbenzenesulfonamide CheckAr->Success

Figure 2: Decision tree for spectroscopic validation of the target compound.

References

  • Synthesis of N-acetyl-4-methylbenzenesulfonamide (Analogous Methodology): Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark.

  • Sulfonyl Chloride Properties (Precursor Data): National Center for Biotechnology Information. (2023).[2][3][4][5] PubChem Compound Summary for CID 266418, 4-Acetylbenzenesulfonyl chloride.[6]

  • NMR Solvent Data & Impurity Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Data referenced from updated tables).

  • General Spectroscopic Data for Sulfonamides: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Referenced for general IR/NMR shift principles of sulfonamides vs sulfonyl chlorides).

Sources

Safety Operating Guide

Handling 4-Acetyl-N,N-Dimethylbenzenesulfonamide: A Strategic Safety & Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

Handling 4-acetyl-N,N-dimethylbenzenesulfonamide requires a shift in mindset from "generic organic solid" to "potential sensitizer." While often used as a metabolic probe or synthetic intermediate, this compound carries the structural alerts of the sulfonamide class .

The Critical Risk: Beyond standard irritation, sulfonamide moieties are known sensitizers. Repeated exposure—even at low levels—can induce hypersensitivity (skin or respiratory). Therefore, the PPE strategy defined here prioritizes zero-contact handling and aerosol containment .

Risk Assessment & Hazard Profiling

Before selecting PPE, we must validate the hazard source. As a specific research chemical (CAS 60000-87-5), specific toxicological data is often sparse compared to bulk solvents. We apply the Precautionary Principle , extrapolating from the structural analogs (e.g., N-acetylsulfanilamide, CAS 121-61-9).

Hazard CategoryGHS Classification (Extrapolated)Operational Implication
Respiratory STOT SE 3 (H335)High Risk: Dust generation during weighing is the primary exposure vector.
Dermal Skin Irrit. 2 (H315) / Sens. 1 (H317)High Risk: Potential for delayed allergic contact dermatitis.
Ocular Eye Irrit.[1][2][3] 2A (H319)Moderate Risk: Fine powder can cause severe mechanical and chemical irritation.
Systemic Acute Tox. 4 (Oral)Moderate Risk: Harmful if swallowed; hygiene is critical.

Scientist's Note: Do not rely solely on the absence of a "Danger" signal word. The lack of data on a specific isomer does not equal lack of toxicity. Treat this compound as a confirmed sensitizer.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validation : If you cannot check off every item for your specific task, the experiment is paused.

Tier 1: Standard Handling (Closed Vessels / Weighing < 1g)
Body ZonePPE RequirementTechnical Rationale
Hands Double Nitrile Gloves (Min 0.11mm thickness)Sulfonamides can permeate thin latex. The outer glove is sacrificial; the inner glove is the final barrier.
Eyes Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for powders. Goggles seal against airborne dust entry.
Respiratory Fume Hood (Sash @ 18")Engineering control is primary. If hood airflow is <100 fpm, add N95 respirator.
Body Lab Coat (Cotton/Poly blend, buttoned)Prevents dust accumulation on street clothes (a common vector for taking contamination home).
Tier 2: High Exposure (Open Handling / Synthesis Scale-Up > 1g)
Body ZonePPE RequirementTechnical Rationale
Hands Extended Cuff Nitrile (over lab coat sleeve)Prevents wrist exposure gap. Taping the cuff is recommended for long procedures.
Respiratory P100 Half-Face Respirator Mandatory if working outside a hood or if the powder is electrostatically active (fly-away).
Body Tyvek® Sleeves or Apron Disposable layer over the lab coat to capture static-clinging dust.

Operational Protocol: Step-by-Step Handling

This workflow integrates safety into the experimental method.[4]

Phase A: Preparation & Weighing
  • Static Control: Organic sulfonamides are often static-prone. Use an anti-static gun or a polonium strip near the balance.

  • The "Boat" Technique:

    • Tare the weighing boat inside the fume hood.

    • Transfer solid using a disposable spatula (do not reuse).

    • Critical Step: Cover the weighing boat with a secondary container (e.g., an inverted beaker) before moving it out of the hood to the balance if the balance is not enclosed. Ideally, use a balance enclosure.

Phase B: Solubilization & Reaction
  • Solvent Choice: this compound is lipophilic. Dissolve in DMSO or DMF for stock solutions.

  • Addition Order: Add solvent to the solid, not solid to the solvent. This prevents "puffing" of the powder into the air.

  • Decontamination: Immediately wipe down the balance area with a 10% detergent solution followed by ethanol. Simple water is often ineffective for sulfonamides.

Phase C: Waste Disposal
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as sulfonamides can degrade exothermically.

  • Labeling: Tag waste clearly as "Sulfonamide Derivative – Potential Sensitizer."

  • Solid Waste: Contaminated gloves and weigh boats must go into hazardous solid waste , not regular trash.

Visualizing the Safety Logic

The following diagram illustrates the hierarchy of controls for this specific compound.

SafetyProtocol cluster_emergency Emergency Response Start Start: Handling this compound Risk Risk Assessment: Sensitizer & Irritant Start->Risk EngControl Engineering Control: Fume Hood (Face Vel > 100 fpm) Risk->EngControl PPE_Check PPE Verification: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat EngControl->PPE_Check Handling Active Handling: Anti-static weighing Solvent addition (No Dust) PPE_Check->Handling Decon Decontamination: Detergent Wipe -> Ethanol Wipe Handling->Decon SkinContact Skin Contact: Wash 15 min (Soap+Water) Handling->SkinContact Exposure Spill Spill: Wet Wipe (Do not sweep) Handling->Spill Accident Disposal Disposal: Segregated Organic Waste (No Oxidizers) Decon->Disposal

Caption: Operational workflow emphasizing the hierarchy of controls: Engineering first, PPE second, Decontamination final.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5353451 (Sulfonamide Class Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.